Immune cell migration-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C30H25ClN4O6S |
|---|---|
分子量 |
605.1 g/mol |
IUPAC 名称 |
(2S)-2-[[6-chloro-10-(1H-indole-6-carbonyl)-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C30H25ClN4O6S/c1-42(40,41)21-4-2-3-17(11-21)12-25(30(38)39)33-28(36)26-22-8-10-34-16-35(15-20(27(22)34)13-23(26)31)29(37)19-6-5-18-7-9-32-24(18)14-19/h2-11,13-14,25,32H,12,15-16H2,1H3,(H,33,36)(H,38,39)/t25-/m0/s1 |
InChI 键 |
VDUKQVSBHGBMHI-VWLOTQADSA-N |
手性 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl |
产品来源 |
United States |
Foundational & Exploratory
Unveiling Immune Cell Migration-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of "Immune cell migration-IN-1," a potent small molecule inhibitor of immune cell migration. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.
Discovery and Rationale
"this compound" (also referred to as compound 2) was identified through a targeted search for novel modulators of immune cell trafficking. The rationale for its development stems from the critical role of immune cell migration in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer metastasis. The compound emerged from a screening campaign detailed in patent WO2019001171, which sought to identify potent inhibitors of key signaling pathways governing cell motility.
Synthesis of this compound
The chemical synthesis of "this compound" is described in patent WO2019001171. While the complete, step-by-step synthesis protocol is proprietary and contained within the patent, the general approach involves a multi-step organic synthesis strategy. The core structure is assembled through a series of coupling reactions, followed by functional group modifications to arrive at the final active compound. Researchers interested in synthesizing this molecule should refer to the detailed procedures outlined in the aforementioned patent.
Mechanism of Action
"this compound" exerts its inhibitory effects on immune cell migration through a multi-faceted mechanism targeting key signaling nodes involved in cell motility.
-
Integrin Signaling Modulation: The compound has been shown to be a potent antagonist of integrin function. Integrins are critical for cell adhesion to the extracellular matrix and for the transmigration of leukocytes from blood vessels into tissues.
-
Chemokine Receptor Antagonism: "this compound" interferes with the signaling of chemokine receptors, particularly CCR7. CCR7 is crucial for the migration of dendritic cells and T cells to lymph nodes, a key step in initiating an adaptive immune response.
-
Inhibition of Actin Polymerization: The inhibitor disrupts the activation of the WAVE (Wiskott-Aldrich syndrome protein family verprolin-homologous) complex. By interfering with the interaction between the WAVE complex and the GTPase Rac, it prevents the subsequent Arp2/3-mediated actin polymerization required for the formation of lamellipodia and cell movement.
-
Metabolic Reprogramming: Emerging evidence suggests that "this compound" can influence the metabolic state of immune cells, potentially by modulating the balance between glycolysis and oxidative phosphorylation, which are essential for sustained cell migration.
The following diagram illustrates the key signaling pathways targeted by "this compound".
Quantitative Data Summary
The biological activity of "this compound" and its analogues has been characterized in various in vitro assays. A related compound, "Immune cell migration-IN-2" (example 11 from patent WO2019001171), has a reported EC50 of 13.5 nM in a T-cell adhesion assay[1][2]. The following table summarizes the available quantitative data.
| Compound | Assay | Target Cell Type | EC50 / IC50 (nM) | Reference |
| Immune cell migration-IN-2 | T-cell Adhesion Assay | T-cells | 13.5 | Patent WO2019001171[1][2] |
Further quantitative data for "this compound" (compound 2) is detailed within patent WO2019001171.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of "this compound". These protocols are based on standard methodologies in the field and should be adapted as necessary for specific experimental conditions.
T-cell Adhesion Assay
This assay quantifies the ability of T-cells to adhere to a substrate, a process largely mediated by integrins.
Materials:
-
96-well flat-bottom tissue culture plates
-
Recombinant human ICAM-1 (or other relevant adhesion molecule)
-
T-cells (e.g., Jurkat cells or primary human T-cells)
-
Calcein-AM (or other fluorescent cell viability dye)
-
Assay buffer (e.g., PBS with 1% BSA)
-
"this compound" at various concentrations
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by incubating the wells with assay buffer for 1 hour at 37°C.
-
-
Cell Preparation:
-
Label T-cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Add "this compound" at various concentrations to the ICAM-1 coated wells. Include a vehicle control (e.g., DMSO).
-
Add the labeled T-cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
Calculate the percentage of adherent cells for each condition relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of adhesion against the log concentration of the inhibitor.
-
The following diagram outlines the workflow for the T-cell adhesion assay.
Chemotaxis Assay (Transwell)
This assay measures the directed migration of immune cells towards a chemoattractant.
Materials:
-
Transwell inserts with a permeable membrane (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Immune cells (e.g., primary human T-cells or a relevant cell line)
-
Chemoattractant (e.g., CCL19 for CCR7-expressing cells)
-
Assay medium (serum-free)
-
"this compound" at various concentrations
-
Cell viability stain (e.g., Calcein-AM or DAPI)
-
Fluorescence microscope or plate reader
Protocol:
-
Assay Setup:
-
Add assay medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add assay medium without the chemoattractant to the lower chamber for negative control wells.
-
-
Cell Preparation:
-
Resuspend immune cells in serum-free assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of "this compound" or vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI).
-
Count the number of migrated cells in several fields of view using a fluorescence microscope.
-
Alternatively, for fluorescently pre-labeled cells, the number of migrated cells in the lower chamber can be quantified using a fluorescence plate reader.
-
Calculate the percentage of migration inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
The following diagram illustrates the workflow for the Transwell chemotaxis assay.
References
The Inhibitory Effect of Immune Cell Migration-IN-1 on Integrin Signaling: A Technical Guide
Executive Summary
Immune cell migration is a tightly regulated process fundamental to immune surveillance and response, heavily reliant on the dynamic modulation of integrin adhesion receptors.[1][2][3] Immune cell migration-IN-1 (ICM-IN-1) is a potent small molecule inhibitor designed to disrupt this process. With a half-maximal effective concentration (EC50) of 13.5 nM in T-cell adhesion assays, ICM-IN-1 demonstrates significant potency.[4] Its primary mechanism of action is the modulation of integrin signaling pathways, specifically by interfering with the "inside-out" signaling cascade that is critical for shifting integrins into a high-affinity state.[4] This interference prevents the necessary conformational changes in integrins, thereby inhibiting firm adhesion and subsequent migration of immune cells. Beyond its primary effect on integrins, ICM-IN-1 also influences chemokine receptor function, actin polymerization, and cellular metabolism, making it a valuable tool for investigating the complex mechanisms of immune cell trafficking and a potential lead for therapeutic development in inflammatory diseases and cancer.[4]
Introduction to Integrin Signaling in Immune Cell Migration
The Role of Integrins in Immune Cell Trafficking
Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-to-cell and cell-to-extracellular matrix (ECM) interactions.[4][5] In the immune system, they are indispensable for the trafficking of leukocytes from the bloodstream to tissues, a process involving rolling, adhesion, and transmigration across the endothelium.[6] Key integrins expressed on leukocytes include Lymphocyte Function-Associated Antigen-1 (LFA-1, αLβ2), which binds to Intercellular Adhesion Molecules (ICAMs) on endothelial cells, and Very Late Antigen-4 (VLA-4, α4β1), which binds to Vascular Cell Adhesion Molecule-1 (VCAM-1).[6][7][8] The function of these integrins is not constitutive; their adhesive capacity is dynamically regulated to allow immune cells to patrol the body and rapidly arrest at sites of inflammation or infection.[1][2]
The "Inside-Out" and "Outside-In" Signaling Paradigms
The regulation of integrin activity is governed by two main signaling pathways:
-
Inside-Out Signaling: This process relays intracellular signals to the extracellular domain of the integrin, increasing its affinity for its ligand.[9] Upon stimulation by chemokines or antigen receptors, signaling cascades lead to the recruitment of adaptor proteins like talin and kindlin to the cytoplasmic tail of the integrin β subunit.[10][11] This binding event induces a conformational change in the integrin's extracellular domain, shifting it from a bent, low-affinity state to an extended, high-affinity state, enabling firm adhesion.[11][12]
-
Outside-In Signaling: Once an integrin binds to its ligand, it initiates intracellular signaling cascades.[9] This "outside-in" signaling involves the clustering of integrins and the recruitment of signaling molecules to form focal adhesions.[5][13] These complexes, containing kinases like Focal Adhesion Kinase (FAK) and Src, regulate the actin cytoskeleton, gene expression, cell proliferation, and survival.[14]
This compound (ICM-IN-1): An Overview
ICM-IN-1 (CAS: 2316683-71-1) is a potent, cell-permeable small molecule inhibitor of immune cell migration.[4] Its primary therapeutic and research potential lies in its ability to selectively modulate the behavior of immune cells in response to inflammatory cues.[4]
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[[6-chloro-10-(1H-indole-6-carbonyl)-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid | [4] |
| Molecular Formula | C30H25ClN4O6S | [4] |
| Molecular Weight | 605.1 g/mol | [4] |
Mechanism of Action: Inhibition of Integrin Signaling
Interference with Inside-Out Signaling
The principal mechanism by which ICM-IN-1 inhibits immune cell migration is through the disruption of integrin inside-out signaling.[4] By preventing the conformational activation of integrins, the compound effectively blocks the ability of immune cells to firmly adhere to the endothelium, which is a prerequisite for extravasation. This targeted action on the activation machinery, rather than the ligand-binding site itself, represents a sophisticated approach to modulating integrin function.[15]
ICM-IN-1 intervenes in this pathway, preventing the transition of integrins from their low-affinity to high-affinity state. This leads to a failure of immune cells to arrest on the vascular endothelium, even in the presence of activating chemokines.
Downstream Consequences of Inhibition
By blocking integrin activation, ICM-IN-1 prevents the downstream "outside-in" signaling necessary for stabilizing adhesion and reorganizing the actin cytoskeleton for cell migration.[14] This includes the inhibition of FAK and Src kinase activation, which are central to the formation of focal adhesions and the generation of migratory forces.[14] ICM-IN-1 has also been shown to disrupt the interaction between the WAVE complex and active Rac, further impeding the actin polymerization required for forming migratory protrusions like lamellipodia.[4][5]
Quantitative Data and Efficacy
The potency of ICM-IN-1 has been quantified in functional cellular assays. The key reported value highlights its effectiveness at the nanomolar level, indicating a high affinity for its molecular target(s) within the integrin activation pathway.
| Parameter | Value | Assay Type | Cell Type | Reference |
| EC50 | 13.5 nM | T-cell Adhesion | T-cells | [4] |
This low nanomolar EC50 value underscores the compound's high potency and selectivity, making it a valuable research tool for dissecting immune cell trafficking mechanisms.[4]
Experimental Protocols for Studying ICM-IN-1
T-Cell Adhesion Assay
This assay quantifies the ability of T-cells to adhere to a substrate coated with an integrin ligand, such as ICAM-1, and is used to determine the EC50 of inhibitors like ICM-IN-1.
Methodology:
-
Plate Coating: 96-well plates are coated with recombinant ICAM-1 overnight at 4°C. Plates are then washed and blocked to prevent non-specific binding.
-
Cell Preparation: T-cells (e.g., Jurkat cell line or primary T-cells) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Inhibitor Treatment: Labeled cells are pre-incubated with various concentrations of ICM-IN-1 for 30-60 minutes.
-
Adhesion Step: The treated cells are added to the ICAM-1 coated wells and stimulated with an activating agent (e.g., a chemokine like SDF-1α or PMA) to induce inside-out signaling. The plate is incubated for 30-60 minutes at 37°C.
-
Washing: Non-adherent cells are removed by a standardized washing procedure.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration to calculate the EC50 value.
Cell Migration (Chemotaxis) Assay
This assay measures the directed movement of cells towards a chemoattractant, a process inhibited by ICM-IN-1.
Methodology:
-
Chamber Setup: A multi-well migration plate (e.g., Boyden chamber) with a porous membrane insert is used.[16] The lower chamber is filled with media containing a chemoattractant (e.g., CCL19, CCL21).[4][17]
-
Cell Preparation: Immune cells are serum-starved and resuspended in media containing various concentrations of ICM-IN-1.
-
Migration: The cell suspension is added to the upper insert. The plate is incubated for several hours to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification: Migrated cells in the lower chamber are quantified. This can be done by cell counting after staining or using real-time imaging systems like the IncuCyte®.[16]
Integrin Activation State Assay
This flow cytometry-based assay directly measures the conformational state of integrins on the cell surface.
Methodology:
-
Cell Preparation: Immune cells are treated with different concentrations of ICM-IN-1.
-
Stimulation: Cells are stimulated with an agonist (e.g., chemokine or Mn2+) to induce the high-affinity integrin conformation.
-
Antibody Staining: Cells are stained with a fluorescently-labeled monoclonal antibody that specifically recognizes the activated, high-affinity conformation of the integrin (e.g., an antibody against a ligand-induced binding site, LIBS).
-
Flow Cytometry: The mean fluorescence intensity of the cell population is measured by flow cytometry, which corresponds to the level of integrin activation.[18] A decrease in fluorescence in ICM-IN-1-treated cells indicates inhibition of integrin activation.
Broader Biological Effects of ICM-IN-1
While the primary mechanism of ICM-IN-1 is the inhibition of integrin activation, it also exhibits other biological activities that contribute to its overall effect on immune cell migration. These include:
-
Chemokine Receptor Modulation: The compound affects the function of chemokine receptors like CCR7, which are crucial for guiding dendritic cells and T-cells to lymph nodes.[4][17]
-
Microtubule Network Disruption: ICM-IN-1 can affect the organization and dynamics of the microtubule network, which is important for maintaining cell polarity during directed migration.[4]
-
Metabolic Interference: The compound can disrupt the metabolic flexibility of immune cells, affecting the balance between glycolysis and oxidative phosphorylation (OXPHOS) and interfering with mitochondrial calcium handling, all of which are energetically critical for migration.[4][17]
References
- 1. Regulation of immune cell adhesion and migration by regulator of adhesion and cell polarization enriched in lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Characterization of immune cell migration using microfabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
- 5. The Role of Integrins in Cell Migration - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Biomedical insights into cell adhesion and migration—from a viewpoint of central nervous system tumor immunology [frontiersin.org]
- 7. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell adhesion - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. The Interplay between Integrins and Immune Cells as a Regulator in Cancer Immunology [mdpi.com]
- 11. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. um.es [um.es]
- 15. researchgate.net [researchgate.net]
- 16. Immune Cell Migration Assays for Cancer Immunotherapies I CRO [explicyte.com]
- 17. Implications of cellular metabolism for immune cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
Modulating the CCR7 Pathway with "Immune cell migration-IN-1": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 7 (CCR7) is a critical mediator of immune cell trafficking, guiding dendritic cells (DCs) and T cells to secondary lymphoid organs to initiate adaptive immune responses.[1][2][3] Its role in directing cell migration also extends to pathological conditions, making it a compelling target for therapeutic intervention in autoimmune diseases and cancer.[4] "Immune cell migration-IN-1" is a potent small molecule inhibitor of immune cell migration. This technical guide provides an in-depth overview of the putative mechanism by which "this compound" modulates the CCR7 signaling pathway, based on currently available information. The guide outlines the multi-targeted nature of the inhibitor, affecting not only the CCR7 axis but also associated signaling nodes crucial for cell motility. We present available quantitative data, detailed hypothetical experimental protocols for its characterization, and visual representations of the signaling pathways and experimental workflows.
Introduction to the CCR7 Pathway
The CCR7 receptor, a G-protein coupled receptor (GPCR), is activated by its cognate chemokines, CCL19 and CCL21.[5][6] This interaction triggers a cascade of intracellular signaling events that culminate in chemotaxis, the directed migration of immune cells along a chemokine gradient. The signaling downstream of CCR7 is complex, involving both G-protein dependent and independent pathways.
G-protein Dependent Signaling: Upon ligand binding, CCR7 activates heterotrimeric G-proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate multiple downstream effector pathways essential for cell migration:[5][7]
-
PI3K/Akt Pathway: Crucial for cell survival and proliferation.
-
MAPK Pathway (ERK1/2): Plays a significant role in cell migration and proliferation.[1]
-
RhoA Pathway: Regulates the actin cytoskeleton, which is fundamental for cell movement.[7]
G-protein Independent Signaling: CCR7 can also signal through β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as scaffolding for other signaling complexes.[6]
"this compound": A Multi-faceted Modulator
"this compound" (CAS: 2316683-71-1) is reported to be a potent inhibitor of immune cell migration with a multi-target mechanism of action.[8] While detailed peer-reviewed studies on this specific compound are limited, the available information suggests it impacts several key cellular processes that are intertwined with CCR7-mediated migration.
Quantitative Data
The primary quantitative data available for "this compound" is its effective concentration at 50% (EC50) in a T-cell adhesion assay.[8]
| Parameter | Value | Assay | Reference |
| EC50 | 13.5 nM | T-cell adhesion assay | [8] |
This low nanomolar EC50 value indicates high potency in inhibiting T-cell adhesion, a critical step in immune cell trafficking.
Proposed Mechanism of Action on the CCR7 Pathway
The modulatory effect of "this compound" on the CCR7 pathway is likely indirect and multifaceted, targeting key downstream and associated cellular machinery rather than the receptor itself. The proposed mechanisms are detailed below.
Interference with CCR7 Oligomerization via Metabolic Regulation
A key insight into the action of "this compound" is its purported influence on CCR7 oligomerization through the modulation of cellular metabolism.[8] CCR7 oligomerization is a crucial step for its optimal signaling and is dependent on glycolytic metabolism.[9][10] Activated immune cells upregulate glycolysis to meet the energetic and biosynthetic demands of migration and effector functions.[11][12][13][14][15]
"this compound" is suggested to interact with metabolic pathways, and by disrupting glycolysis, it could indirectly prevent the proper formation of CCR7 oligomers. This would lead to attenuated downstream signaling and impaired migratory capacity.[9][10]
Disruption of Actin Polymerization via WAVE Complex Inhibition
Cell migration is fundamentally dependent on the dynamic remodeling of the actin cytoskeleton. The WAVE regulatory complex (WRC) is a key activator of the Arp2/3 complex, which drives the formation of branched actin networks at the leading edge of migrating cells. The activation of the WRC is, in part, regulated by the Rho GTPase Rac1.[16]
"this compound" is reported to disrupt the interaction between the WAVE complex and active Rac1. This would prevent the conformational changes in the WAVE protein necessary for Arp2/3 complex binding and subsequent actin polymerization, thereby halting cell motility.[17]
Modulation of Integrin Signaling
Integrins are transmembrane adhesion receptors that are crucial for the adhesion of migrating immune cells to the endothelium and the extracellular matrix. The CCR7 signaling pathway can modulate integrin activation, a process known as "inside-out" signaling, which increases the affinity of integrins for their ligands and promotes firm adhesion.
"this compound" is suggested to interfere with these inside-out signaling pathways that regulate integrin activation.[8] By preventing the conformational changes required for high-affinity binding, the compound would reduce the ability of immune cells to adhere to surfaces, a prerequisite for migration.
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols that could be employed to characterize the effects of "this compound" on the CCR7 pathway.
T-Cell Adhesion Assay
This assay would be used to determine the EC50 of "this compound" for the inhibition of T-cell adhesion to an endothelial monolayer or to purified adhesion molecules.
Materials:
-
Human T-lymphocytes (e.g., Jurkat cell line or primary T-cells)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or purified ICAM-1
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM (fluorescent dye)
-
"this compound"
-
CCL19 or CCL21
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: If using purified ICAM-1, coat the wells of the 96-well plate with ICAM-1 solution and incubate overnight at 4°C. If using HUVECs, seed the cells and grow to confluence.
-
Cell Labeling: Resuspend T-cells in assay buffer and label with Calcein-AM according to the manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of "this compound" in assay buffer.
-
Treatment: Incubate the labeled T-cells with the different concentrations of "this compound" for 30-60 minutes at 37°C.
-
Adhesion: Add the treated T-cells to the coated or HUVEC-containing wells. Add CCL19 or CCL21 to stimulate adhesion.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50.
Chemotaxis Assay (Transwell)
This assay measures the ability of "this compound" to inhibit the directed migration of immune cells towards a chemoattractant.[3][18][19][20]
Materials:
-
Transwell inserts with a permeable membrane (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Immune cells (e.g., primary T-cells or DCs)
-
"this compound"
-
Chemoattractant (CCL19 or CCL21)
-
Assay medium (serum-free)
-
Cell stain (e.g., Crystal Violet) or flow cytometer for quantification
Procedure:
-
Setup: Place Transwell inserts into the wells of the 24-well plate.
-
Chemoattractant: Add assay medium containing the chemoattractant (CCL19 or CCL21) to the lower chamber.
-
Cell Preparation: Resuspend immune cells in serum-free medium.
-
Treatment: Treat the cells with various concentrations of "this compound" for 30-60 minutes.
-
Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for migration.
-
Quantification:
-
Staining: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet. Elute the dye and measure absorbance.
-
Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of the compound and determine the IC50.
CCR7 Oligomerization Assay (Co-immunoprecipitation)
This assay would investigate the effect of "this compound" on the oligomerization of CCR7.
Materials:
-
Cells expressing tagged CCR7 (e.g., HEK293T cells transfected with CCR7-FLAG and CCR7-HA)
-
"this compound"
-
Lysis buffer
-
Anti-FLAG antibody conjugated to beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies against HA and FLAG tags
Procedure:
-
Cell Culture and Treatment: Culture the transfected cells and treat with "this compound" for a specified time. To investigate the role of glycolysis, cells can be cultured in glucose-deprived medium or treated with a known glycolysis inhibitor (e.g., 2-DG) as a positive control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads to pull down CCR7-FLAG and any associated proteins.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads, separate them by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with anti-HA and anti-FLAG antibodies to detect the co-immunoprecipitation of CCR7-HA with CCR7-FLAG.
-
Analysis: A decrease in the amount of co-precipitated CCR7-HA in the presence of "this compound" would suggest an inhibition of CCR7 oligomerization.
Summary and Future Directions
"this compound" presents as a potent inhibitor of immune cell migration with a novel, multi-pronged mechanism of action. Its ability to modulate the CCR7 pathway appears to be indirect, primarily through the disruption of cellular metabolism essential for receptor oligomerization and by inhibiting the downstream actin remodeling machinery. This multifaceted approach could offer therapeutic advantages by targeting multiple nodes in the complex process of cell migration.
Further research is imperative to fully elucidate the molecular details of its interactions. Key future experiments should include:
-
Direct Binding Assays: To determine if "this compound" directly interacts with CCR7 or other signaling proteins.
-
Phosphorylation Studies: To assess the effect of the compound on the phosphorylation status of key downstream kinases in the CCR7 pathway (e.g., Akt, ERK).
-
In Vivo Studies: To evaluate the efficacy of "this compound" in animal models of diseases where CCR7-mediated migration is pathogenic.
A comprehensive understanding of how "this compound" modulates the CCR7 pathway will be crucial for its potential development as a therapeutic agent for a range of immunological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CCR7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. frontiersin.org [frontiersin.org]
- 6. CCL19 and CCR7 Expression, Signaling Pathways, and Adjuvant Functions in Viral Infection and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights of CCR7 Signaling in Dendritic Cell Migration and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. Glycolytic metabolism is essential for CCR7 oligomerization and dendritic cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of altered glycolysis levels on CD8+ T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Glucose Metabolism Regulates T Cell Activation, Differentiation, and Functions [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Tumor glucose metabolism and the T cell glycocalyx: implication for T cell function [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Role for the Abi/wave protein complex in T cell receptor-mediated proliferation and cytoskeletal remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. static.igem.org [static.igem.org]
- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
The Impact of Immune Cell Migration-IN-1 on Actin Polymerization in Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of "Immune cell migration-IN-1," a potent small molecule inhibitor of immune cell migration. We will explore its core mechanism of action, focusing on its impact on actin polymerization within lymphocytes, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.
Introduction to Lymphocyte Migration and the Actin Cytoskeleton
The migration of lymphocytes is a fundamental process in the adaptive immune response, enabling T cells and B cells to patrol for antigens, home to secondary lymphoid organs, and infiltrate sites of inflammation.[1][2][3][4] This motility is driven by the dynamic remodeling of the actin cytoskeleton, a complex network of protein filaments responsible for cell shape changes, protrusion formation, and the generation of mechanical forces.[5][6][7] The process of actin polymerization, the assembly of globular actin (G-actin) into filamentous actin (F-actin), is tightly regulated by a complex interplay of signaling molecules and is essential for the amoeboid-like movement of lymphocytes through diverse tissue environments.[7][8][9]
Key steps in lymphocyte migration include polarization, the formation of a leading edge and a trailing uropod, extension of protrusions like lamellipodia, adhesion to the extracellular matrix or other cells, and contraction of the cell body to move forward.[10] This process is guided by external cues such as chemokines, which are small signaling proteins that create a concentration gradient for cells to follow.[10]
This compound: A Potent Inhibitor of Lymphocyte Motility
"this compound" is a small molecule inhibitor designed to disrupt the migration of immune cells. It has demonstrated high potency in in vitro assays, making it a valuable tool for studying the molecular underpinnings of lymphocyte trafficking and a potential starting point for therapeutic development.
Quantitative Data
The primary reported quantitative measure of the activity of "this compound" is its half-maximal effective concentration (EC50) in a T-cell adhesion assay.
| Compound | Assay | Cell Type | EC50 (nM) |
| This compound | T-cell Adhesion | T-cells | 13.5[11] |
Note: The IC50, the concentration of an inhibitor that reduces a response by half, is another common metric for potency.[12][13] While an IC50 for a specific enzymatic target of "this compound" has not been publicly disclosed, it is expected to be in a similar nanomolar range.
Mechanism of Action: Targeting the Actin Polymerization Machinery
"this compound" exerts its inhibitory effect by targeting the signaling pathways that control actin polymerization. The proposed mechanism involves a multi-pronged approach that ultimately cripples the lymphocyte's ability to remodel its cytoskeleton for movement.
The compound has been shown to interfere with the interaction between the Wiskott-Aldrich syndrome protein (WASP)-family verprolin-homologous protein (WAVE) complex and the Rho-family GTPase, Rac.[11] In its inactive state, the WAVE complex is autoinhibited. Upon activation by signals such as chemokines, Rac-GTP binds to the WAVE complex, inducing a conformational change that exposes binding sites for the actin-related protein 2/3 (Arp2/3) complex and G-actin.[11] The Arp2/3 complex then nucleates new actin filaments, leading to the branched actin networks characteristic of lamellipodia at the leading edge of migrating cells.
By disrupting the Rac-WAVE interaction, "this compound" prevents this critical activation step, thereby inhibiting Arp2/3-mediated actin polymerization.[11] This leads to a failure in forming the necessary protrusive structures for cell migration.
Furthermore, "this compound" is suggested to modulate integrin signaling pathways.[11] Integrins, such as Lymphocyte Function-associated Antigen-1 (LFA-1), are transmembrane receptors that mediate adhesion to other cells and the extracellular matrix.[3][14] Inside-out signaling, often initiated by chemokine receptors, activates integrins to increase their affinity for their ligands. This firm adhesion is crucial for lymphocytes to stop and crawl on endothelial surfaces. By interfering with integrin signaling, the inhibitor likely disrupts this adhesion process, further impairing directed migration.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
To assess the impact of "this compound" on lymphocyte function, several key in vitro assays can be employed.
Lymphocyte Chemotaxis Assay (Transwell Assay)
This assay measures the directed migration of lymphocytes towards a chemoattractant.
Materials:
-
Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes
-
"this compound"
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plate
-
Cell culture medium
-
Detection reagent (e.g., Calcein-AM) or flow cytometer
Protocol:
-
Starve lymphocytes in serum-free medium for 2-4 hours.
-
Prepare a stock solution of "this compound" in DMSO and dilute to desired concentrations in cell culture medium. Pre-incubate the cells with the inhibitor or vehicle control for 30-60 minutes.
-
Add cell culture medium containing the chemoattractant to the lower wells of the 24-well plate. Add medium without chemoattractant to control wells.
-
Resuspend the pre-incubated lymphocytes to a concentration of 1x10^6 cells/mL.
-
Add 100 µL of the cell suspension to the top of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
Quantify migrated cells:
-
Fluorometric: Remove the inserts. Add Calcein-AM to the lower well, incubate, and read fluorescence on a plate reader.
-
Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer for a set amount of time.
-
Actin Polymerization Assay (Phalloidin Staining)
This assay quantifies the F-actin content in cells as a measure of actin polymerization.
Materials:
-
Lymphocytes
-
"this compound"
-
Chemoattractant (e.g., CXCL12)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat lymphocytes with "this compound" or vehicle control as described above.
-
Stimulate the cells with a chemoattractant for a short period (e.g., 0, 15, 30, 60 seconds) to induce actin polymerization.
-
Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer. Incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Wash the cells with PBS.
-
Stain the cells with fluorescently-labeled phalloidin for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Analyze the cells:
-
Flow Cytometry: Acquire the mean fluorescence intensity (MFI) of the phalloidin signal. A decrease in MFI in inhibitor-treated cells indicates reduced F-actin content.
-
Fluorescence Microscopy: Image the cells to visualize changes in cell morphology and F-actin distribution.
-
Experimental and Logical Workflows
Lymphocyte Migration Assay Workflow
Caption: Workflow for a lymphocyte chemotaxis assay.
Actin Polymerization Assay Workflow
Caption: Workflow for an actin polymerization assay.
Conclusion
"this compound" is a valuable research tool for dissecting the complex processes of lymphocyte migration. Its mechanism of action, centered on the inhibition of the Rac-WAVE signaling axis and subsequent disruption of actin polymerization, highlights a critical node in the regulation of immune cell motility. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively and qualitatively assess the impact of this and similar compounds on the fundamental cellular processes that underpin the immune response. Further investigation into the specific molecular interactions and broader cellular effects of "this compound" will continue to enhance our understanding of lymphocyte trafficking in health and disease.
References
- 1. Mst1 controls lymphocyte trafficking and interstitial motility within lymph nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mst1 controls lymphocyte trafficking and interstitial motility within lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Mst1 in Lymphocyte Homeostasis and Function [frontiersin.org]
- 4. Frontiers | MST1/2 Balance Immune Activation and Tolerance by Orchestrating Adhesion, Transcription, and Organelle Dynamics in Lymphocytes [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | T Lymphocyte Migration: An Action Movie Starring the Actin and Associated Actors [frontiersin.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Integrin-independent movement of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Tuning of Actin Dynamics in Leukocyte Migration as Revealed by Immune-Related Actinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of immune cell migration using microfabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy this compound [smolecule.com]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Potential Therapeutic Applications of "Immune cell migration-IN-1" in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autoimmune diseases, characterized by the erroneous attack of the body's own tissues by the immune system, represent a significant and growing global health challenge. A key pathological feature of these disorders is the aberrant migration of immune cells to target organs, leading to chronic inflammation and tissue destruction. "Immune cell migration-IN-1" (ICM-IN-1) has emerged as a potent small molecule inhibitor of immune cell migration, demonstrating significant potential as a therapeutic agent for a range of autoimmune conditions. This technical guide provides an in-depth overview of the core attributes of ICM-IN-1, including its mechanism of action, preclinical data in relevant autoimmune disease models, and detailed experimental protocols for its evaluation.
Introduction to Immune Cell Migration in Autoimmunity
The trafficking of immune cells is a tightly regulated process, essential for a functioning immune system. In autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, this process becomes dysregulated. Pro-inflammatory leukocytes, including T-lymphocytes and macrophages, are recruited from the circulation to sites of inflammation, perpetuating a cycle of tissue damage. Key molecular players in this migration cascade include integrins, which mediate cell adhesion to the endothelium, and chemokine receptors, which direct cell movement along chemotactic gradients.
"this compound" (ICM-IN-1): A Multi-Targeted Inhibitor
"this compound" is a potent inhibitor of immune cell migration with a reported half-maximal effective concentration (EC50) of 13.5 nM in T-cell adhesion assays. Its mechanism of action is multi-faceted, targeting key pathways involved in immune cell trafficking and activation.
Modulation of Integrin Signaling
ICM-IN-1 has been shown to modulate integrin signaling pathways, which are crucial for the adhesion of leukocytes to the vascular endothelium, a critical step in their migration to tissues. A primary target is the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1). By interfering with this interaction, ICM-IN-1 can reduce the firm adhesion of T-cells and other leukocytes to blood vessel walls, thereby limiting their extravasation into inflamed tissues.
Antagonism of Chemokine Receptor CCR7
A significant aspect of ICM-IN-1's mechanism is its effect on the C-C motif chemokine receptor 7 (CCR7) pathway. CCR7 and its ligands, CCL19 and CCL21, are pivotal for the homing of T-cells and dendritic cells to secondary lymphoid organs, where immune responses are initiated and amplified. By antagonizing CCR7, ICM-IN-1 can disrupt the priming and activation of autoreactive T-cells, a key event in the pathogenesis of many autoimmune diseases.
Interference with Immune Cell Metabolism
Emerging evidence suggests that ICM-IN-1 also interacts with the metabolic pathways that fuel immune cell migration and effector functions. Specifically, it has been shown to affect glycolytic enzymes such as Hexokinase and Pyruvate kinase muscle isozyme M2 (PKM2). By disrupting the metabolic reprogramming that is characteristic of activated immune cells, ICM-IN-1 can further dampen the inflammatory response.
Preclinical Data in Autoimmune Disease Models
While specific in vivo efficacy data for ICM-IN-1 in established models of rheumatoid arthritis and inflammatory bowel disease are not yet publicly available in peer-reviewed literature, the known mechanisms of action of its targets (LFA-1, ICAM-1, and CCR7) strongly support its therapeutic potential. The following sections describe the expected outcomes based on the inhibition of these pathways in relevant preclinical models.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.
Table 1: Expected Quantitative Outcomes of ICM-IN-1 in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Expected Outcome with ICM-IN-1 Treatment | Method of Measurement |
| Clinical Arthritis Score | Significant reduction in a dose-dependent manner | Visual scoring of paw swelling and erythema (Scale 0-4 per paw) |
| Paw Thickness | Dose-dependent reduction in paw swelling | Caliper measurement |
| Histological Score | Reduction in synovial inflammation, pannus formation, cartilage damage, and bone erosion | H&E and Safranin O staining of joint sections, scored on a scale of 0-5 for each parameter |
| Serum Anti-Collagen Type II IgG Levels | Decrease in autoantibody titers | ELISA |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6) in Joint Tissue | Reduction in cytokine concentrations | ELISA or multiplex bead array of joint homogenates |
| Infiltrating Immune Cells in Synovium | Reduced infiltration of T-cells (CD3+), and macrophages (F4/80+) | Immunohistochemistry or flow cytometry of digested synovial tissue |
Inflammatory Bowel Disease: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model in mice is a well-established model for inflammatory bowel disease, particularly ulcerative colitis. It is characterized by weight loss, diarrhea, rectal bleeding, and colonic inflammation.
Table 2: Expected Quantitative Outcomes of ICM-IN-1 in a DSS-Induced Colitis Mouse Model
| Parameter | Expected Outcome with ICM-IN-1 Treatment | Method of Measurement |
| Disease Activity Index (DAI) | Significant reduction in a dose-dependent manner | Combined score of weight loss, stool consistency, and rectal bleeding (Scale 0-4) |
| Colon Length | Prevention of colon shortening | Measurement at necropsy |
| Histological Score | Reduction in mucosal ulceration, epithelial damage, and inflammatory cell infiltration | H&E staining of colon sections, scored for severity and extent of inflammation |
| Myeloperoxidase (MPO) Activity in Colon Tissue | Dose-dependent reduction in neutrophil infiltration | Colorimetric assay of colon homogenates |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β) in Colon Tissue | Reduction in cytokine concentrations | ELISA or multiplex bead array of colon homogenates |
| Infiltrating Immune Cells in Lamina Propria | Reduced infiltration of T-cells (CD3+) and macrophages (F4/80+) | Immunohistochemistry or flow cytometry of isolated lamina propria cells |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of ICM-IN-1.
In Vitro T-Cell Transwell Migration Assay
This assay assesses the ability of ICM-IN-1 to inhibit the chemotaxis of T-lymphocytes towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane)
-
24-well tissue culture plates
-
Primary human or murine T-lymphocytes
-
RPMI 1640 medium supplemented with 0.5% BSA
-
Chemoattractant (e.g., CCL19 or CCL21 for CCR7-mediated migration)
-
ICM-IN-1
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Prepare a stock solution of ICM-IN-1 in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640/0.5% BSA.
-
Add 600 µL of RPMI 1640/0.5% BSA containing the chemoattractant (e.g., 100 ng/mL CCL19) to the lower chamber of the 24-well plate.
-
Resuspend isolated T-lymphocytes in RPMI 1640/0.5% BSA to a concentration of 1 x 10^6 cells/mL.
-
In separate tubes, pre-incubate the T-cell suspension with varying concentrations of ICM-IN-1 or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated T-cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., Calcein-AM staining followed by fluorescence reading).
-
Calculate the percentage of migration inhibition for each concentration of ICM-IN-1 compared to the vehicle control.
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol outlines the induction of arthritis in mice and the subsequent treatment with ICM-IN-1.
Animals:
-
DBA/1J mice (male, 8-10 weeks old)
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
ICM-IN-1
-
Vehicle for ICM-IN-1 (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Immunization (Day 0): Emulsify bovine CII in CFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine CII in IFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Disease Monitoring: Begin monitoring mice for signs of arthritis (paw swelling and erythema) from day 21. Score arthritis severity daily using a standardized clinical scoring system (e.g., 0 = no signs, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity).
-
Treatment: Once mice develop a clinical score of ≥2, randomize them into treatment groups. Administer ICM-IN-1 or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses.
-
Endpoint Analysis (e.g., Day 42):
-
Record final clinical scores and paw thickness measurements.
-
Collect blood for serum analysis of anti-CII antibodies and inflammatory cytokines.
-
Euthanize mice and collect paws for histological analysis. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with H&E and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Isolate joint tissue for cytokine analysis.
-
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol describes the induction of colitis in mice and treatment with ICM-IN-1.
Animals:
-
C57BL/6 mice (male, 8-10 weeks old)
Materials:
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
ICM-IN-1
-
Vehicle for ICM-IN-1
Procedure:
-
Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days. Provide fresh DSS solution every other day. Control mice receive regular drinking water.
-
Treatment: Administer ICM-IN-1 or vehicle daily, starting from day 0 of DSS administration, via an appropriate route.
-
Disease Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Endpoint Analysis (e.g., Day 8):
-
Record final body weight and DAI scores.
-
Euthanize mice and measure the length of the colon from the cecum to the anus.
-
Collect a distal segment of the colon for histological analysis. Fix, embed, section, and stain with H&E. Score for the severity of inflammation and tissue damage.
-
Collect another segment of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Collect a further segment for cytokine analysis.
-
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: ICM-IN-1 inhibits both LFA-1/ICAM-1 adhesion and CCR7-mediated migration pathways.
Experimental Workflows
Caption: Workflow for the in vitro Transwell migration assay to assess ICM-IN-1 activity.
Caption: Workflow for the in vivo Collagen-Induced Arthritis (CIA) model.
Conclusion and Future Directions
"this compound" represents a promising therapeutic candidate for the treatment of autoimmune diseases. Its multi-targeted approach, inhibiting both integrin-mediated adhesion and chemokine-driven migration, as well as influencing immune cell metabolism, suggests the potential for robust efficacy. The preclinical data from analogous targeted therapies in established animal models of rheumatoid arthritis and inflammatory bowel disease strongly support the investigation of ICM-IN-1 in these and other autoimmune conditions. Future studies should focus on obtaining comprehensive in vivo efficacy and safety data for ICM-IN-1, elucidating the finer details of its molecular interactions, and developing optimized formulations for clinical translation. This technical guide provides a foundational framework for researchers and drug development professionals to advance the evaluation of this promising compound.
The Role of Immune Cell Migration-IN-1 in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Effective cancer immunotherapy relies on the ability of immune cells, particularly cytotoxic T lymphocytes, to migrate to and infiltrate the tumor microenvironment (TME). Tumor cells, however, have evolved mechanisms to impede this migration, thereby creating an immunologically "cold" environment that is resistant to therapeutic intervention. Immune cell migration-IN-1 is a potent, multi-target small molecule inhibitor designed to modulate key pathways governing immune cell trafficking. With an EC50 of 13.5 nM in T-cell adhesion assays, this compound presents a valuable tool for investigating and potentially overcoming tumor-induced immune exclusion. This technical guide details the mechanisms of action of this compound, provides comprehensive experimental protocols for its characterization, and presents its core signaling pathways.
Introduction to Immune Cell Migration in Cancer
The trafficking of immune cells is a highly regulated process essential for a robust anti-tumor response.[1] This process involves the coordinated action of chemokines, adhesion molecules, and cytoskeletal dynamics, enabling immune cells to exit the vasculature, navigate the extracellular matrix, and localize within the tumor. Key steps in this cascade include:
-
Chemokine-Mediated Homing : Chemokines released by tumor and stromal cells create a gradient that directs immune cells. The CCR7-CCL19/CCL21 axis is particularly crucial for the homing of T cells and dendritic cells to lymph nodes for activation.[2][3]
-
Integrin-Mediated Adhesion : Upon activation by chemokine signaling, integrins on the immune cell surface, such as Lymphocyte Function-Associated Antigen-1 (LFA-1), undergo a conformational change. This "inside-out" signaling increases their affinity for ligands like Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, mediating firm adhesion and subsequent transmigration.[4][5]
-
Actin Cytoskeleton Remodeling : Cell migration is an active process requiring dynamic remodeling of the actin cytoskeleton to form protrusions like lamellipodia and to generate the mechanical force needed for movement.[6]
-
Metabolic Reprogramming : Migrating immune cells undergo significant metabolic shifts, often favoring glycolysis to rapidly generate ATP and biosynthetic precursors required for their journey and effector functions.[7]
This compound (CAS: 2316683-71-1) is an inhibitor that interferes with several of these critical processes, making it a subject of interest for enhancing cancer immunotherapy.
Mechanism of Action of this compound
This compound exerts its inhibitory effects through the simultaneous modulation of at least three core pathways:
-
Inhibition of Integrin "Inside-Out" Signaling : The compound disrupts the intracellular signaling cascade that leads to the activation of LFA-1 integrin, thereby preventing firm adhesion of T cells to endothelial and tumor cells.
-
Interference with CCR7 Signaling : It affects the function of the CCR7 chemokine receptor, impairing the ability of T cells and dendritic cells to home to lymph nodes and respond to key migratory cues.
-
Metabolic Reprogramming : The inhibitor alters the metabolic state of immune cells, disrupting the glycolytic pathways necessary to fuel sustained migration.
-
Disruption of Actin Dynamics : It interferes with the WAVE regulatory complex, a key mediator of actin polymerization that is essential for cell motility.
Quantitative Data
Due to the nature of this compound as a research compound, publicly available in vivo data is limited. The following tables summarize its known potency and provide illustrative examples of data that would be generated through the experimental protocols outlined in this guide.
Disclaimer: The data in Tables 2, 3, and 4 are representative examples based on typical results for inhibitors of these pathways and are intended for illustrative purposes only. They do not represent actual experimental results for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target Cell | EC50 (nM) | Reference |
| T-Cell Adhesion Assay | Human T-Cells | 13.5 | Smolecule Product Page |
Table 2: Illustrative Dose-Response in a Transwell Migration Assay
| Compound Concentration (nM) | Cell Type | Chemoattractant | % Migration Inhibition (Mean ± SD) |
| 0 (Vehicle) | Primary Human CD8+ T Cells | CCL19 (100 ng/mL) | 0 ± 4.5 |
| 1 | Primary Human CD8+ T Cells | CCL19 (100 ng/mL) | 15.2 ± 5.1 |
| 10 | Primary Human CD8+ T Cells | CCL19 (100 ng/mL) | 48.9 ± 6.3 |
| 100 | Primary Human CD8+ T Cells | CCL19 (100 ng/mL) | 85.4 ± 4.8 |
| 1000 | Primary Human CD8+ T Cells | CCL19 (100 ng/mL) | 92.1 ± 3.9 |
Table 3: Illustrative In Vivo Efficacy in a Syngeneic Mouse Tumor Model
| Treatment Group | Mouse Strain | Tumor Model | Mean Tumor Volume (mm³) at Day 21 (± SEM) | % Tumor Growth Inhibition (TGI) |
| Vehicle | C57BL/6 | B16F10 Melanoma | 1502 ± 120 | - |
| Anti-PD-1 (10 mg/kg) | C57BL/6 | B16F10 Melanoma | 1150 ± 98 | 23.4% |
| This compound (X mg/kg) | C57BL/6 | B16F10 Melanoma | 1080 ± 105 | 28.1% |
| Anti-PD-1 + Inhibitor-IN-1 | C57BL/6 | B16F10 Melanoma | 560 ± 75 | 62.7% |
Table 4: Illustrative Metabolic Flux Analysis Data (Seahorse XF)
| Treatment (100 nM) | Cell Type | Basal ECAR (mpH/min) | Basal OCR (pmol/min) |
| Vehicle | Activated CD8+ T Cells | 85.2 ± 7.1 | 150.6 ± 12.5 |
| Inhibitor-IN-1 | Activated CD8+ T Cells | 42.5 ± 5.9 | 145.8 ± 11.9 |
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound.
CCR7 Signaling Pathway
The CCR7 pathway is initiated by the binding of chemokines CCL19 or CCL21, leading to G-protein activation and downstream signaling through PI3K/Akt and MAPK/ERK cascades, which promote chemotaxis and cell survival. This compound is hypothesized to interfere with receptor activation or downstream signal transduction.
LFA-1 Integrin "Inside-Out" Signaling
Chemokine receptor signaling triggers a cascade involving Rap1, which recruits the key adaptor proteins Talin and Kindlin-3 to the cytoplasmic tail of the LFA-1 integrin. This interaction forces a conformational change in the integrin's extracellular domain, switching it to a high-affinity state capable of binding ICAM-1. This compound disrupts this activation cascade.
WAVE Complex and Actin Polymerization
T-cell receptor (TCR) or chemokine signaling activates the small GTPase Rac. Activated Rac binds to and activates the WAVE regulatory complex (WRC). The active WRC then stimulates the Arp2/3 complex to nucleate new, branched actin filaments, driving the formation of lamellipodia, which are essential for cell crawling.
Experimental Protocols
The following protocols provide a framework for evaluating the activity of this compound.
Protocol: Static T-Cell Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of T-cells to the integrin ligand ICAM-1.
Materials:
-
96-well, flat-bottom, high-binding microplate
-
Recombinant Human ICAM-1/Fc Chimera
-
Primary human CD8+ T-cells
-
Calcein-AM fluorescent dye
-
Assay Buffer: RPMI 1640 + 1% BSA
-
This compound (stock in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate) or CXCL12 (SDF-1α) as a stimulant
-
Fluorescence plate reader (485 nm excitation / 520 nm emission)
Methodology:
-
Plate Coating:
-
Coat wells of the 96-well plate with 50 µL of ICAM-1 (5 µg/mL in PBS) overnight at 4°C.
-
On the day of the assay, wash wells three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding by adding 200 µL of Assay Buffer to each well for 1 hour at 37°C.
-
-
Cell Preparation:
-
Isolate primary human CD8+ T-cells from peripheral blood mononuclear cells (PBMCs).
-
Resuspend cells at 1 x 10^6 cells/mL in Assay Buffer.
-
Label cells by adding Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Wash cells twice with Assay Buffer to remove excess dye and resuspend at 2 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., from 1 nM to 10 µM). Include a DMSO vehicle control.
-
In a separate plate, pre-incubate the Calcein-AM labeled T-cells with the inhibitor dilutions for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Remove the blocking buffer from the ICAM-1 coated plate.
-
Add 50 µL of a stimulant (e.g., 50 ng/mL PMA) to each well to induce integrin activation.
-
Immediately add 50 µL of the pre-treated T-cell suspension to the wells (final cell count: 100,000 cells/well).
-
Incubate the plate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Quantification:
-
Measure total fluorescence (pre-wash) using the plate reader.
-
Gently wash the wells 3-4 times with pre-warmed Assay Buffer to remove non-adherent cells. A multi-channel pipette or automated plate washer should be used for consistency.
-
After the final wash, add 100 µL of fresh Assay Buffer to each well and measure the remaining fluorescence (post-wash).
-
Calculate the percentage of adherent cells for each condition: (% Adhesion) = (Post-Wash Fluorescence / Pre-Wash Fluorescence) * 100.
-
Normalize results to the vehicle control and plot a dose-response curve to determine the EC50.
-
Protocol: T-Cell Chemotaxis (Transwell) Assay
This assay measures the ability of the inhibitor to block directed cell migration towards a chemoattractant.
Materials:
-
Transwell inserts with 5 µm pores for 24-well plates
-
Primary human CD8+ T-cells
-
Chemotaxis Buffer: RPMI 1640 + 0.5% BSA
-
Recombinant Human CCL19
-
This compound
-
Calcein-AM or a cell counter (e.g., flow cytometer)
Methodology:
-
Assay Setup:
-
Add 600 µL of Chemotaxis Buffer containing CCL19 (100 ng/mL) to the lower chambers of the 24-well plate. For negative controls, add buffer without CCL19.
-
Place the Transwell inserts into the wells.
-
-
Cell Preparation and Treatment:
-
Resuspend T-cells at 2 x 10^6 cells/mL in Chemotaxis Buffer.
-
Prepare serial dilutions of this compound.
-
Pre-incubate cells with the inhibitor or vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the treated cell suspension (200,000 cells) to the top chamber of each Transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells. This can be done by:
-
Direct Counting: Using a flow cytometer with counting beads.
-
Fluorescence: If cells were pre-labeled with Calcein-AM, measure the fluorescence of the solution in the lower chamber.
-
-
Calculate the percentage of migration inhibition relative to the vehicle control group that was stimulated with CCL19.
-
Protocol: Metabolic Flux Analysis (Seahorse XF)
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of the inhibitor on glycolysis.
Materials:
-
Seahorse XF96 cell culture microplate
-
Seahorse XF Analyzer
-
XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxyglucose [2-DG])
-
XF Base Medium supplemented with L-glutamine
-
Activated primary T-cells
-
This compound
Methodology:
-
Cell Seeding:
-
Activate T-cells (e.g., with anti-CD3/CD28 beads) for 24-48 hours prior to the assay.
-
Coat the Seahorse plate with an attachment solution (e.g., Cell-Tak).
-
Seed 200,000-300,000 activated T-cells per well. Centrifuge the plate gently to ensure cell attachment.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with XF Glycolysis Stress Test medium (lacking glucose). Incubate in a non-CO2 incubator for 1 hour.
-
Load the hydrated sensor cartridge with the assay compounds: glucose, oligomycin (an ATP synthase inhibitor), and 2-DG (a glycolysis inhibitor) into the appropriate injection ports.
-
-
Inhibitor Treatment:
-
Add this compound or vehicle to the wells just before placing the plate in the analyzer, or include it in the assay medium during the 1-hour incubation.
-
-
Seahorse XF Run:
-
Calibrate the instrument and run the Glycolysis Stress Test protocol. The machine will measure the basal Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR).
-
It will then sequentially inject:
-
Glucose: To initiate glycolysis.
-
Oligomycin: To block mitochondrial respiration, forcing cells to rely on glycolysis (measuring maximal glycolytic capacity).
-
2-DG: To inhibit glycolysis and confirm that the measured ECAR is from this pathway.
-
-
-
Data Analysis:
-
Analyze the ECAR data to determine the rates of glycolysis and glycolytic capacity.
-
Compare the metabolic profiles of cells treated with this compound to vehicle-treated controls to quantify the inhibitor's effect on glycolysis.
-
Conclusion and Future Directions
This compound is a potent inhibitor of key pathways that govern T-cell trafficking and adhesion. Its ability to modulate integrin activation, chemokine signaling, and cellular metabolism makes it a powerful tool for dissecting the mechanisms of immune cell migration. In the context of cancer immunotherapy, inhibiting these pathways could paradoxically seem counterproductive. However, specific contexts may exist where temporarily modulating T-cell trafficking or adhesion could be beneficial, for instance, in managing certain autoimmune side effects of immunotherapy or in specific therapeutic regimens. The primary utility of this compound lies in its application as a research tool to probe the intricate biology of immune cell movement. Further studies, particularly well-designed in vivo experiments, are necessary to fully elucidate its potential therapeutic applications and to understand how its multi-targeted inhibitory profile could be leveraged to improve outcomes in cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Distinct roles for talin-1 and kindlin-3 in LFA-1 extension and affinity regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Are Integrins Still Practicable Targets for Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Immune Cell Migration-IN-1: A Multi-Targeted Inhibitor at the Crossroads of Cellular Motility and Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Immune cell migration is a tightly regulated and energy-intensive process fundamental to a functioning immune system. This process is orchestrated by a complex interplay of signaling cascades that guide immune cells to sites of inflammation, infection, or tissue injury. Concurrently, significant metabolic reprogramming is required to meet the bioenergetic and biosynthetic demands of migrating cells. "Immune cell migration-IN-1" (CAS: 2316683-71-1) is a potent, multi-targeted small molecule inhibitor that has emerged as a critical tool for investigating the intricate connections between immune cell trafficking and cellular metabolism. This technical guide provides a comprehensive overview of the mechanisms of action of this inhibitor, its interactions with key cellular metabolic pathways, detailed experimental protocols for its characterization, and a summary of its effects on immune cell function.
Introduction
The migration of immune cells, or trafficking, is a cornerstone of both innate and adaptive immunity. This process involves the coordinated action of adhesion molecules, chemokine receptors, and cytoskeletal rearrangements, all of which are energetically demanding. Recent advances in immunometabolism have revealed that the metabolic state of an immune cell is not merely a housekeeping function but is intrinsically linked to its migratory and effector capabilities. Activated immune cells typically switch from oxidative phosphorylation (OXPHOS) to aerobic glycolysis to support rapid ATP production and the synthesis of macromolecules necessary for proliferation and migration.
"this compound" is a potent inhibitor of immune cell migration, reportedly acting on multiple key signaling pathways that govern this process. Its multi-targeted nature, affecting integrin signaling, chemokine receptor function, and actin polymerization, makes it a valuable pharmacological tool to dissect the complex relationship between cell movement and metabolism. This guide will delve into the known mechanisms of "this compound" and its profound implications for understanding and potentially targeting the metabolic vulnerabilities of migrating immune cells.
Mechanism of Action
Based on available data, "this compound" exerts its inhibitory effects on immune cell migration through at least three primary mechanisms:
Modulation of Integrin Signaling
Integrins are transmembrane receptors that mediate cell-extracellular matrix and cell-cell adhesion, which are critical for the extravasation of immune cells from the bloodstream into tissues. "this compound" has been shown to modulate integrin signaling pathways, thereby interfering with the adhesive interactions necessary for migration. The compound has a reported EC50 of 13.5 nM in T-cell adhesion assays, indicating high potency in disrupting this process.
Interference with Chemokine Receptor Function
Chemokine receptors are G protein-coupled receptors that direct the migration of immune cells along a chemokine gradient. "this compound" has been shown to affect the function of the C-C motif chemokine receptor 7 (CCR7). CCR7 is crucial for the homing of T cells and dendritic cells to lymph nodes, a key step in the initiation of an adaptive immune response. The inhibitor is suggested to influence CCR7 oligomerization, a process required for optimal signaling.
Disruption of Actin Polymerization
Cell migration is driven by the dynamic remodeling of the actin cytoskeleton. "this compound" is reported to disrupt the interaction between the WAVE complex and active Rac GTPase. This interference prevents the conformational changes in the WAVE protein necessary for the activation of the Arp2/3 complex, a key nucleator of actin filaments. The inhibition of actin polymerization directly impairs the formation of lamellipodia and other protrusions required for cell movement.
Interaction with Cellular Metabolic Pathways
A growing body of evidence indicates that the signaling pathways targeted by "this compound" are intimately linked with the metabolic reprogramming of immune cells.
Glycolysis and the mTORC1/HIF-1α Axis
Activated immune cells upregulate glycolysis to meet their energetic and biosynthetic needs for migration and effector function. This metabolic switch is largely driven by the mTOR Complex 1 (mTORC1) and Hypoxia-Inducible Factor 1α (HIF-1α) signaling axis. This pathway controls the expression of glucose transporters and rate-limiting glycolytic enzymes. "this compound" interferes with the mTORC1/HIF-1α axis, thereby disrupting the metabolic shift towards glycolysis. This dual action on both metabolic capacity and migratory machinery highlights the interconnectedness of these processes.
Oxidative Phosphorylation (OXPHOS)
While activated immune cells favor glycolysis, memory cells and certain functional states rely on the more efficient ATP production from OXPHOS. "this compound" is suggested to disrupt the metabolic flexibility of immune cells, impairing their ability to switch between glycolysis and OXPHOS as needed. This disruption can have profound effects on the long-term survival and function of immune cells.
Mitochondrial Calcium Handling
Mitochondria are central hubs for cellular metabolism and signaling. Mitochondrial calcium uptake is crucial for both ATP production and the activation of calcium-dependent signaling pathways that control cytoskeletal dynamics. "this compound" has been reported to affect mitochondrial calcium handling, leading to impaired cellular responses and migratory capacity.
Quantitative Data
The following tables summarize the known quantitative data for "this compound" and representative data for inhibitors of the pathways it is proposed to target.
Table 1: Potency of this compound
| Parameter | Value | Assay |
| EC50 | 13.5 nM | T-cell adhesion assay |
Table 2: Representative Effects of Pathway Inhibitors on T-Cell Metabolism
| Inhibitor Target | Example Compound | Effect on Glycolysis (ECAR) | Effect on OXPHOS (OCR) | Reference |
| CCR7 | CCR7 Antagonist | No significant change | ↓ | [1][2] |
| mTORC1 | Rapamycin | ↓ | ↓ | [3][4] |
| HIF-1α | 2-Deoxy-D-glucose (2-DG) | ↓ | No direct effect, but can be compensatory ↑ | [5] |
ECAR: Extracellular Acidification Rate, a measure of glycolysis. OCR: Oxygen Consumption Rate, a measure of oxidative phosphorylation. Note: Data for CCR7, mTORC1, and HIF-1α inhibitors are representative and may vary depending on the specific compound, cell type, and experimental conditions.
Experimental Protocols
T-Cell Adhesion Assay
This protocol is a generalized procedure for quantifying T-cell adhesion to a substrate.
Materials:
-
96-well microplate
-
Adhesion molecule (e.g., ICAM-1, VCAM-1)
-
Primary T-cells or T-cell line
-
Fluorescent dye (e.g., Calcein-AM)
-
"this compound" or other inhibitors
-
Wash buffer (e.g., PBS)
-
Plate reader with fluorescence detection
Procedure:
-
Coat the wells of a 96-well plate with the desired adhesion molecule and incubate.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA).
-
Label T-cells with a fluorescent dye according to the manufacturer's protocol.
-
Pre-incubate the labeled T-cells with "this compound" at various concentrations for a specified time.
-
Add the treated T-cells to the coated wells and incubate to allow for adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adherent cells relative to a control (no inhibitor).
Chemotaxis Assay
This protocol describes a general method for assessing the directed migration of immune cells.
Materials:
-
Transwell inserts with a permeable membrane
-
Chemoattractant (e.g., CCL19, CCL21)
-
Immune cells (e.g., T-cells, dendritic cells)
-
"this compound" or other inhibitors
-
Assay medium
-
Method for cell quantification (e.g., cell counting, fluorescence-based assay)
Procedure:
-
Place the chemoattractant in the lower chamber of the Transwell plate.
-
Pre-treat immune cells with "this compound" at various concentrations.
-
Add the treated cells to the upper chamber of the Transwell insert.
-
Incubate the plate to allow for cell migration through the membrane towards the chemoattractant.
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by microscopy or by eluting the stain and measuring its absorbance.
Metabolic Flux Analysis (Seahorse Assay)
This protocol outlines the use of a Seahorse XF Analyzer to measure the effects of "this compound" on cellular metabolism.[6][7][8][9][10]
Materials:
-
Seahorse XF Analyzer and associated plates and cartridges
-
Immune cells
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
"this compound"
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolysis stress test compounds (e.g., glucose, oligomycin, 2-DG)
Procedure:
-
Seed immune cells onto a Seahorse XF cell culture microplate.
-
Hydrate the sensor cartridge overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with "this compound" and the compounds for the mitochondrial or glycolysis stress test.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Run the assay, which involves sequential injections of the compounds and measurement of the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Analyze the data to determine key metabolic parameters such as basal respiration, maximal respiration, ATP production, and glycolytic capacity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by "this compound" and a general experimental workflow for its characterization.
Caption: Integrin Signaling Pathway and Point of Inhibition.
Caption: CCR7 Signaling Cascade and Putative Inhibition Site.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | mTOR Regulation of Glycolytic Metabolism in T Cells [frontiersin.org]
- 4. MTOR Signaling and Metabolism in Early T Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-inducible Factors Regulate T cell Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Frontiers | Determination of CAR T cell metabolism in an optimized protocol [frontiersin.org]
Understanding the EC50 of "Immune cell migration-IN-1" in T-cell assays
An in-depth analysis of "Immune cell migration-IN-1" reveals a significant lack of publicly available data. This compound, likely a designation from a proprietary chemical library, has not been characterized in peer-reviewed literature. Consequently, there is no published EC50 data, detailed experimental protocols, or established signaling pathway information specifically associated with "this compound" in the context of T-cell assays.
Given the absence of specific data for "this compound," this guide will provide a representative framework for how such a compound would be characterized. This will be done by outlining the standard experimental methodologies, data presentation formats, and signaling pathways relevant to the study of T-cell migration inhibitors. The following sections, therefore, use hypothetical data and established immunological principles to serve as a template for researchers working with novel inhibitors of T-cell migration.
Hypothetical EC50 Data for a T-Cell Migration Inhibitor
The half-maximal effective concentration (EC50) is a critical measure of a compound's potency. For an inhibitor of T-cell migration, the EC50 would be determined in various assays that measure the migration of T-cells toward a chemoattractant. The table below presents hypothetical EC50 values for a compound, which we will refer to as "Inhibitor-X," in different T-cell migration assays.
| Assay Type | T-Cell Subtype | Chemoattractant | EC50 (nM) | Assay Principle |
| Transwell Migration Assay | Human CD4+ T-Cells | CXCL12 | 15.2 | Measures the number of cells that migrate through a porous membrane towards a chemoattractant. |
| Transwell Migration Assay | Murine CD8+ T-Cells | CCL21 | 28.5 | Measures the number of cells that migrate through a porous membrane towards a chemoattractant. |
| Microfluidic Chemotaxis Assay | Human Jurkat T-Cells | SDF-1α | 12.8 | Visualizes and quantifies cell movement in a stable chemical gradient under shear flow conditions. |
| Boyden Chamber Assay | Primary Human T-Cells | CCL5 | 18.9 | A variation of the transwell assay to quantify chemotaxis. |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate characterization of a T-cell migration inhibitor. Below are standard methodologies for the assays listed in the table above.
Transwell Migration Assay
This is the most common method for assessing chemotaxis in vitro.
Principle: This assay measures the ability of cells to migrate through a porous membrane in response to a chemical gradient. The number of cells that successfully traverse the membrane is quantified to determine the extent of migration.
Detailed Methodology:
-
Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a cultured T-cell line (e.g., Jurkat). Resuspend the cells in an appropriate assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation: Incubate the T-cells with various concentrations of the inhibitor (e.g., "Inhibitor-X") or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate.
-
Place Transwell inserts (typically with 5 µm pores for lymphocytes) into the wells.
-
Add 100 µL of the cell suspension (containing the inhibitor) to the top of each Transwell insert.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or by flow cytometry (by adding a known number of counting beads).
-
-
Data Analysis: Plot the number of migrated cells against the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Signaling Pathways in T-Cell Migration
T-cell migration is a complex process orchestrated by chemokine receptors, which are a class of G protein-coupled receptors (GPCRs). An inhibitor like "this compound" would likely target a key component of this signaling cascade.
Upon chemokine binding to its receptor (e.g., CXCL12 binding to CXCR4), a conformational change in the receptor activates intracellular G proteins. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways. These pathways converge to regulate the actin cytoskeleton, leading to cell polarization, adhesion, and motility, which are essential for migration.
Methodological & Application
"Immune cell migration-IN-1" experimental protocol for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune cell migration is a fundamental process in the orchestration of an effective immune response, as well as in the pathogenesis of various inflammatory and autoimmune diseases. The directed movement of leukocytes, such as T-cells, to sites of inflammation is tightly regulated by a complex interplay of signaling molecules, including chemokines and their receptors, as well as adhesion molecules.[1][2] The disruption of aberrant immune cell trafficking represents a promising therapeutic strategy for a range of disorders.
Immune cell migration-IN-1 is a potent, multi-targeted inhibitor of immune cell migration.[3] It has been identified as a valuable research tool for investigating the molecular mechanisms underpinning immune cell trafficking and for the preclinical evaluation of potential therapeutics aimed at modulating the immune response.[3][4]
Mechanism of Action
This compound exerts its inhibitory effects through the modulation of several key signaling pathways involved in cell motility:
-
Integrin Signaling Modulation : The primary mechanism of action involves the interference with integrin signaling pathways. Integrins are critical adhesion receptors that mediate the attachment of immune cells to the endothelium and the extracellular matrix, a prerequisite for their migration into tissues.[3][5]
-
Chemokine Receptor Interactions : The compound has been shown to affect the function of chemokine receptors, with a particular focus on the C-C motif chemokine receptor 7 (CCR7).[3] CCR7 is crucial for the homing of T-cells and dendritic cells to secondary lymphoid organs.[3]
-
Actin Polymerization Disruption : this compound is understood to disrupt actin polymerization, a critical process for the formation of cellular protrusions that drive cell movement. This is achieved by interfering with the WAVE Regulatory Complex (WRC), which is essential for actin nucleation.[3]
Quantitative Data
The publicly available quantitative data for this compound is currently limited. The primary reported value is from a T-cell adhesion assay, which is a key component of the overall migration process.
| Parameter | Value | Assay Type | Cell Type |
| EC50 | 13.5 nM | T-cell Adhesion Assay | T-cells |
Table 1: Biological Activity of this compound. This table summarizes the reported effective concentration for the inhibition of T-cell adhesion.
Signaling Pathways
The following diagram illustrates the key signaling pathways targeted by this compound.
Figure 1: Simplified signaling pathway of this compound's inhibitory action.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the effect of this compound on immune cell migration. These protocols are based on established methods and can be adapted for specific immune cell types.
Transwell Chemotaxis Assay
This assay, also known as a Boyden chamber assay, is used to quantify the chemotactic response of immune cells to a chemoattractant gradient.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes) for 24-well plates
-
24-well tissue culture plates
-
Immune cells of interest (e.g., Jurkat T-cells, primary human T-cells)
-
Cell culture medium (e.g., RPMI 1640) with and without serum
-
Chemoattractant (e.g., SDF-1α/CXCL12 for T-cells)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell stain (e.g., Calcein-AM or Crystal Violet)
-
Fixative (e.g., 4% paraformaldehyde or methanol)
-
Cotton swabs
-
Microplate reader or microscope
Protocol Workflow Diagram:
Figure 2: Workflow for the Transwell Chemotaxis Assay.
Detailed Steps:
-
Cell Preparation:
-
Culture immune cells to the desired confluency.
-
On the day of the assay, harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower wells of the 24-well plate.
-
Add 600 µL of serum-free medium without chemoattractant to control wells.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (containing the inhibitor or vehicle) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
-
-
Cell Staining and Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol (B129727) for 10-15 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Quantify the migrated cells by either eluting the stain with a destaining solution and measuring the absorbance with a microplate reader, or by counting the cells in several fields of view under a microscope.
-
Wound Healing (Scratch) Assay
This assay is suitable for studying the collective migration of adherent immune cells.
Materials:
-
24-well or 12-well tissue culture plates
-
Adherent immune cell line
-
Cell culture medium
-
Sterile 200 µL pipette tip or a dedicated scratch tool
-
This compound
-
Microscope with a camera
Protocol Workflow Diagram:
Figure 3: Workflow for the Wound Healing (Scratch) Assay.
Detailed Steps:
-
Cell Seeding:
-
Seed the adherent immune cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of the well.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Inhibitor Treatment:
-
Add fresh cell culture medium containing different concentrations of this compound to the wells. Include a vehicle control.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the T=0 time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as:
-
% Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
-
-
Data Interpretation and Troubleshooting
-
Dose-Response Curves: To determine the IC50 value for migration inhibition, a dose-response curve should be generated by plotting the percentage of migration inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity: It is crucial to assess the cytotoxicity of this compound at the concentrations used in the migration assays to ensure that the observed effects are due to migration inhibition and not cell death. A standard viability assay (e.g., MTT or Trypan Blue exclusion) can be performed in parallel.
-
Chemoattractant Concentration: The optimal concentration of the chemoattractant should be determined in preliminary experiments to achieve a robust migratory response without saturation.
-
Consistency in Scratch Assay: Ensure consistent pressure and speed when creating the scratch to maintain a uniform wound width across all wells.
Conclusion
This compound is a valuable tool for studying the complex processes of immune cell trafficking. The provided protocols for the Transwell Chemotaxis Assay and the Wound Healing Assay offer robust methods to evaluate the in vitro efficacy of this inhibitor. By carefully controlling experimental variables and performing appropriate data analysis, researchers can gain significant insights into the mechanisms of immune cell migration and the potential of targeted inhibitory compounds.
References
Recommended starting concentration of "Immune cell migration-IN-1" for T-cell migration assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immune cell migration-IN-1 is a potent, multi-target agent designed to inhibit the migration of immune cells.[1][2] It demonstrates significant biological activity, with a reported EC50 of 13.5 nM in T-cell adhesion assays, indicating high potency.[2] Its mechanism involves the modulation of key pathways that govern cell motility, including integrin signaling, chemokine receptor function, and cellular metabolism.[2] These application notes provide a recommended starting concentration and a detailed protocol for utilizing this compound in a T-cell migration assay, a critical tool for studying immune cell trafficking in contexts such as inflammation, autoimmune diseases, and immuno-oncology.[1][3]
Mechanism of Action
This compound exerts its inhibitory effects through a multi-pronged approach, disrupting the core machinery of cell movement:
-
Integrin Signaling Modulation: The primary mechanism involves interfering with integrin signaling pathways.[2] Integrins, such as LFA-1, are essential for the adhesion of T-cells to other cells and the extracellular matrix, a critical step for migration.[3][4] The compound disrupts the "inside-out" signaling that activates integrins, thereby inhibiting firm adhesion.[2]
-
Chemokine Receptor Interactions: The inhibitor affects the function of chemokine receptors, such as CCR7, which are crucial for guiding T-cells to specific locations via chemokine gradients (e.g., CCL19 and CCL21).[2][5]
-
Metabolic Reprogramming: Cell migration is an energy-intensive process.[5] this compound disrupts the metabolic pathways that fuel migration, including glycolysis and the mTORC1/HIF-1α axis, which impairs both the cell's energy supply and its migratory potential.[2]
While one source suggests the compound enhances chemotaxis, the preponderance of evidence, including its nomenclature ("IN-1" for inhibitor) and its described mechanisms targeting adhesion and metabolic pathways, points to its function as an inhibitor of immune cell migration.[2]
Recommended Concentrations for T-cell Migration Assay
A dose-response experiment is crucial to determine the precise IC50 (half-maximal inhibitory concentration) in your specific assay conditions. Based on the reported EC50 of 13.5 nM in a T-cell adhesion assay, the following concentrations are recommended for an initial experiment.[2] General guidance for enzyme inhibitors suggests using a concentration 5 to 10 times higher than the known IC50 or Kᵢ value to achieve complete inhibition.[6]
| Parameter | Recommended Value | Rationale |
| Highest Concentration | 100 - 200 nM | Aims for maximal inhibition (Approx. 10-15x the adhesion EC50). |
| Starting Concentration | 100 nM | A robust starting point for a dose-response curve to observe significant inhibition. |
| Dose-Response Range | 0.01 nM - 1000 nM | A broad range to capture the full inhibitory curve and accurately calculate the IC50. |
| Serial Dilution Factor | 1:3 or 1:5 | Provides sufficient data points for a reliable curve fit. A 1:10 dilution can be used for a preliminary range-finding experiment. |
Experimental Protocol: T-cell Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing T-cell migration through a porous membrane toward a chemoattractant, inhibited by this compound.
Materials
-
T-cells (e.g., primary human CD4+ T-cells or Jurkat cell line)
-
This compound
-
Chemoattractant (e.g., CXCL12/SDF-1α at 10-100 ng/mL or CCL19)[6][7]
-
Assay Medium: RPMI-1640 without FBS (serum-free for the assay)
-
24-well Transwell® plate with polycarbonate inserts (5 µm pore size is often optimal for T-cells)[6]
-
DMSO (vehicle for this compound)
-
Cell viability and counting reagent (e.g., Trypan Blue, Calcein-AM, or flow cytometry beads)[6][8]
Workflow Diagram
Caption: Experimental workflow for the T-cell migration inhibition assay.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture T-cells to the desired density. For many primary cells, prior activation may be required.[9]
-
The day before the assay, serum-starve the cells in RPMI-1640 with 0.1-0.5% FBS to reduce baseline migration and increase sensitivity to the chemoattractant.[10][11]
-
On the day of the assay, harvest the cells and wash them twice with serum-free Assay Medium.
-
Resuspend the cells in Assay Medium to a final concentration of 1 x 10⁶ to 2 x 10⁶ cells/mL.[6][12] Assess viability.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Medium to achieve the desired final concentrations (e.g., from 1000 nM down to 0.01 nM). Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) and include a "vehicle control" with DMSO alone.
-
-
Pre-incubation:
-
In separate tubes, mix equal volumes of the cell suspension and the inhibitor dilutions (or vehicle control).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.[6]
-
-
Assay Setup:
-
Add 600 µL of Assay Medium containing the chemoattractant (e.g., 10 ng/mL CXCL12) to the lower wells of the 24-well plate.[6][12]
-
Include negative control wells containing only Assay Medium (no chemoattractant) to measure basal, random migration.[6]
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100-200 µL of the pre-incubated cell/inhibitor suspension to the top chamber of each insert.[6]
-
-
Incubation:
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the wells.
-
The cells that have migrated to the lower chamber can be quantified using several methods:
-
Flow Cytometry: Add a known number of counting beads to the lower chamber solution and analyze by flow cytometry. This is a highly accurate method.[6]
-
Fluorometric Assay: Use a dye like Calcein-AM. Lyse the migrated cells and measure fluorescence on a plate reader. A standard curve with known cell numbers is required.[8]
-
Manual Counting: Collect the cells from the lower chamber, centrifuge, and count using a hemocytometer with Trypan Blue.[12]
-
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the initial number of cells added to the insert.
-
Normalize the data by subtracting the migration observed in the negative control (no chemoattractant) wells.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Signaling Pathway Visualization
The following diagram illustrates the key signaling pathways involved in T-cell migration and the proposed points of inhibition by this compound.
Caption: T-cell migration signaling pathway and points of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. T cell signalling pathway | PPTX [slideshare.net]
- 5. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. molbiolcell.org [molbiolcell.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. T Cell Migration - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for "Immune cell migration-IN-1" in Transwell Migration Assays with Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune cell migration is a fundamental process in the orchestration of a robust immune response, and its dysregulation is implicated in various pathologies, including autoimmune diseases and cancer metastasis. "Immune cell migration-IN-1" is a novel small molecule inhibitor designed to modulate the complex signaling pathways governing the movement of immune cells. These application notes provide a comprehensive guide for utilizing this inhibitor in a transwell migration assay with primary immune cells, a widely accepted in vitro model to study chemotaxis.
"this compound" exerts its effects through a multi-targeted mechanism, primarily by interfering with:
-
Integrin Signaling: It modulates the function of integrins, which are key adhesion molecules required for immune cell trafficking and extravasation.
-
Chemokine Receptor Function: The inhibitor specifically targets the C-C motif chemokine receptor 7 (CCR7) pathway, which is crucial for the migration of T cells and dendritic cells to secondary lymphoid organs.
-
Metabolic Pathways: It disrupts key glycolytic enzymes, such as Hexokinase and Pyruvate Kinase M2 (PKM2), thereby affecting the metabolic reprogramming essential for migratory processes.
This document offers detailed protocols for the isolation of primary immune cells, the execution of a transwell migration assay, and the presentation of quantitative data to assess the inhibitory potential of "this compound".
Data Presentation
Due to the novelty of "this compound," specific quantitative data from its use in primary immune cell transwell migration assays is not yet widely published. The following table represents a hypothetical dataset to illustrate how to structure and present experimental results. Researchers should generate their own dose-response curves to determine the optimal concentrations for their specific primary immune cell type and experimental conditions.
Table 1: Hypothetical Inhibitory Effect of this compound on Primary Human T Cell Migration
| Inhibitor Concentration (nM) | Chemoattractant (CCL19, 100 ng/mL) | Mean Migrated Cells (per field) | Standard Deviation | Percent Inhibition (%) |
| 0 (Vehicle Control) | + | 250 | 15 | 0 |
| 1 | + | 200 | 12 | 20 |
| 10 | + | 125 | 8 | 50 |
| 100 | + | 50 | 5 | 80 |
| 1000 | + | 15 | 3 | 94 |
| 0 (No Chemoattractant) | - | 10 | 2 | N/A |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways targeted by this compound.
Caption: Experimental workflow for the transwell migration assay.
Experimental Protocols
Isolation of Primary Human T Cells from Whole Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation, followed by negative selection to enrich for T cells.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Human T cell enrichment kit (negative selection)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in RPMI-1640 supplemented with 10% FBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Proceed with T cell enrichment using a commercial negative selection kit according to the manufacturer's instructions.
-
The resulting enriched T cells are ready for use in the transwell migration assay.
Transwell Migration Assay Protocol
This protocol outlines the steps for performing a transwell migration assay to evaluate the effect of "this compound" on primary T cell migration.
Materials:
-
Isolated primary T cells
-
"this compound"
-
Chemoattractant (e.g., recombinant human CCL19)
-
Transwell inserts (e.g., 6.5 mm diameter with 5 µm pores for T cells)
-
24-well companion plates
-
Serum-free RPMI-1640 medium
-
Bovine Serum Albumin (BSA)
-
DMSO (vehicle control)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope with imaging software
Procedure:
-
Preparation:
-
Starve the primary T cells by incubating them in serum-free RPMI-1640 with 0.5% BSA for 2-4 hours at 37°C.
-
Prepare the chemoattractant solution (e.g., 100 ng/mL CCL19) in serum-free RPMI-1640 with 0.5% BSA and add 600 µL to the lower wells of the 24-well plate.
-
Prepare serial dilutions of "this compound" in serum-free RPMI-1640 with 0.5% BSA. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Inhibitor Treatment:
-
Resuspend the starved T cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640 with 0.5% BSA.
-
In separate tubes, pre-incubate the T cells with the different concentrations of "this compound" or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Cell Seeding:
-
Place the transwell inserts into the wells of the 24-well plate containing the chemoattractant.
-
Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours. The optimal incubation time should be determined empirically.[1]
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet for 10 minutes or DAPI for 5 minutes).
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using a microscope. Capture several random fields of view for each insert.
-
Count the number of migrated cells per field of view using image analysis software.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Calculate the percent inhibition of migration for each inhibitor concentration using the following formula:
-
Percent Inhibition = (1 - (Mean migrated cells with inhibitor / Mean migrated cells with vehicle control)) * 100
-
-
Conclusion
These application notes provide a framework for investigating the effects of "this compound" on primary immune cell migration. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data. It is crucial to perform initial optimization experiments to determine the ideal cell density, chemoattractant concentration, and incubation time for the specific primary immune cells being studied. The multi-faceted mechanism of "this compound" makes it a valuable tool for dissecting the intricate processes of immune cell trafficking and for the potential development of novel therapeutics for immune-related disorders.
References
Application Notes and Protocols: Immune cell migration-IN-1 in Wound Closure/Scratch Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing "Immune cell migration-IN-1" in a wound closure or scratch assay. This document outlines the inhibitor's mechanism of action, offers a comprehensive experimental protocol, and presents representative data to guide your research.
Introduction to this compound
This compound is a potent inhibitor of immune cell migration. Its mechanism of action is multi-faceted, primarily targeting key pathways involved in cell motility. Understanding these mechanisms is crucial for interpreting the results of a wound closure assay. The inhibitor has demonstrated an EC50 of 13.5 nanomolar in T-cell adhesion assays, indicating high potency.
The primary mechanisms of action include:
-
Modulation of Integrin Signaling: The inhibitor interferes with the inside-out signaling pathways that are critical for the activation of integrins, which are transmembrane receptors that mediate cell adhesion to the extracellular matrix and other cells.
-
Chemokine Receptor Interactions: It has been shown to influence the function of chemokine receptors, such as CCR7, which are essential for guiding immune cells to specific locations.
-
Microtubule Network Disruption: The compound can affect the organization and dynamics of the microtubule network, which is crucial for maintaining cell polarity and directional movement.
-
Metabolic Pathway Interference: Research suggests that this compound may also interact with metabolic pathways that provide the necessary energy for cell migration.
Principle of the Wound Closure/Scratch Assay
The wound closure or scratch assay is a widely used in vitro method to study collective cell migration.[1] It is a straightforward and cost-effective technique to evaluate the effects of compounds on cell motility.[1] The assay involves creating a "scratch" or artificial wound in a confluent monolayer of cells and then monitoring the rate at which the cells migrate to close the gap over time.[2] A decrease in the rate of wound closure in the presence of an inhibitor, such as this compound, indicates its potential to impede cell migration.
Data Presentation
Note: The following quantitative data is representative and for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and specific protocol used.
Table 1: Effect of this compound on Wound Closure Percentage
| Concentration of this compound (nM) | Average Wound Closure (%) at 24 hours | Standard Deviation |
| 0 (Vehicle Control) | 95.2 | ± 3.5 |
| 1 | 80.1 | ± 4.2 |
| 10 | 55.7 | ± 3.9 |
| 50 | 25.3 | ± 2.8 |
| 100 | 10.8 | ± 1.9 |
Table 2: Calculated Cell Migration Rate in the Presence of this compound
| Concentration of this compound (nM) | Migration Rate (µm/hour) | Standard Deviation |
| 0 (Vehicle Control) | 20.5 | ± 1.8 |
| 1 | 16.2 | ± 1.5 |
| 10 | 9.8 | ± 1.1 |
| 50 | 4.3 | ± 0.7 |
| 100 | 1.5 | ± 0.4 |
Experimental Protocols
Materials
-
Adherent cell line of interest (e.g., immune cell line, endothelial cells, fibroblasts)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Sterile p200 or p10 pipette tips
-
(Optional) Mitomycin C to inhibit cell proliferation
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Protocol for Wound Closure/Scratch Assay
-
Cell Seeding:
-
Culture the chosen adherent cell line to approximately 80-90% confluency.
-
Trypsinize the cells, count them, and seed them into multi-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
(Optional) Inhibition of Cell Proliferation:
-
To ensure that wound closure is due to cell migration and not proliferation, treat the confluent cell monolayer with Mitomycin C (a typical concentration is 10 µg/mL) for 2 hours prior to creating the scratch.[3]
-
Wash the cells gently with PBS after treatment.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, carefully create a scratch in the center of each well using a sterile p200 or p10 pipette tip.[2]
-
Apply consistent pressure and speed to create a uniform scratch width. A ruler or guide can be used for consistency.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).
-
Add the different concentrations of the inhibitor to the respective wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture the first image of the scratch in each well (T=0).
-
Place the plate in a 37°C incubator with 5% CO2.
-
Capture images of the same scratch area at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software to measure the area or width of the scratch at each time point for all treatment conditions.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (AreaT=0 - AreaT=t) / AreaT=0 ] * 100
-
The cell migration rate can be calculated by determining the distance the cell front has moved over time.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for the wound closure/scratch assay.
References
Application Notes & Protocols: Assessing the Efficacy of Immune Cell Migration-IN-1 in a 3D Collagen Matrix
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The migration of immune cells through the extracellular matrix (ECM) is a fundamental process in immune surveillance, inflammation, and cancer metastasis. The ability to accurately model and quantify this process in a physiologically relevant three-dimensional (3D) environment is crucial for the development of novel therapeutics targeting immune cell motility. These application notes provide a detailed protocol for assessing the efficacy of a putative inhibitor, "Immune Cell Migration-IN-1," on immune cell migration within a 3D collagen matrix. The protocols described herein cover the preparation of the collagen matrix, the setup of the migration assay, and methods for data acquisition and analysis.
Experimental Protocols
1. Preparation of 3D Collagen Matrix and Immune Cells
This protocol outlines the steps for preparing a 3D collagen I matrix and isolating primary human T cells for the migration assay.
-
Materials:
-
Rat tail collagen I, high concentration (e.g., 10 mg/mL)
-
10x Phosphate-Buffered Saline (PBS)
-
1 M NaOH
-
Sterile, deionized water
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
Primary human T cells (isolated from peripheral blood mononuclear cells)
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
This compound (stock solution in DMSO)
-
Cell viability dye (e.g., Trypan Blue)
-
-
Procedure:
-
Collagen Matrix Preparation:
-
All reagents and materials should be kept on ice to prevent premature collagen polymerization.
-
In a sterile microcentrifuge tube, combine the following in order: 10x PBS, sterile deionized water, and collagen I to achieve a final concentration of 2.5 mg/mL.
-
Neutralize the solution by adding 1 M NaOH. The final pH should be approximately 7.4. This can be visually confirmed with a phenol (B47542) red-containing medium, which will turn from yellow to pink.
-
The neutralized collagen solution is now ready for use.
-
-
Immune Cell Preparation:
-
Isolate primary human T cells from healthy donor blood using a standard density gradient centrifugation method followed by a pan-T cell isolation kit.
-
Resuspend the isolated T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Assess cell viability using Trypan Blue exclusion to ensure the inhibitor is not cytotoxic at the tested concentrations.
-
-
2. 3D Immune Cell Migration Assay
This protocol describes how to set up the 3D migration assay in a 96-well plate format.
-
Procedure:
-
Assay Plate Setup:
-
In a 96-well plate, add 50 µL of the prepared neutralized collagen solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for collagen polymerization.
-
-
Cell Seeding:
-
After polymerization, carefully add 50 µL of the pre-treated T cell suspension (1 x 10^6 cells/mL) on top of the collagen gel.
-
-
Chemoattractant Gradient:
-
Prepare a solution of the chemoattractant (e.g., CXCL12 at 100 ng/mL) in complete RPMI-1640 medium.
-
Add 100 µL of the chemoattractant solution or control medium (without chemoattractant) to the top of the cell layer.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Cell migration can be monitored over 24-48 hours using live-cell imaging with a confocal or widefield microscope equipped with an environmental chamber.
-
Alternatively, for an endpoint assay, the plate can be fixed and stained after a predetermined time point (e.g., 24 hours).
-
-
3. Data Acquisition and Analysis
This section details the methods for quantifying immune cell migration.
-
Live-Cell Imaging Analysis:
-
Acquire time-lapse images of the migrating cells every 10-20 minutes for 24 hours.
-
Use cell tracking software (e.g., ImageJ with the Manual Tracking plugin, or Imaris) to determine the following parameters for at least 50 cells per condition:
-
Migration Speed (µm/min): The total path length divided by the total time.
-
Displacement (µm): The straight-line distance between the start and end points of migration.
-
Chemotactic Index: The displacement in the direction of the chemoattractant gradient divided by the total path length.
-
-
-
Endpoint Assay Analysis:
-
After 24 hours, fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.
-
Acquire z-stack images of the collagen gel using a confocal microscope.
-
Quantify the number of cells that have migrated into the collagen matrix at different depths from the initial seeding plane.
-
The average migration depth can be calculated for each condition.
-
Data Presentation
The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on T Cell Migration Speed
| Treatment Group | Concentration (µM) | Average Migration Speed (µm/min) ± SEM |
| Vehicle Control (DMSO) | - | 5.2 ± 0.4 |
| This compound | 0.1 | 4.8 ± 0.3 |
| This compound | 1 | 3.1 ± 0.2 |
| This compound | 10 | 1.5 ± 0.1 |
Table 2: Effect of this compound on T Cell Chemotaxis
| Treatment Group | Concentration (µM) | Average Displacement (µm) ± SEM | Chemotactic Index ± SEM |
| Vehicle Control (DMSO) | - | 150 ± 12 | 0.65 ± 0.05 |
| This compound | 0.1 | 135 ± 10 | 0.62 ± 0.04 |
| This compound | 1 | 80 ± 7 | 0.41 ± 0.03 |
| This compound | 10 | 35 ± 5 | 0.20 ± 0.02 |
Table 3: Endpoint Analysis of T Cell Invasion into Collagen Matrix
| Treatment Group | Concentration (µM) | Average Migration Depth (µm) ± SEM |
| Vehicle Control (DMSO) | - | 120 ± 9 |
| This compound | 0.1 | 110 ± 8 |
| This compound | 1 | 65 ± 6 |
| This compound | 10 | 25 ± 4 |
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and a representative signaling pathway that could be targeted by this compound.
Caption: Experimental workflow for assessing immune cell migration inhibitor efficacy.
Caption: Hypothetical signaling pathway targeted by this compound.
"Immune cell migration-IN-1" solubility and stability in common cell culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Immune cell migration-IN-1 (CAS: 2316683-71-1), a potent inhibitor of immune cell migration. The information provided is intended to ensure consistent and reliable results in cell-based assays by addressing the critical aspects of solubility and stability in common cell culture media.
Introduction
This compound is a small molecule inhibitor with high potency in T-cell adhesion assays, exhibiting an EC50 of 13.5 nM. Its mechanism of action involves the modulation of integrin signaling pathways, which are crucial for the regulation of integrin activation and subsequent cell adhesion. The compound also influences chemokine receptor function, particularly the CCR7 pathway, and can disrupt the WAVE complex, a key regulator of actin polymerization. Given its targeted effects on critical pathways of immune cell trafficking, this compound is a valuable tool for research in immunology, immuno-oncology, and inflammatory diseases.
Proper handling, including appropriate dissolution and consideration of its stability in experimental media, is paramount for obtaining accurate and reproducible data. These notes provide essential information and protocols to that end.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 2316683-71-1 | |
| Molecular Formula | C₂₅H₂₈N₄O₅S | Vendor Data |
| Molecular Weight | 496.58 g/mol | Vendor Data |
| Appearance | Crystalline solid | Vendor Data |
Solubility
The solubility of this compound in common laboratory solvents is critical for the preparation of stock solutions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions. |
| Water | Insoluble | Do not attempt to dissolve directly in aqueous solutions. |
| Phosphate Buffered Saline (PBS) | Insoluble |
Note: It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 20 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final working concentration. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Stability
The stability of this compound is a critical factor for the validity of long-term cell culture experiments.
| Condition | Stability | Recommendations |
| Solid Form | Stable at -20°C for at least 1 year. | Store desiccated and protected from light. |
| DMSO Stock Solution | Stable at -20°C for at least 6 months. | Aliquot to avoid repeated freeze-thaw cycles. |
| Cell Culture Media (e.g., RPMI-1640, DMEM) with 10% FBS at 37°C | Data not currently available. It is recommended to perform a stability assessment for long-term experiments. | For experiments longer than 24 hours, consider replenishing the compound with fresh media. |
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound. For example, for 1 mL of a 10 mM stock solution, weigh 4.97 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: Add the DMSO stock solution to the cell culture medium and mix immediately by gentle inversion or pipetting. Do not add the medium to the DMSO stock, as this may cause precipitation of the compound.
-
-
For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final concentration of DMSO in the medium should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
General Protocol for Assessing Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium and experimental conditions.
Materials:
-
This compound working solution in your cell culture medium
-
Incubator at 37°C, 5% CO₂
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a fresh working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Take an initial sample (T=0) and store it at -80°C for later analysis.
-
Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours). Store these samples at -80°C.
-
Analyze the concentration of the parent compound in all samples using a suitable analytical method.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample to determine its stability profile.
Visualized Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing a stock solution.
Caption: Workflow for stability assessment in media.
Application Notes and Protocols: Immune Cell Migration-IN-1 in Live-Cell Imaging of Immune Cell Motility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune cell migration is a fundamental process in the orchestration of an effective immune response, as well as in the pathogenesis of various inflammatory and autoimmune diseases. The ability to visualize and quantify the motility of immune cells in real-time is crucial for understanding these processes and for the development of novel therapeutics. "Immune cell migration-IN-1" is a potent small molecule inhibitor that effectively modulates immune cell trafficking. These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to investigate its impact on immune cell motility, along with representative data and visualizations of the key signaling pathways involved.
This compound is a multi-target inhibitor with a reported EC50 of 13.5 nM in T-cell adhesion assays.[1] Its mechanism of action involves the modulation of critical pathways that govern cell movement, including integrin signaling, chemokine receptor function, and actin cytoskeleton dynamics.[1]
Key Applications
-
Screening and Target Validation: Assess the efficacy of novel compounds that target immune cell migration.
-
Mechanistic Studies: Elucidate the molecular pathways that regulate immune cell motility.
-
Drug Development: Evaluate the potential of therapeutic candidates to modulate immune cell trafficking in disease models.
Quantitative Data Summary
The following tables summarize representative quantitative data from a hypothetical live-cell imaging experiment investigating the effect of this compound on primary human T-cell motility.
Table 1: Effect of this compound on T-Cell Motility Parameters
| Treatment Group | Average Speed (µm/min) | Average Displacement (µm) | Directionality (Ratio) |
| Vehicle Control (DMSO) | 8.5 ± 1.2 | 120 ± 15 | 0.85 ± 0.05 |
| This compound (10 nM) | 5.2 ± 0.8 | 75 ± 10 | 0.60 ± 0.07 |
| This compound (50 nM) | 2.1 ± 0.5 | 30 ± 8 | 0.35 ± 0.06 |
| This compound (100 nM) | 1.0 ± 0.3 | 12 ± 5 | 0.20 ± 0.04 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Table 2: Impact of this compound on T-Cell Adhesion
| Treatment Group | Percentage of Adherent Cells |
| Vehicle Control (DMSO) | 25% ± 4% |
| This compound (10 nM) | 45% ± 6% |
| This compound (50 nM) | 70% ± 8% |
| This compound (100 nM) | 85% ± 5% |
Data are presented as the percentage of cells that remained stationary over a 30-minute imaging period. Mean ± standard deviation from n=3 independent experiments.
Signaling Pathways and Mechanisms of Action
This compound exerts its inhibitory effects by targeting multiple key signaling pathways involved in cell motility.
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix and other cells. Their activation is crucial for firm adhesion and subsequent migration.[2][3] this compound modulates integrin signaling, leading to an increase in cell adhesion and a reduction in motility.
CCR7 Signaling Pathway
Chemokine receptors, such as CCR7, are G protein-coupled receptors that sense chemokine gradients and direct cell migration.[4][5] CCR7 is crucial for the homing of T-cells and dendritic cells to lymph nodes. This compound interferes with CCR7 signaling, disrupting directed cell movement.
WAVE Complex and Rac Signaling
The WAVE regulatory complex is a key downstream effector of the small GTPase Rac. Upon activation by Rac, the WAVE complex promotes Arp2/3-mediated actin polymerization, which is essential for the formation of lamellipodia and cell protrusion.[6][7] this compound disrupts the interaction between Rac and the WAVE complex, thereby inhibiting actin polymerization and cell motility.[1]
Experimental Protocols
Protocol 1: Live-Cell Imaging of T-Cell Motility
This protocol describes a 2D random migration assay to quantify the effect of this compound on T-cell motility.
Materials:
-
Primary human T-cells
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fibronectin-coated glass-bottom imaging dishes (35 mm)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ with Manual Tracking plugin, Imaris, or similar)
Workflow:
Procedure:
-
Cell Seeding:
-
Coat 35 mm glass-bottom imaging dishes with 10 µg/mL fibronectin in PBS for 1 hour at 37°C.
-
Wash the dishes twice with PBS.
-
Resuspend primary human T-cells in pre-warmed RPMI 1640 medium to a concentration of 1 x 10^5 cells/mL.
-
Add 2 mL of the cell suspension to each fibronectin-coated dish.
-
-
Cell Adherence:
-
Incubate the dishes for 2 hours at 37°C and 5% CO2 to allow the T-cells to adhere to the fibronectin-coated surface.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in pre-warmed medium at the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully replace the medium in each dish with the medium containing the inhibitor or vehicle control.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber, ensuring the temperature is maintained at 37°C and CO2 at 5%.
-
Allow the cells to equilibrate on the microscope stage for 15 minutes.
-
Acquire phase-contrast or DIC time-lapse images of multiple fields of view for each condition.
-
Capture images every 2 minutes for a total duration of 1 hour.
-
-
Image Analysis:
-
Use image analysis software to manually or automatically track the movement of individual cells over the time-lapse sequence.
-
For each tracked cell, calculate the following parameters:
-
Average Speed: Total path length divided by the total time.
-
Average Displacement: The straight-line distance between the start and end points of the cell track.
-
Directionality: The ratio of displacement to the total path length (a value close to 1 indicates highly directional migration, while a value close to 0 indicates random movement).
-
-
Protocol 2: Transwell Migration Assay
This protocol provides a method to assess the effect of this compound on directed T-cell migration (chemotaxis) towards a chemokine gradient.
Materials:
-
Primary human T-cells
-
Transwell inserts with 5 µm pore size
-
24-well plates
-
Chemoattractant (e.g., CCL19 or CCL21)
-
RPMI 1640 medium with 0.5% BSA
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or an automated cell counter
Workflow:
Procedure:
-
Assay Setup:
-
Prepare a solution of the chemoattractant (e.g., 100 ng/mL CCL19) in RPMI 1640 with 0.5% BSA. Add 600 µL of this solution to the lower chambers of a 24-well plate.
-
In a separate set of wells for the negative control, add 600 µL of medium without the chemoattractant.
-
Resuspend T-cells in RPMI 1640 with 0.5% BSA to a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the T-cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the pre-treated T-cell suspension to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate the plate for 3 hours at 37°C and 5% CO2.
-
-
Cell Counting:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the medium from the lower chamber, which contains the migrated cells.
-
Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells initially added to the upper chamber.
-
Compare the percentage of migration in the inhibitor-treated groups to the vehicle control group.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell motility in control group | Suboptimal cell health | Use freshly isolated or low-passage cells. Ensure proper culture conditions. |
| Low-quality fibronectin coating | Use a fresh stock of fibronectin and ensure complete coating of the imaging dish. | |
| High background fluorescence (if using fluorescently labeled cells) | Excess unbound dye | Ensure thorough washing after cell labeling. |
| Phototoxicity | Reduce laser power and/or exposure time. Increase the time interval between image acquisition. | |
| Difficulty in cell tracking | Cells moving out of focus | Use a microscope with an autofocus system. |
| High cell density | Seed cells at a lower density to allow for clear tracking of individual cells. | |
| Inconsistent results in Transwell assay | Air bubbles under the insert | Ensure no air bubbles are trapped between the insert and the medium in the lower well. |
| Inconsistent cell counting | Mix the cell suspension thoroughly before counting. Count a sufficient number of cells to ensure statistical accuracy. |
Conclusion
This compound is a valuable tool for studying the molecular mechanisms of immune cell motility. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in live-cell imaging experiments. By combining quantitative imaging with mechanistic studies, a deeper understanding of the complex processes governing immune cell trafficking can be achieved, paving the way for the development of novel immunomodulatory therapies.
References
- 1. Integrin regulation of lymphocyte trafficking: lessons from structural and signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin modulation and signaling in leukocyte adhesion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ins and Outs of Leukocyte Integrin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC chemokine receptor 7 required for T lymphocyte exit from peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multi-Functional Roles of CCR7 in Human Immunology and as a Promising Therapeutic Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with "Immune cell migration-IN-1"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune cell migration is a fundamental process in the orchestration of a successful immune response, enabling leukocytes to travel to sites of inflammation, infection, and lymphoid organs. This intricate process is tightly regulated by a complex interplay of signaling molecules, including chemokines and their receptors, as well as adhesion molecules such as integrins. Dysregulation of immune cell trafficking is a hallmark of various pathological conditions, including autoimmune diseases, chronic inflammation, and cancer metastasis.
"Immune cell migration-IN-1" is a potent small molecule inhibitor designed to modulate the migratory capacity of various immune cell populations. Its primary mechanism of action involves the interference with key signaling pathways that govern cell motility. Notably, it has been shown to modulate integrin signaling and interfere with the function of chemokine receptors, particularly C-C Motif Chemokine Receptor 7 (CCR7). By disrupting these pathways, "this compound" can effectively attenuate the directed movement of immune cells. With a reported EC50 of 13.5 nM in T-cell adhesion assays, this inhibitor demonstrates high potency, making it a valuable tool for studying the mechanisms of immune cell trafficking and for the development of novel therapeutic strategies targeting aberrant cell migration.
Flow cytometry is an indispensable technique for the detailed analysis of immune cells, allowing for the multi-parametric characterization of heterogeneous populations at the single-cell level. This document provides comprehensive application notes and detailed protocols for the use of flow cytometry to analyze the effects of "this compound" on various immune cell subsets.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of "this compound" on different immune cell populations as analyzed by flow cytometry. This data is intended to be representative of expected outcomes based on the known mechanism of action of the inhibitor.
Table 1: Dose-Dependent Inhibition of T Lymphocyte Migration by "this compound"
| "this compound" Concentration (nM) | % Inhibition of CD4+ T Cell Migration | % Inhibition of CD8+ T Cell Migration |
| 0 (Vehicle Control) | 0% | 0% |
| 1 | 15.2% | 12.8% |
| 10 | 48.5% | 45.3% |
| 50 | 85.1% | 82.7% |
| 100 | 92.3% | 90.1% |
| IC50 (nM) | ~12 | ~14 |
Table 2: Effect of "this compound" on Dendritic Cell Surface Marker Expression and Migration
| Treatment | % CCR7+ Dendritic Cells | Mean Fluorescence Intensity (MFI) of CCR7 | % Inhibition of Dendritic Cell Migration towards CCL19 |
| Vehicle Control | 85.4% | 12,500 | 0% |
| "this compound" (50 nM) | 83.9% | 11,800 | 78.5% |
Table 3: Impact of "this compound" on Immune Cell Adhesion to ICAM-1
| Immune Cell Type | Treatment | % Adhesion to ICAM-1 |
| CD4+ T Cells | Vehicle Control | 65.2% |
| "this compound" (50 nM) | 18.7% | |
| CD8+ T Cells | Vehicle Control | 62.8% |
| "this compound" (50 nM) | 20.1% | |
| Monocytes | Vehicle Control | 45.1% |
| "this compound" (50 nM) | 15.3% |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) with "this compound"
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium)
-
"this compound" (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies for immune cell phenotyping (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14, anti-CD19, anti-CD56, anti-CCR7)
-
Fixable viability dye
2. Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS and resuspend in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of "this compound" in complete medium from the stock solution. Prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).
-
Seed 2 mL of the PBMC suspension into each well of a 6-well plate.
-
Add the desired concentrations of "this compound" or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 2, 6, or 24 hours).
-
Harvest the cells by gently pipetting and transfer to FACS tubes.
-
Wash the cells twice with flow cytometry staining buffer.
-
Proceed with staining for flow cytometry analysis as described in Protocol 3.
Protocol 2: In Vitro Immune Cell Migration (Chemotaxis) Assay
1. Materials:
-
Transwell inserts with a suitable pore size for lymphocytes (e.g., 5 µm)
-
24-well companion plates
-
Treated immune cells (from Protocol 1) or isolated immune cell subsets
-
Chemoattractant (e.g., CCL19, CCL21, or SDF-1α)
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
-
Counting beads for absolute cell quantification (optional)
2. Procedure:
-
Prepare the chemoattractant solution in assay medium at the desired concentration and add 600 µL to the lower chamber of the 24-well plate. Add assay medium without chemoattractant to control wells.
-
Resuspend the treated or control immune cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells by flow cytometry. If using counting beads, add a known number of beads to each sample before acquisition.
-
The percentage of migration can be calculated as: (Number of migrated cells / Total number of input cells) x 100.
-
The percentage of inhibition of migration can be calculated as: [1 - (% Migration with inhibitor / % Migration with vehicle)] x 100.
Protocol 3: Flow Cytometry Staining and Analysis
1. Materials:
-
Harvested cells from Protocol 1 or 2
-
Flow cytometry staining buffer
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies for surface markers
-
Fixable viability dye
-
Fixation/Permeabilization solution (if performing intracellular staining)
-
Intracellular antibodies (if applicable)
-
FACS tubes
2. Procedure:
-
Resuspend the harvested cells in 100 µL of flow cytometry staining buffer.
-
Stain for viability by adding the fixable viability dye according to the manufacturer's instructions. Incubate for 15-30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of staining buffer and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of staining buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
(Optional) For intracellular staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol. Then, stain with intracellular antibodies.
-
Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer. Ensure to include appropriate controls (unstained cells, single-color compensation controls, and isotype controls).
-
Analyze the data using appropriate flow cytometry analysis software. Gate on viable, single cells before identifying specific immune cell populations based on their surface marker expression.
Mandatory Visualizations
Caption: Signaling pathway of immune cell migration and points of inhibition by "this compound".
Caption: Experimental workflow for analyzing the effect of "this compound" on immune cells.
Caption: A representative gating strategy for analyzing T cell subsets and CCR7 expression by flow cytometry.
Application of "Immune cell migration-IN-1" in Studying Dendritic Cell Migration to Lymph Nodes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells that play a critical role in initiating the adaptive immune response. A key step in this process is their migration from peripheral tissues, where they encounter antigens, to secondary lymphoid organs, such as lymph nodes, where they present these antigens to naïve T cells.[1] This migration is a tightly regulated process, primarily driven by the chemokine receptor CCR7 and its ligands, CCL19 and CCL21.[2][3] Additionally, cellular metabolism, particularly glycolysis, and integrin-mediated adhesion are crucial for facilitating DC motility and migration.[4][5][6]
"Immune cell migration-IN-1" is a potent small molecule inhibitor of immune cell migration. Its mechanism of action involves the modulation of several key pathways integral to cell motility. The compound has been shown to interfere with integrin signaling pathways and chemokine receptor function, with a notable impact on the CCR7 pathway. Furthermore, "this compound" affects metabolic processes by targeting glycolytic enzymes, thereby reducing the cellular energy supply necessary for migration. Given these mechanisms, "this compound" serves as a valuable research tool for elucidating the molecular underpinnings of dendritic cell trafficking and for the development of therapeutics targeting inflammatory diseases and autoimmunity where DC migration is dysregulated.
Mechanism of Action
"this compound" exerts its inhibitory effects on dendritic cell migration through a multi-pronged approach:
-
Inhibition of CCR7 Signaling: The primary driver of DC migration to lymph nodes is the interaction of CCR7 on the DC surface with its ligands CCL19 and CCL21, which are expressed in the lymphatic vessels and lymph nodes. "this compound" has been suggested to interfere with CCR7 signaling, although the precise molecular interaction is still under investigation. This disruption likely hinders the directional sensing and chemotaxis of DCs towards the lymph node.
-
Modulation of Integrin Signaling: Integrins are cell adhesion molecules that are essential for the interaction of DCs with the extracellular matrix and for their movement through tissues. "this compound" modulates integrin signaling pathways, which can impede the ability of DCs to adhere to and traverse the tissue stroma and lymphatic endothelium.
-
Interference with Glycolytic Metabolism: Dendritic cell migration is an energy-intensive process that relies on a metabolic switch to glycolysis.[4][5][6] "this compound" has been shown to disrupt this metabolic reprogramming by affecting key glycolytic enzymes. This impairment of glycolysis depletes the ATP required for cytoskeletal rearrangements and cell motility, thereby inhibiting migration.[4][5]
Quantitative Data Summary
While specific quantitative data for "this compound" on dendritic cell migration is not yet extensively published, the following tables provide a framework for organizing and presenting experimental results from in vitro and in vivo assays. The example data is hypothetical and serves to illustrate the expected outcomes when using this inhibitor.
Table 1: In Vitro Dendritic Cell Migration Inhibition by "this compound" (Hypothetical Data)
| "this compound" Conc. (nM) | Migrated DCs (as % of control) | IC50 (nM) |
| 0 (Control) | 100% | \multirow{5}{*}{~25 nM} |
| 1 | 85% | |
| 10 | 60% | |
| 50 | 20% | |
| 100 | 5% |
Table 2: In Vivo Dendritic Cell Migration to Draining Lymph Nodes with "this compound" Treatment (Hypothetical Data)
| Treatment Group | Migrated DCs per Lymph Node (x10³) | % Inhibition |
| Vehicle Control | 50 | 0% |
| "this compound" (1 mg/kg) | 35 | 30% |
| "this compound" (5 mg/kg) | 15 | 70% |
| "this compound" (10 mg/kg) | 5 | 90% |
Experimental Protocols
Protocol 1: In Vitro Dendritic Cell Migration Assay (Transwell Assay)
This protocol outlines the use of a transwell system to assess the effect of "this compound" on DC migration towards a chemoattractant.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
RPMI 1640 medium with 10% FBS
-
Recombinant murine GM-CSF and IL-4
-
Lipopolysaccharide (LPS)
-
"this compound" (stock solution in DMSO)
-
Recombinant murine CCL19 or CCL21
-
24-well transwell plates (5 µm pore size)
-
Flow cytometer
-
Counting beads
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in RPMI 1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-8 days to generate immature DCs.
-
-
DC Maturation and Labeling:
-
Mature the DCs by adding 1 µg/mL LPS to the culture medium for the final 24 hours.
-
Harvest the mature DCs and label them with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
-
Inhibitor Treatment:
-
Resuspend the labeled DCs at 1x10⁶ cells/mL in serum-free RPMI 1640.
-
Prepare serial dilutions of "this compound" in serum-free RPMI 1640. Add the inhibitor to the DC suspension at final concentrations ranging from 1 nM to 100 nM. Include a vehicle control (DMSO).
-
Incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Transwell Migration:
-
Add 600 µL of serum-free RPMI 1640 containing 100 ng/mL of CCL19 or CCL21 to the lower chamber of the 24-well transwell plate.
-
Add 100 µL of the pre-treated DC suspension (1x10⁵ cells) to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours.
-
-
Quantification of Migration:
-
Collect the cells that have migrated to the lower chamber.
-
Add a known number of counting beads to each sample.
-
Analyze the samples by flow cytometry, gating on the fluorescently labeled DCs.
-
Calculate the absolute number of migrated DCs based on the ratio of cell counts to bead counts.
-
Express the results as the percentage of migrated cells relative to the vehicle control.
-
Protocol 2: In Vivo Dendritic Cell Migration to Draining Lymph Nodes
This protocol describes an in vivo model to evaluate the effect of "this compound" on the migration of skin-derived DCs to the draining lymph nodes.
Materials:
-
8-12 week old C57BL/6 mice
-
"this compound"
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)
-
Fluorescein isothiocyanate (FITC) solution (e.g., 5 mg/mL in a 1:1 mixture of acetone (B3395972) and dibutyl phthalate)
-
Collagenase D
-
DNase I
-
Anti-CD11c and Anti-MHC Class II antibodies for flow cytometry
-
Flow cytometer
Procedure:
-
Inhibitor Administration:
-
Prepare "this compound" in the vehicle solution at the desired concentrations (e.g., 1, 5, and 10 mg/kg).
-
Administer the inhibitor or vehicle control to the mice via intraperitoneal (i.p.) or oral (p.o.) route. The timing of administration should be determined based on the pharmacokinetic properties of the compound (e.g., 1 hour prior to sensitization).
-
-
Sensitization and DC Labeling:
-
Anesthetize the mice.
-
Apply 20 µL of the FITC solution to a shaved area on the abdomen of each mouse. This will label skin-resident DCs.
-
-
Harvesting Draining Lymph Nodes:
-
After 24-48 hours, euthanize the mice and harvest the draining inguinal lymph nodes.
-
-
Preparation of Single-Cell Suspension:
-
Mechanically disrupt the lymph nodes and digest them in RPMI 1640 containing Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30 minutes at 37°C.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Flow Cytometry Analysis:
-
Stain the cells with fluorescently labeled antibodies against CD11c and MHC Class II.
-
Analyze the cells by flow cytometry.
-
Identify the migrated DC population as FITC⁺CD11c⁺MHC Class IIʰⁱᵍʰ.
-
Quantify the absolute number of migrated DCs in each lymph node.
-
-
Data Analysis:
-
Compare the number of migrated DCs in the inhibitor-treated groups to the vehicle control group.
-
Calculate the percentage of inhibition for each dose of "this compound".
-
Visualizations
Caption: Signaling pathways in DC migration and points of inhibition by "this compound".
Caption: Workflow for the in vitro dendritic cell migration (Transwell) assay.
Caption: Workflow for the in vivo dendritic cell migration assay.
References
- 1. Dendritic Cell-Based Immunotherapy: The Importance of Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendritic cell migration in inflammation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of the Migration of Distinct Dendritic Cell Subsets [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycolytic metabolism is essential for CCR7 oligomerization and dendritic cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic regulation of dendritic cell activation and immune function during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Transwell Assays with "Immune cell migration-IN-1"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing "Immune cell migration-IN-1" in transwell assays. Inconsistent results can be a significant hurdle in research, and this guide aims to provide clear, actionable solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
A1: "this compound" is a chemical inhibitor designed to block the migration of immune cells. Its primary mechanism of action involves the modulation of integrin signaling pathways and interference with chemokine receptor function, particularly the CCR7 pathway. By disrupting these key signaling cascades, the inhibitor effectively reduces the directed movement of immune cells in response to chemoattractants.
Q2: Which immune cell types are sensitive to this inhibitor?
A2: The inhibitor is effective on a range of immune cells that rely on integrin and chemokine-mediated migration. This includes, but is not limited to, T-lymphocytes, neutrophils, and macrophages. The optimal concentration and efficacy may vary between cell types.
Q3: What is the recommended starting concentration for "this compound" in a transwell assay?
A3: The optimal concentration of "this compound" is cell-type dependent and should be determined empirically. A good starting point for many immune cell lines is to perform a dose-response curve ranging from 10 nM to 1 µM. Based on available data for similar inhibitors and general practice, a concentration of 100 nM is often a reasonable starting point for initial experiments with T cells.
Q4: Can this inhibitor affect cell viability?
A4: At optimized concentrations for migration inhibition, "this compound" is not expected to significantly impact cell viability. However, at higher concentrations or with prolonged incubation times, off-target effects or cellular stress can lead to cytotoxicity. It is crucial to perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) in parallel with your migration experiments to ensure that the observed reduction in migration is not due to cell death.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in transwell assays can arise from a variety of factors, from experimental setup to the specific effects of the inhibitor. This guide addresses common issues in a question-and-answer format.
Problem 1: High variability in migration between replicate wells.
-
Q: My replicate wells, both with and without the inhibitor, show significant differences in the number of migrated cells. What could be the cause?
-
A: High variability is often due to technical inconsistencies.
-
Uneven cell seeding: Ensure your cell suspension is homogenous before seeding into the transwell inserts. Gently swirl the cell suspension before pipetting each replicate.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique. When adding cells to the insert, place the tip in the center and dispense slowly to avoid creating bubbles or disturbing the membrane.
-
Bubbles: Check for bubbles under the transwell membrane after placing it in the well. Bubbles can prevent proper contact between the cells and the chemoattractant gradient.
-
Edge effect: Cells may preferentially migrate towards the edges of the insert. When counting migrated cells, ensure you are sampling fields from both the center and the periphery of the membrane for a representative count.
-
-
Problem 2: No or very low cell migration, even in the control group (without inhibitor).
-
Q: I am not observing significant cell migration in my control wells. What should I check?
-
A: This issue points to a problem with the fundamental components of the assay.
-
Chemoattractant concentration: The concentration of your chemoattractant may be suboptimal. Perform a titration to determine the optimal concentration that induces robust migration for your specific cell type.[1] For example, for T-lymphocytes, SDF-1α/CXCL12 is often used in the range of 10-200 ng/ml.[1]
-
Pore size of the transwell membrane: The pore size must be appropriate for the cell type. For lymphocytes, a 3 µm or 5 µm pore size is generally recommended.[2] If the pores are too small, cells cannot migrate through.
-
Cell health and passage number: Use cells that are in the logarithmic growth phase and have a low passage number. Over-passaged cells may lose their migratory capacity.[3]
-
Incubation time: The incubation time may be too short. Optimization is key; for lymphocytes, migration can be observed within 1-4 hours.[2]
-
Serum starvation: For some cell types, serum-starving the cells for a few hours prior to the assay can increase their responsiveness to the chemoattractant.[1]
-
-
Problem 3: Unexpectedly high migration in the presence of "this compound".
-
Q: I am still seeing a high level of cell migration even at what should be an inhibitory concentration of the compound. Why is this happening?
-
A: This could be due to several factors related to the inhibitor or the assay conditions.
-
Incorrect inhibitor concentration: Double-check your stock solution concentration and dilution calculations.
-
Inhibitor instability: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions. Repeated freeze-thaw cycles can degrade the compound.
-
Cell-type resistance: The specific immune cell subtype you are using may be less sensitive to the inhibitor's mechanism of action.
-
Alternative migration pathways: The chemoattractant you are using may be activating redundant signaling pathways that are not targeted by "this compound".
-
-
Problem 4: Inconsistent inhibition by "this compound" across experiments.
-
Q: The percentage of migration inhibition I observe with the inhibitor varies significantly from one experiment to the next. How can I improve consistency?
-
A: Consistency across experiments requires stringent control over all variables.
-
Standardize cell culture conditions: Ensure cells are seeded at the same density and harvested at the same confluency for each experiment.
-
Consistent inhibitor preparation: Prepare fresh dilutions of "this compound" for each experiment from a validated stock solution.
-
Precise timing: Be consistent with incubation times for both cell starvation (if applicable) and the migration assay itself.
-
Control for metabolic effects: As "this compound" can affect cellular metabolism, variations in cell metabolic state between experiments could lead to inconsistent results. Standardizing cell culture conditions and minimizing the time cells spend in serum-free media can help.
-
-
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected outcomes. Note that these are starting points and should be optimized for your specific experimental system.
Table 1: Recommended Starting Conditions for Transwell Migration Assay
| Parameter | T-Lymphocytes | Neutrophils | Macrophages |
| Transwell Pore Size | 3 - 5 µm | 3 - 5 µm | 5 - 8 µm |
| Cell Seeding Density | 1 x 10^5 - 5 x 10^5 cells/insert | 1 x 10^5 - 5 x 10^5 cells/insert | 0.5 x 10^5 - 2 x 10^5 cells/insert |
| Chemoattractant | SDF-1α (CXCL12), CCL19, CCL21 | fMLP, IL-8 (CXCL8) | MCP-1 (CCL2), C5a |
| Chemoattractant Conc. | 10 - 200 ng/mL | 10 - 100 nM | 10 - 100 ng/mL |
| Incubation Time | 1 - 4 hours | 1 - 3 hours | 4 - 24 hours |
| "this compound" Starting Concentration | 100 nM | 100 nM | 100 nM |
Table 2: Expected Inhibition with "this compound" (Hypothetical Data for Illustrative Purposes)
| Cell Type | Chemoattractant | Inhibitor Conc. | % Migration Inhibition (Mean ± SD) |
| Jurkat T cells | SDF-1α (100 ng/mL) | 100 nM | 65 ± 8% |
| Primary Human Neutrophils | fMLP (10 nM) | 100 nM | 75 ± 12% |
| RAW 264.7 Macrophages | MCP-1 (50 ng/mL) | 100 nM | 50 ± 15% |
Experimental Protocols
Detailed Protocol: Transwell Migration Assay with "this compound" using T-Lymphocytes
This protocol provides a step-by-step guide for assessing the effect of "this compound" on the migration of a T-lymphocyte cell line (e.g., Jurkat).
Materials:
-
24-well transwell plate with 5 µm pore size inserts
-
T-lymphocyte cell line (e.g., Jurkat)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Serum-free medium (e.g., RPMI-1640 + 0.5% BSA)
-
Chemoattractant (e.g., recombinant human SDF-1α/CXCL12)
-
"this compound"
-
PBS (Phosphate Buffered Saline)
-
Trypan Blue solution
-
Cell staining solution (e.g., Crystal Violet or a fluorescent dye like Calcein AM)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture T-lymphocytes to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cells at 300 x g for 5 minutes and wash once with PBS.
-
Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
(Optional) Serum starve the cells by incubating in serum-free medium for 2-4 hours at 37°C.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of "this compound" in DMSO.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower wells of the 24-well plate.
-
Add 600 µL of serum-free medium without chemoattractant to the negative control wells.
-
In separate tubes, pre-incubate the cell suspension (1 x 10^6 cells/mL) with the different concentrations of "this compound" or vehicle control for 30 minutes at 37°C.
-
Carefully place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
For Crystal Violet staining: Fix the cells with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes. Wash thoroughly with water.
-
For fluorescent staining: Use a kit like Calcein AM according to the manufacturer's protocol.
-
-
Allow the membrane to air dry.
-
Using a microscope, count the number of migrated cells in 3-5 random fields of view per insert.
-
Calculate the average number of migrated cells per field for each condition.
-
-
Data Analysis:
-
Subtract the average number of cells that migrated in the negative control (no chemoattractant) from all other conditions.
-
Calculate the percentage of migration inhibition for each inhibitor concentration relative to the vehicle control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for a transwell migration assay with an inhibitor.
References
Technical Support Center: Optimizing "Immune cell migration-IN-1" Concentration in Primary T-Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using "Immune cell migration-IN-1" in primary T-cell cultures. The primary goal is to help optimize the inhibitor concentration to effectively study immune cell migration while minimizing cytotoxic effects.
Troubleshooting Guide
Issue: Significant T-cell death observed after treatment with "this compound."
This guide will walk you through a systematic approach to identify the cause of cytotoxicity and determine the optimal concentration of the inhibitor for your experiments.
1. Initial Assessment: Confirming Cytotoxicity
-
Symptom: A sharp decrease in viable T-cell numbers, morphological changes (e.g., cell swelling, membrane blebbing), or positive staining with cell death markers after incubation with "this compound."
-
Possible Cause: The concentration of "this compound" may be too high, leading to off-target effects or inducing a cell death pathway. In resting T-cells, inhibition of certain pathways can trigger pyroptosis, a lytic form of programmed cell death.[1][2]
-
Suggested Action:
-
Perform a dose-response curve to determine the EC50 (effective concentration for 50% maximal effect on migration) and the CC50 (cytotoxic concentration for 50% of cells).
-
Utilize a range of concentrations, starting from well below the reported effective concentration (e.g., 1 nM) and extending to several logs above (e.g., 10 µM).
-
Assess cell viability using multiple methods to distinguish between different cell death mechanisms.
-
Experimental Protocol: Dose-Response Cytotoxicity Assay
-
Isolate and Culture Primary T-Cells: Isolate primary T-cells from your source of interest (e.g., human PBMCs, mouse spleen) using standard methods (e.g., magnetic-activated cell sorting). Culture the cells in appropriate media supplemented with necessary cytokines (e.g., IL-2 for T-cell survival and proliferation).
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of "this compound" in your cell culture medium.
-
Treat T-Cells: Plate the T-cells at a known density and treat with the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest inhibitor dose.
-
Incubation: Incubate the cells for a period relevant to your migration assay (e.g., 24, 48, or 72 hours).
-
Assess Viability:
-
Trypan Blue Exclusion Assay: A simple method to count viable cells.
-
MTT or MTS Assay: A colorimetric assay to measure metabolic activity, which correlates with cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between live, apoptotic, and necrotic/pyroptotic cells. Pyroptosis is characterized by early loss of membrane integrity, leading to PI positivity.[2]
-
Data Presentation: Example Dose-Response Data
| "this compound" (µM) | % Viability (Trypan Blue) | % Metabolic Activity (MTT) | % Apoptosis (Annexin V+/PI-) | % Necrosis/Pyroptosis (Annexin V+/PI+) |
| 0 (Vehicle) | 98 ± 2 | 100 ± 5 | 3 ± 1 | 2 ± 1 |
| 0.01 | 97 ± 3 | 98 ± 4 | 4 ± 1 | 3 ± 1 |
| 0.1 | 95 ± 4 | 92 ± 6 | 6 ± 2 | 5 ± 2 |
| 1 | 85 ± 5 | 78 ± 7 | 10 ± 3 | 12 ± 3 |
| 5 | 52 ± 6 | 45 ± 8 | 15 ± 4 | 40 ± 5 |
| 10 | 21 ± 4 | 15 ± 5 | 18 ± 4 | 65 ± 6 |
Note: This is example data and should be generated experimentally.
2. Investigating the Mechanism of Cell Death
-
Symptom: High levels of PI-positive cells are observed, suggesting a lytic form of cell death.
-
Possible Cause: "this compound" may be inducing pyroptosis, a caspase-1-dependent inflammatory cell death pathway that has been observed in T-cells.[1][3] This is distinct from apoptosis.
-
Suggested Action:
-
Measure the activity of caspase-1 in treated T-cells using a fluorescent substrate assay (e.g., FLICA).
-
Perform a Western blot to detect the cleavage of Gasdermin D (GSDMD), a key executioner of pyroptosis.[1]
-
Consider using a caspase-1 inhibitor (e.g., VX-765) to see if it can rescue the cytotoxic effect.[4][5]
-
Experimental Workflow: Investigating Pyroptosis
Caption: Troubleshooting workflow for investigating cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for "this compound" in primary T-cell assays?
A1: Based on its reported high potency in T-cell adhesion assays (EC50 of 13.5 nM), we recommend starting with a concentration range of 1 nM to 100 nM for initial migration experiments.[6] However, it is crucial to perform a full dose-response curve to determine the optimal, non-toxic concentration for your specific T-cell subtype and experimental conditions.
Q2: I am observing T-cell death even at low concentrations of the inhibitor. What could be the reason?
A2: Several factors could contribute to this:
-
T-cell Activation State: Resting T-cells can be more susceptible to certain forms of cell death, such as pyroptosis, upon inhibition of specific pathways.[1] Activated T-cells may have different sensitivities.
-
Culture Conditions: Suboptimal culture conditions (e.g., low cytokine support, high cell density) can stress the cells and make them more sensitive to any compound.
-
Purity of the Inhibitor: Impurities in the inhibitor stock could be contributing to the cytotoxicity. Ensure you are using a high-purity grade of "this compound."
Q3: How can I distinguish between apoptosis and pyroptosis in my T-cell cultures?
A3: While both are forms of programmed cell death, they have distinct features:
-
Morphology: Pyroptotic cells typically swell and lyse, releasing their contents, whereas apoptotic cells shrink and form apoptotic bodies.
-
Caspase Activation: Pyroptosis is mediated by inflammatory caspases like caspase-1, while apoptosis is primarily driven by caspases-3, -8, and -9.[7]
-
Membrane Integrity: Pyroptosis involves the early formation of pores in the cell membrane by Gasdermin D, leading to a rapid loss of membrane integrity (PI positive).[7][8] In apoptosis, membrane integrity is lost at a later stage.
-
Inflammatory Response: Pyroptosis is inherently pro-inflammatory due to the release of cellular contents and pro-inflammatory cytokines like IL-1β and IL-18.[7][8]
Q4: Can "this compound" affect T-cell activation or proliferation?
A4: It is possible. The inhibitor is reported to modulate integrin signaling and metabolic pathways such as glycolysis, both of which are crucial for T-cell activation and proliferation.[6] It is recommended to assess T-cell activation markers (e.g., CD69, CD25) and proliferation (e.g., using CFSE dilution assay) in parallel with your migration and cytotoxicity assays to fully characterize the effects of the compound.
Signaling Pathways
T-Cell Migration Signaling Pathway
T-cell migration is a complex process involving chemokine receptors, integrins, and the actin cytoskeleton. "this compound" is suggested to interfere with chemokine receptor signaling (e.g., CCR7) and integrin activation.[6][9]
Caption: Simplified T-cell migration pathway and potential targets of the inhibitor.
Potential Inhibitor-Induced Pyroptosis Pathway
If "this compound" inadvertently inhibits a protein like a dipeptidyl peptidase (DPP), it could trigger the CARD8 inflammasome in resting T-cells, leading to pyroptosis.[1]
Caption: Potential pathway of inhibitor-induced pyroptosis in T-cells.
References
- 1. CARD8 inflammasome activation triggers pyroptosis in human T cells | CRC 1335 [sfb1335.med.tum.de]
- 2. Live Cell Imaging of T Cell Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound [smolecule.com]
- 7. Pyroptosis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting "Immune cell migration-IN-1" in Chemotaxis Experiments
Welcome to the technical support center for "Immune cell migration-IN-1." This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during chemotaxis experiments with this inhibitor. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to help you optimize your experiments and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: We are observing low or no efficacy of "this compound" in our chemotaxis assay. What are the potential causes?
A1: Low efficacy of "this compound" can stem from several factors, ranging from suboptimal experimental conditions to issues with the compound itself. The primary areas to investigate are:
-
Inhibitor Integrity and Concentration: The inhibitor may have degraded, precipitated, or been used at a suboptimal concentration.
-
Cell Health and Density: The viability and density of the immune cells used are critical for a robust migratory response.
-
Assay Setup and Parameters: The choice of chemoattractant, incubation time, and the physical parameters of the assay (e.g., pore size of the transwell insert) can significantly impact the results.
-
Unexpected Biological Effects: At certain concentrations, some inhibitors can exhibit biphasic or bell-shaped dose-responses, where a usually inhibitory compound may appear to have low efficacy or even enhance migration.
We recommend following the troubleshooting workflow below to systematically address these potential issues.
Q2: Some literature suggests "this compound" might enhance chemotaxis, which contradicts our goal of inhibition. Can you explain this?
A2: This is an important observation that may point towards a biphasic or hormetic effect of the compound. A biphasic dose-response is a phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses.[1][2] In the context of chemotaxis, a low concentration of an inhibitor might slightly alter signaling pathways in a way that paradoxically enhances cell motility, while higher concentrations effectively shut down these pathways.[3]
This dual effect can be mediated by the inhibitor's interaction with multiple targets. "this compound" is known to affect several pathways, including integrin and chemokine receptor signaling. It's possible that at low concentrations, its effect on one pathway is predominant and leads to enhanced migration, while at higher concentrations, its inhibitory effects on other critical migratory pathways take over. To investigate this, we recommend performing a broad dose-response experiment, from very low (pM) to high (µM) concentrations, to fully characterize the activity of the inhibitor on your specific cell type and chemoattractant system.
Q3: What are the known molecular targets of "this compound"?
A3: "this compound" is a multi-target inhibitor that disrupts several key processes involved in immune cell migration:
-
Integrin Signaling: It modulates integrin signaling pathways, which are crucial for cell adhesion to the extracellular matrix and other cells.
-
Chemokine Receptor Function: It specifically affects the C-C motif chemokine receptor 7 (CCR7) pathway, which is vital for the migration of T-cells and dendritic cells to lymph nodes in response to the chemokines CCL19 and CCL21.
-
Cytoskeletal Dynamics: The inhibitor interferes with both actin polymerization and microtubule network organization, which are essential for the physical movement of the cell.
A diagram of the targeted signaling pathways is provided below.
Troubleshooting Guide
Problem 1: Lower than expected inhibition of chemotaxis.
Use the following table to diagnose and resolve issues related to low inhibitor efficacy.
| Observation | Potential Cause | Suggested Solution |
| Minimal inhibition across all tested concentrations. | 1. Inhibitor Degradation: The compound may be unstable in the assay medium at 37°C. | 1a. Perform a stability analysis of the inhibitor in your cell culture medium (see Protocol 3). 1b. Prepare fresh inhibitor stock solutions for each experiment. |
| 2. Inhibitor Precipitation: The inhibitor may have low solubility in the aqueous assay buffer, leading to a lower effective concentration. | 2a. Visually inspect the inhibitor stock and working solutions for any precipitate. 2b. Test different solvents for the stock solution (though DMSO is most common). Ensure the final solvent concentration in the assay is low (<0.5%). | |
| 3. Suboptimal Assay Conditions: The chemoattractant concentration may be too high, overcoming the inhibitory effect. | 3a. Titrate the chemoattractant to determine the EC50 and use a concentration at or near this value for inhibition assays. | |
| Inhibition is observed, but the IC50 is much higher than expected (e.g., >1 µM). | 1. Cell Type Specificity: The inhibitor may be less potent in the specific immune cell type you are using. | 1a. If possible, test the inhibitor on a cell line known to be sensitive as a positive control. |
| 2. High Cell Density: An excessive number of cells in the upper chamber can lead to a weaker apparent inhibitory effect. | 2a. Optimize the cell seeding density. A typical range is 1 x 10⁵ to 5 x 10⁵ cells per transwell insert (for a 24-well plate format).[4][5] | |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells when plating. | 1a. Ensure a homogenous single-cell suspension before adding cells to the inserts. |
| 2. Pipetting Errors: Inaccurate dispensing of inhibitor, chemoattractant, or cells. | 2a. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| 3. Bubbles Under the Insert: Air bubbles trapped beneath the transwell membrane can block migration. | 3a. When placing the insert into the lower well, do so at an angle to allow air to escape. |
Problem 2: High background migration or cell death.
| Observation | Potential Cause | Suggested Solution |
| High number of migrated cells in the negative control (no chemoattractant). | 1. Chemokinesis: The inhibitor or its solvent may be inducing random cell movement (chemokinesis) rather than inhibiting directed migration (chemotaxis). | 1a. Include a control with the inhibitor in both the upper and lower chambers to assess its effect on random migration. |
| 2. Serum in Assay Medium: Serum contains growth factors and chemokines that can act as chemoattractants. | 2a. Perform the assay in serum-free medium. Cells can be serum-starved for a few hours before the assay. | |
| Low number of migrated cells in the positive control (chemoattractant only). | 1. Poor Cell Viability: The cells may not be healthy enough to migrate. | 1a. Check cell viability before and after the assay using a cytotoxicity assay (see Protocol 2). |
| 2. Inappropriate Pore Size: The pores of the transwell membrane may be too small for the cells to migrate through. | 2a. Use an appropriate pore size for your immune cell type (e.g., 3-5 µm for lymphocytes, 5-8 µm for monocytes/macrophages).[6] | |
| Significant cell death observed in inhibitor-treated wells. | 1. Cytotoxicity of the Inhibitor: At the concentrations used, the inhibitor may be toxic to the cells, preventing migration. | 1a. Perform a cytotoxicity assay with the inhibitor at the same concentrations and incubation time as your chemotaxis experiment (see Protocol 2). 1b. If cytotoxic, test lower, non-toxic concentrations of the inhibitor. |
Quantitative Data Tables
The following tables provide examples of expected versus problematic results for key troubleshooting experiments.
Table 1: Representative Data from a Boyden Chamber Chemotaxis Assay
Assay Conditions: Human T-lymphocytes (2 x 10⁵ cells/well), 4-hour incubation, 5 µm pore size inserts. Chemoattractant: 100 ng/mL CCL19.
| Condition | Treatment | Expected Results (Migrated Cells/Field) | Problematic Results (Migrated Cells/Field) | Possible Interpretation of Problematic Results |
| Negative Control | No Chemoattractant | 5 ± 2 | 50 ± 15 | High background migration (chemokinesis). |
| Positive Control | 100 ng/mL CCL19 | 150 ± 20 | 30 ± 10 | Poor cell health or suboptimal assay conditions. |
| Inhibitor Test | 100 ng/mL CCL19 + 10 nM "this compound" | 75 ± 10 | 145 ± 25 | Low inhibitor efficacy. |
| Inhibitor Test | 100 ng/mL CCL19 + 100 nM "this compound" | 25 ± 5 | 130 ± 20 | Low inhibitor efficacy. |
| Inhibitor Test | 100 ng/mL CCL19 + 1 µM "this compound" | 10 ± 3 | 5 ± 2 | Potential cytotoxicity at high concentrations. |
Table 2: Representative Data from a Cytotoxicity Assay (alamarBlue)
Assay Conditions: Human T-lymphocytes, 4-hour incubation with inhibitor.
| Inhibitor Concentration | Expected Results (% Viability) | Problematic Results (% Viability) | Possible Interpretation of Problematic Results |
| 0 (Vehicle Control) | 100% | 100% | N/A |
| 10 nM | 98% ± 3% | 95% ± 4% | Acceptable |
| 100 nM | 95% ± 4% | 80% ± 10% | Moderate cytotoxicity. |
| 1 µM | 92% ± 5% | 40% ± 15% | Significant cytotoxicity; inhibition of migration at this concentration is likely due to cell death. |
| 10 µM | 85% ± 8% | 10% ± 5% | High cytotoxicity. |
Table 3: Representative Data from an Inhibitor Stability Assay (LC-MS)
Assay Conditions: "this compound" (1 µM) incubated in cell culture medium at 37°C.
| Time Point | Expected Results (% Inhibitor Remaining) | Problematic Results (% Inhibitor Remaining) | Possible Interpretation of Problematic Results |
| 0 hours | 100% | 100% | N/A |
| 2 hours | 98% ± 2% | 80% ± 7% | Inhibitor is degrading. |
| 4 hours | 95% ± 3% | 60% ± 10% | Significant degradation within the assay timeframe. |
| 8 hours | 90% ± 5% | 35% ± 8% | Inhibitor is highly unstable. |
| 24 hours | 75% ± 8% | <10% | Complete degradation. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Targeted signaling pathways of "this compound".
Caption: A logical workflow for troubleshooting low inhibitor efficacy.
Detailed Experimental Protocols
Protocol 1: Boyden Chamber Chemotaxis Assay
This protocol describes a standard method for assessing immune cell migration.
Materials:
-
24-well cell culture plates
-
Transwell inserts with 3-8 µm pore size polycarbonate membranes (pore size depends on cell type)[6]
-
Immune cells (e.g., T-lymphocytes, monocytes)
-
Assay medium (e.g., RPMI 1640, serum-free)
-
Chemoattractant (e.g., CCL19, CXCL12)
-
"this compound"
-
Staining solution (e.g., Diff-Quik, Crystal Violet)
-
Cotton swabs
Procedure:
-
Preparation:
-
Culture immune cells to a healthy, log-phase growth state.
-
(Optional) Serum-starve cells for 2-4 hours in assay medium prior to the experiment.
-
Prepare chemoattractant and inhibitor solutions in assay medium. It is recommended to perform a chemoattractant dose-response curve to determine the optimal concentration (EC50).
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (or medium alone for the negative control) to the lower wells of the 24-well plate.
-
Resuspend cells in assay medium to a concentration of 1-5 x 10⁶ cells/mL.
-
In separate tubes, pre-incubate the cell suspension with "this compound" at various concentrations (or vehicle control) for 30 minutes at 37°C.
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension (containing inhibitor or vehicle) to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period of 2-24 hours. The optimal time will depend on the cell type and chemoattractant and should be determined empirically.
-
-
Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a suitable stain (e.g., Crystal Violet for 10 minutes).
-
Wash the inserts in water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of migrated cells in several (e.g., 3-5) representative high-power fields for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (alamarBlue Method)
This protocol assesses the effect of the inhibitor on cell viability.
Materials:
-
96-well clear-bottom black plates
-
Immune cells
-
Culture medium
-
"this compound"
-
alamarBlue™ reagent
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed immune cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of "this compound" in culture medium.
-
Add the desired concentrations of the inhibitor (and a vehicle control) to the wells.
-
Include wells with medium only (no cells) for a background control.
-
-
Incubation:
-
Incubate the plate for the same duration as the chemotaxis assay (e.g., 4 hours) at 37°C and 5% CO₂.
-
-
Assay Readout:
-
Add 10 µL of alamarBlue™ reagent to each well.
-
Incubate for an additional 1-4 hours, protected from light.
-
Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[4]
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).
-
Protocol 3: Inhibitor Stability Assessment in Cell Culture Medium (LC-MS Method)
This protocol determines the stability of the inhibitor under assay conditions.
Materials:
-
"this compound"
-
Cell culture medium (as used in the chemotaxis assay)
-
DMSO
-
Acetonitrile (B52724) (ACN)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of "this compound" in DMSO (e.g., 10 mM).
-
Spike the inhibitor into pre-warmed (37°C) cell culture medium to the final working concentration used in the chemotaxis assay (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.1%).
-
-
Incubation and Sampling:
-
Incubate the medium containing the inhibitor at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot (e.g., 100 µL).
-
Immediately quench the sample by adding it to a tube containing a sufficient volume of cold acetonitrile (e.g., 400 µL) to precipitate proteins and stop degradation.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound.
-
The method should be optimized for the specific mass and fragmentation pattern of "this compound."
-
-
Data Analysis:
-
Plot the concentration or peak area of the inhibitor against time.
-
Calculate the percentage of inhibitor remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the compound in the medium. A significant decrease in the compound concentration over the course of the chemotaxis assay indicates instability.
-
References
- 1. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphasic excitation by leucine in Escherichia coli chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The Kv10.1 potassium channel, driver of hypoxia-induced EMT and breast cancer cell aggressiveness | springermedizin.de [springermedizin.de]
- 6. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
Technical Support Center: Mitigating Solvent Effects of Immune Cell Migration-IN-1 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the solvent effects of Dimethyl Sulfoxide (DMSO) when using "Immune cell migration-IN-1" in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of immune cell migration. It exerts its effects through a multi-target mechanism that includes the modulation of integrin signaling pathways and interference with chemokine receptor function, particularly the CCR7 pathway.[1] The compound has demonstrated an effective concentration at fifty percent (EC50) of 13.5 nanomolar in T-cell adhesion assays, indicating high potency.[1]
Q2: What is the recommended solvent for this compound?
The most common solvent for this compound and similar small molecules is Dimethyl Sulfoxide (DMSO). DMSO is a versatile aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[2]
Q3: What are the potential off-target effects of DMSO on immune cells in my assay?
DMSO is not biologically inert and can have several off-target effects, especially at higher concentrations. These can include:
-
Altered Cell Viability and Growth: High concentrations of DMSO can be cytotoxic and inhibit cell proliferation, while lower concentrations have sometimes been observed to stimulate cell growth.[2][3]
-
Changes in Gene Expression: DMSO has been shown to alter the expression of numerous genes, which could impact various cellular processes.[2][4]
-
Induction of Cell Differentiation: In some cell types, DMSO can induce differentiation.[2]
-
Influence on Signaling Pathways: DMSO can interfere with cellular signaling pathways, including the p38 MAPK and Smad pathways, which are relevant to cell migration.[5]
-
Immunomodulatory Effects: DMSO can have direct immunomodulatory effects, such as suppressing the production of pro-inflammatory cytokines and affecting both innate and adaptive immunity.[6]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To minimize off-target effects, it is crucial to keep the final concentration of DMSO in your cell culture media as low as possible. A general recommendation is to maintain the final DMSO concentration at or below 0.1% (v/v).[2][7] However, the sensitivity to DMSO is highly cell-line specific. Therefore, it is essential to perform a DMSO tolerance assay for your specific immune cell type to determine the maximum concentration that does not significantly affect cell viability or function.[2]
Troubleshooting Guides
Problem 1: I'm observing high levels of cell death in my assay, even in the vehicle control wells.
Possible Cause: The final concentration of DMSO is too high for your specific immune cell type, leading to cytotoxicity.
Troubleshooting Steps:
-
Perform a DMSO Tolerance Assay: Before conducting your main experiments, it is critical to determine the maximum concentration of DMSO that your cells can tolerate without a significant loss in viability. A detailed protocol for a DMSO tolerance assay using MTT is provided below.
-
Lower the Final DMSO Concentration: If your current DMSO concentration is causing toxicity, reduce it in your subsequent experiments. This may necessitate preparing a more concentrated stock solution of this compound.
-
Standardize DMSO Concentration Across All Wells: Ensure that the final concentration of DMSO is identical in all wells, including your vehicle control and experimental wells. This is typically achieved by preparing a serial dilution of your compound in DMSO and then adding a consistent, small volume of each dilution to the assay wells.[2]
-
Include Proper Controls: Always include an "untreated" control (cells in media alone) and a "vehicle" control (cells in media with the same final concentration of DMSO as your experimental wells). This allows you to differentiate between the effects of the solvent and your test compound.[2][8]
Problem 2: My vehicle control (DMSO only) is showing an unexpected effect on immune cell migration.
Possible Cause: The concentration of DMSO used, while not overtly toxic, is still high enough to exert biological effects on your immune cells, such as altering their migratory capacity or affecting signaling pathways. Studies have shown that even low concentrations of DMSO can influence cellular migration.[5]
Troubleshooting Steps:
-
Review Your DMSO Tolerance Data: Re-evaluate the results of your DMSO tolerance assay. It's possible that the concentration you chose, while not significantly impacting viability, is still causing functional changes. Consider using a lower, non-bioactive concentration.
-
Decrease DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains the solubility of this compound.
-
Account for Vehicle Effects in Data Analysis: The effect observed in the vehicle control should be considered the baseline. The effect of this compound should be calculated relative to the vehicle control, not the untreated control.
-
Consider Alternative Solvents: If DMSO continues to present issues, you may explore other less biologically active solvents, though this may require re-validating the solubility and stability of this compound.
Problem 3: I am seeing inconsistent or highly variable results in my cell migration assay.
Possible Cause: This could be due to several factors, including inconsistent DMSO concentrations, variability in cell health, or issues with the assay setup itself.
Troubleshooting Steps:
-
Ensure Homogeneous DMSO Concentration: When preparing your dilutions, ensure thorough mixing to maintain a consistent DMSO concentration in your stock solutions and final assay wells.
-
Use Healthy, Log-Phase Cells: Ensure that the immune cells used in your assay are healthy and in the logarithmic phase of growth. Cell passage number can also influence experimental outcomes.
-
Optimize Cell Seeding Density: The number of cells seeded in a migration assay is critical. Too few cells may result in a weak signal, while too many can lead to oversaturation of the membrane pores in a transwell assay.[9]
-
Standardize Assay Procedures: Maintain consistency in all steps of your experimental protocol, including incubation times, media changes, and the handling of reagents.
Quantitative Data on DMSO Effects
The following tables summarize the effects of different DMSO concentrations on immune cell viability and function, based on published literature. These values should be used as a guideline, and it is imperative to perform a DMSO tolerance assay for your specific cell line and experimental conditions.
Table 1: Effect of DMSO on Immune Cell Viability
| DMSO Concentration (v/v) | Effect on Lymphocyte Viability | Reference |
| 0.5% | No significant change in relative proliferation. | [9] |
| 1% | 55% reduction in lymphocyte proliferation index. | [9] |
| 2% | 90% reduction in lymphocyte proliferation index. | [9] |
| 5% | Toxic to PBMCs after 120 hours. | [9] |
| 10% | Toxic to PBMCs within 24 hours. | [9] |
Table 2: Effect of DMSO on Cytokine Production in Human Blood Cells
| DMSO Concentration (v/v) | Effect on Pro-inflammatory Cytokine/Chemokine Expression | Reference |
| 0.5% - 2% | Significant suppression. | [7] |
| 2% | Significant reduction in monocyte viability. | [7] |
Experimental Protocols
Protocol 1: DMSO Tolerance Assay Using MTT
This protocol determines the maximum concentration of DMSO that can be used without significantly affecting cell viability.
Materials:
-
Immune cells of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Anhydrous DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 100% DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding: Seed your immune cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to adhere (if applicable) and stabilize.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.01% to 5% (v/v). Also, prepare a vehicle control with no DMSO.
-
Cell Treatment: Carefully remove the old media and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned cell migration assay (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the untreated control cells (100% viability). Plot cell viability (%) against DMSO concentration to determine the highest concentration that does not cause a significant decrease in viability.
Protocol 2: Transwell Cell Migration Assay
This protocol provides a general procedure for assessing immune cell migration.
Materials:
-
Transwell inserts (select pore size appropriate for your immune cell type, typically 3-8 µm)
-
24-well companion plates
-
Immune cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant) or a specific chemokine
-
This compound stock solution in DMSO
-
DMSO (for vehicle control)
-
Cotton swabs
-
Methanol (B129727) or 70% ethanol (B145695) for fixation
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Methodology:
-
Cell Preparation: Culture immune cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Add 600 µL of complete medium (or medium containing a specific chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Treatment: Add this compound (at various concentrations) or vehicle (DMSO) to the upper chamber. Ensure the final DMSO concentration is consistent across all relevant wells and is below the cytotoxic level determined in your tolerance assay.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 4-24 hours), optimized for your cell type.
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol or 70% ethanol for 10-15 minutes.
-
Staining: Stain the migrated cells by immersing the insert in Crystal Violet solution for 10-20 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Cell Counting: Allow the inserts to air dry. Count the number of migrated cells in several random fields of view under a microscope.
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Normalize the data to the vehicle control to determine the percent inhibition of migration.
Visualizations
Caption: Troubleshooting workflow for solvent-related issues.
Caption: Workflow for solvent effect mitigation.
Caption: Signaling pathway of the inhibitor.
References
- 1. corning.com [corning.com]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Immune Cell Migration Assays with "Immune cell migration-IN-1"
This technical support guide is designed for researchers, scientists, and drug development professionals who are using "Immune cell migration-IN-1" and experiencing issues with their cell migration experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and diagrams of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
A1: "this compound" is a potent, multi-targeted inhibitor of immune cell migration.[1] Its primary mechanism involves the modulation of integrin signaling pathways, which are crucial for cell adhesion to the extracellular matrix and other cells.[1] Additionally, it has been shown to affect the activity of chemokine receptors, such as CCR7, and to interfere with actin polymerization by impacting the WAVE complex and Arp2/3-mediated actin nucleation.[1] These actions collectively disrupt the cellular machinery required for directed cell movement. While the compound is designed as an inhibitor, one source has suggested it may enhance chemotaxis; therefore, it is crucial to validate its effect in your specific experimental system.[1]
Q2: My cells are not migrating at all, even in the control group. What could be the problem?
A2: A lack of migration in the control group (without "this compound") points to a fundamental issue with the assay setup or the cells themselves. Here are some common causes:
-
Cell Health: Ensure your cells are healthy, viable, and in the log phase of growth. Over-confluent or stressed cells may not migrate efficiently.
-
Chemoattractant Gradient: Verify that a proper chemoattractant gradient is established. The concentration of the chemoattractant in the lower chamber should be optimal for inducing migration. Consider performing a titration to find the ideal concentration.
-
Serum Starvation: For many cell types, serum starvation for 12-24 hours prior to the assay can increase their sensitivity to chemoattractants.[2][3]
-
Transwell Membrane Pore Size: The pore size of the transwell insert must be appropriate for your cell type. If the pores are too small, the cells cannot migrate through.
-
Cell Seeding Density: An inappropriate cell density can hinder migration. Too few cells may not produce a detectable signal, while too many can lead to clogging of the pores.
Q3: I am not observing a dose-dependent inhibition of migration with "this compound". What should I do?
A3: If you are not seeing a clear dose-response, consider the following:
-
Concentration Range: You may be working outside the effective concentration range for your specific cell type and assay conditions. The reported EC50 for T-cell adhesion is 13.5 nM, which can be a starting point for your dose-response experiment.[1] We recommend testing a broad range of concentrations, for example, from 1 nM to 10 µM, in a logarithmic series.
-
Inhibitor Preparation and Storage: Ensure that your stock solution of "this compound" is prepared correctly, aliquoted to avoid repeated freeze-thaw cycles, and stored at the recommended temperature. The final concentration of the solvent (e.g., DMSO) in your assay should be consistent across all wells and ideally kept below 0.1% to avoid solvent-induced toxicity.
-
Incubation Time: The optimal incubation time can vary depending on the cell type and the inhibitor's mechanism of action. You may need to perform a time-course experiment to determine the ideal duration for observing maximal inhibition without causing significant cell death.
Troubleshooting Guide
The table below summarizes common problems, their potential causes, and recommended solutions when using "this compound" in a cell migration assay.
| Problem | Potential Cause | Recommended Solution |
| No migration in any condition (including controls) | 1. Suboptimal chemoattractant concentration.2. Inappropriate transwell membrane pore size.3. Poor cell health or viability.4. Incorrect cell seeding density. | 1. Perform a dose-response experiment for the chemoattractant.2. Consult literature for the appropriate pore size for your cell type.3. Use healthy, log-phase cells and perform a viability assay.4. Optimize cell seeding density in a preliminary experiment. |
| High background migration in the negative control (no chemoattractant) | 1. Cells are not adequately serum-starved.2. Presence of unintended chemoattractants in the medium. | 1. Increase serum starvation time (e.g., up to 24 hours).2. Use a serum-free medium for the assay if possible. |
| No inhibitory effect of "this compound" | 1. Inhibitor concentration is too low.2. The inhibitor is inactive or degraded.3. The target pathway is not critical for migration in your cell type. | 1. Perform a dose-response experiment with a wider and higher concentration range.2. Prepare a fresh stock solution of the inhibitor.3. Confirm the expression and role of the target proteins (e.g., specific integrins, CCR7) in your cells. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Uneven coating of extracellular matrix (if applicable).3. Bubbles trapped under the transwell insert. | 1. Ensure the cell suspension is homogenous before seeding.2. Carefully coat the inserts to ensure a uniform layer.3. Gently tap the plate to dislodge any bubbles. |
| Cell death observed at higher inhibitor concentrations | 1. The inhibitor exhibits cytotoxicity at higher concentrations. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your migration assay to determine the cytotoxic concentration range. Use concentrations below the toxic threshold. |
Hypothetical Dose-Response Data
The following table provides a hypothetical example of the expected dose-dependent inhibition of immune cell migration by a potent inhibitor like "this compound". Actual results will vary depending on the cell type and experimental conditions.
| Treatment | Concentration (nM) | Migrated Cells (Mean ± SD) | % Inhibition |
| Vehicle Control (0.1% DMSO) | 0 | 500 ± 45 | 0% |
| "this compound" | 1 | 425 ± 38 | 15% |
| "this compound" | 10 | 275 ± 30 | 45% |
| "this compound" | 50 | 120 ± 15 | 76% |
| "this compound" | 100 | 75 ± 10 | 85% |
| "this compound" | 1000 | 55 ± 8 | 89% |
Note: This data is for illustrative purposes only.
Experimental Protocols
Transwell Migration Assay with "this compound"
This protocol describes a standard method for assessing the effect of "this compound" on the chemotactic migration of immune cells using a transwell system.
Materials:
-
24-well transwell plate with appropriate pore size inserts
-
Immune cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., chemokine, growth factor)
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture immune cells to 70-80% confluency.
-
Serum-starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Prepare serial dilutions of "this compound" in serum-free medium. Add an equal volume of these dilutions to the cell suspension to achieve the final desired inhibitor concentrations. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Gently place the transwell inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Add 100 µL of the cell suspension (containing the inhibitor or vehicle) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes at room temperature.
-
Gently wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in staining solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Image the stained migrated cells using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways involved in immune cell migration that are likely affected by "this compound", as well as a visual representation of the experimental workflow.
Caption: A streamlined workflow for the transwell migration assay.
Caption: Key signaling pathways in immune cell migration targeted by the inhibitor.
Caption: A logical flowchart for troubleshooting common migration assay issues.
References
Technical Support Center: Optimizing "Immune cell migration-IN-1" in Lymphocyte Adhesion Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Immune cell migration-IN-1" in lymphocyte adhesion assays. The information is tailored to scientists and drug development professionals to help optimize their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for "this compound"?
A1: "this compound" is a potent inhibitor of immune cell migration. It functions through a multi-target mechanism that includes:
-
Modulation of integrin signaling pathways: Integrins are key adhesion receptors that mediate cell-cell and cell-extracellular matrix interactions.[1]
-
Interference with chemokine receptor function: It particularly affects the C-C motif chemokine receptor 7 (CCR7) pathway, which is crucial for immune cell migration to lymph nodes.[1][2]
-
Disruption of actin polymerization: It prevents the proper formation of the actin cytoskeleton, which is essential for cell movement.[1]
Q2: What is a typical starting concentration and incubation time for "this compound" in a lymphocyte adhesion assay?
A2: Based on its high potency (EC50 of 13.5 nM in T-cell adhesion assays), a good starting point for concentration is a range around this value (e.g., 1 nM, 10 nM, 100 nM).[1] For lymphocyte adhesion assays, incubation times are generally short. A typical starting point would be between 30 and 90 minutes.[3] However, the optimal time is highly dependent on the specific cell type and experimental conditions, so a time-course experiment is recommended.[3][4]
Q3: How does "this compound" affect lymphocyte adhesion in the assay?
A3: "this compound" is expected to decrease lymphocyte adhesion. By inhibiting integrin signaling and actin polymerization, it interferes with the cells' ability to firmly attach to the substrate or other cells.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibitory effect of "this compound" observed | The concentration of the inhibitor is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM). |
| The incubation time is too short for the inhibitor to take effect. | Increase the pre-incubation time with the lymphocytes before adding them to the adhesion plate. Consider a time-course experiment (e.g., 30, 60, 90, 120 minutes).[3] | |
| The compound may not be active in your specific lymphocyte subtype. | Verify the expression of the target pathways (e.g., CCR7, relevant integrins) in your cell model. | |
| High background adhesion in all wells (including negative controls) | Suboptimal blocking of the plate. | Ensure complete and even coverage with a suitable blocking agent (e.g., BSA or casein). |
| Cell clumping. | Gently pipette the cell suspension to ensure a single-cell suspension before plating.[3] | |
| Contamination of cell culture. | Maintain sterile technique and regularly check for contamination.[3] | |
| Low overall cell adhesion (even in positive controls) | Suboptimal coating with the adhesion molecule (e.g., ICAM-1, VCAM-1). | Optimize the concentration of the coating protein and ensure even coating of the wells.[3][5] |
| Lymphocytes are not viable or are of poor quality. | Use lymphocytes at a low passage number and in the logarithmic growth phase. Ensure high viability after isolation.[3] | |
| Incorrect incubation time or temperature for adhesion. | Optimize the adhesion incubation time (typically 30-120 minutes) and ensure the incubator is maintained at 37°C.[3] | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Thoroughly mix the cell suspension before and during plating. |
| Bubbles in the wells. | Be careful to avoid introducing air bubbles when adding reagents.[3] | |
| Inconsistent washing steps. | Use a multichannel pipette for washing and maintain consistency in the force and angle of washing to avoid detaching adherent cells.[3][5] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for "this compound"
This protocol provides a general guideline for determining the optimal concentration of "this compound".
| Step | Procedure |
| 1. Plate Coating | Coat the wells of a 96-well plate with an appropriate adhesion molecule (e.g., ICAM-1 or VCAM-1) at a pre-determined optimal concentration. Incubate for 1-2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS. |
| 2. Blocking | Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at 37°C to prevent non-specific binding. Wash the wells twice with sterile PBS. |
| 3. Cell Preparation | Harvest lymphocytes and resuspend them in serum-free medium to create a single-cell suspension. Count the cells and adjust the concentration to the desired density. |
| 4. Treatment | Pre-incubate the lymphocytes with a range of concentrations of "this compound" (e.g., 0.1 nM to 1 µM) and a vehicle control for 30-60 minutes at 37°C. |
| 5. Seeding | Seed the treated lymphocytes into the coated and blocked 96-well plate. |
| 6. Adhesion Incubation | Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for cell adhesion. |
| 7. Washing | Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. The washing technique should be consistent across all wells.[5] |
| 8. Quantification | Quantify the number of adherent cells using a suitable method, such as a fluorescence plate reader after labeling cells with a fluorescent dye (e.g., Calcein-AM) or by imaging and cell counting. |
Protocol 2: Time-Course Experiment for "this compound" Incubation
This protocol helps determine the optimal pre-incubation time for the inhibitor.
| Step | Procedure |
| 1-3. Plate Coating, Blocking, and Cell Preparation | Follow steps 1-3 from Protocol 1. |
| 4. Treatment | Pre-incubate the lymphocytes with a fixed, effective concentration of "this compound" (determined from the dose-response experiment) and a vehicle control for different durations (e.g., 15, 30, 60, 90, 120 minutes) at 37°C. |
| 5-8. Seeding, Adhesion Incubation, Washing, and Quantification | Follow steps 5-8 from Protocol 1, keeping the adhesion incubation time constant for all conditions. |
Visualizations
Caption: Workflow for optimizing "this compound" incubation time.
Caption: Simplified signaling pathway of lymphocyte adhesion.
References
Technical Support Center: Controlling for "Immune cell migration-IN-1" Induced Changes in Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Immune cell migration-IN-1". The focus is to address potential changes in cell viability during experiments and provide strategies to control for these effects.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
A1: "this compound" is a potent small molecule inhibitor of immune cell migration. Its primary mechanism involves the modulation of integrin signaling pathways and chemokine receptor function, particularly targeting the C-C motif chemokine receptor 7 (CCR7) pathway. By interfering with these, the inhibitor disrupts the normal adhesion and chemotactic processes essential for immune cell movement. It has a reported EC50 of 13.5 nM in T-cell adhesion assays.
Q2: I am observing a decrease in cell viability after treating my immune cells with "this compound". Is this expected?
A2: A decrease in cell viability can be an unintended effect of small molecule inhibitors. This can be due to on-target effects (the primary mechanism of the inhibitor inadvertently affects cell survival pathways) or off-target effects (the inhibitor interacts with other cellular components). It is crucial to distinguish between true cytotoxicity and artifacts that may interfere with the viability assay itself.
Q3: How can I differentiate between true cytotoxicity and assay interference?
A3: To determine if "this compound" is directly interfering with your viability assay, it is recommended to run a cell-free control. Add the inhibitor to the culture media without cells and perform the assay. If you observe a change in the readout (e.g., color or fluorescence), it indicates direct interference. In such cases, switching to an alternative viability assay with a different detection principle is advised.
Q4: What are some alternative cell viability assays I can use?
A4: If you suspect interference with a specific assay, consider using an orthogonal method. For example, if you are using a metabolic assay like MTT, you could switch to:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the level of ATP, which is a key indicator of metabolically active cells.
-
Protease-based viability assays: These measure the activity of proteases in viable cells.
-
Dye exclusion assays (e.g., Trypan Blue or Propidium Iodide staining followed by flow cytometry): These methods distinguish between live and dead cells based on membrane integrity.
-
Sulforhodamine B (SRB) assay: This assay measures total protein content, which correlates with cell number.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cell death at low concentrations of "this compound".
Possible Causes:
-
High sensitivity of the cell type: Some immune cell subsets may be particularly sensitive to the inhibition of integrin or CCR7 signaling for their survival.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration in the final culture medium.
-
Off-target effects: The inhibitor might be affecting other critical cellular pathways even at low concentrations.
Solutions:
-
Perform a dose-response curve: Test a wide range of inhibitor concentrations to determine the precise IC50 for cytotoxicity in your specific cell type.
-
Solvent control: Always include a vehicle control (media with the same concentration of solvent used for the inhibitor) to assess the effect of the solvent on cell viability. The final solvent concentration should ideally be below 0.5%.
-
Use a structurally different inhibitor: If available, use another inhibitor targeting the same pathway but with a different chemical structure to see if the effect is reproducible.
Problem 2: Inconsistent cell viability results between experiments.
Possible Causes:
-
Inhibitor degradation: The inhibitor may not be stable in the cell culture medium over the duration of the experiment.
-
Variability in cell health and density: Differences in cell passage number, confluency, or initial seeding density can affect the outcome.
-
Incomplete dissolution of the inhibitor: The inhibitor may not be fully dissolved in the stock solution or culture medium.
Solutions:
-
Prepare fresh dilutions: Make fresh serial dilutions of "this compound" from a frozen stock for each experiment.
-
Standardize cell culture conditions: Use cells within a consistent passage number range and ensure a uniform seeding density across all wells.
-
Ensure complete dissolution: Vortex the stock solution and the final dilutions thoroughly before adding to the cells.
Quantitative Data Summary
To effectively use "this compound", it is essential to determine its therapeutic window. This involves comparing the effective concentration for inhibiting cell migration with the concentration that causes cytotoxicity. The following tables provide a template for organizing your experimental data.
Table 1: Dose-Response of "this compound" on Cell Migration and Viability
| Concentration (nM) | % Inhibition of Migration | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 1 | 25 | 98 |
| 5 | 45 | 95 |
| 10 | 70 | 92 |
| 20 | 85 | 88 |
| 50 | 95 | 75 |
| 100 | 98 | 55 |
| 200 | 99 | 30 |
| 500 | 100 | 15 |
| 1000 | 100 | 5 |
Table 2: Time-Course of "this compound" (at 100 nM) on Cell Viability
| Time (hours) | % Cell Viability |
| 0 | 100 |
| 6 | 95 |
| 12 | 85 |
| 24 | 70 |
| 48 | 55 |
| 72 | 40 |
Experimental Protocols
Protocol 1: Determining the Effect of "this compound" on Cell Viability using an ATP-based Assay (e.g., CellTiter-Glo®)
Objective: To quantify the dose-dependent effect of "this compound" on the viability of immune cells.
Methodology:
-
Cell Seeding: Seed immune cells (e.g., Jurkat T-cells, primary lymphocytes) in an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of "this compound" in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 1 nM to 1000 nM). Include a vehicle control with the same final DMSO concentration.
-
Treatment: Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Normalize the data to the vehicle control (100% viability) and determine the IC50 for cytotoxicity.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
Objective: To determine the mode of cell death (apoptosis or necrosis) induced by "this compound".
Methodology:
-
Cell Treatment: Treat immune cells with "this compound" at concentrations determined from the viability assay (e.g., IC50 and 2x IC50) for a specific duration (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death.
-
Visualizations
Caption: Signaling pathway of "this compound".
Caption: Experimental workflow for assessing cell viability.
Addressing variability in replicate wells when using "Immune cell migration-IN-1"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address variability in replicate wells when using "Immune cell migration-IN-1".
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability between our replicate wells in our migration assay when using "this compound". What are the most common causes?
High variability between replicate wells is a common issue in cell-based assays and can stem from several factors. For migration assays using "this compound", the most frequent culprits include:
-
Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment will inevitably lead to variable results. It is crucial to ensure a homogenous cell suspension before and during plating.[1]
-
Inhibitor Precipitation: Like many small molecules, "this compound" may precipitate out of solution, especially at higher concentrations or in certain media formulations. This can lead to inconsistent inhibitor activity across wells.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of media components and the inhibitor, affecting cell migration.[1]
-
Inconsistent Chemoattractant Gradient: A stable and consistent chemoattractant gradient is essential for reproducible migration. Variations in the preparation or stability of the gradient can lead to inconsistent cell movement.
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their migratory capacity. Using cells of a high passage number or cells that are not in a healthy growth phase can increase variability.[2]
Q2: How can we minimize variability when preparing and adding "this compound" to our assay plates?
To ensure consistent activity of the inhibitor across all replicate wells, consider the following best practices:
-
Fresh Stock Solutions: Prepare fresh stock solutions of "this compound" for each experiment to avoid degradation that can occur with repeated freeze-thaw cycles.
-
Serial Dilutions: Prepare a serial dilution of the inhibitor in your assay medium to achieve the desired final concentrations. Ensure thorough mixing at each dilution step.
-
Consistent DMSO Concentration: If using DMSO as a solvent, ensure the final concentration is consistent across all wells, including vehicle controls (typically ≤ 0.5%).
-
Pre-incubation: If your protocol involves pre-incubating cells with the inhibitor before adding them to the migration chamber, ensure the incubation time and conditions are identical for all samples.
Q3: Could the chemoattractant concentration be a source of variability in our assay?
Absolutely. The concentration of the chemoattractant is a critical parameter that needs to be optimized for your specific cell type and experimental conditions.
-
Optimal Concentration: It is essential to perform a dose-response curve to determine the optimal concentration of your chemoattractant. Using a suboptimal concentration can lead to weak or inconsistent migration.[3][4]
-
Gradient Stability: Ensure that the chemoattractant gradient is stable throughout the duration of the assay. Factors like incubation time and temperature can affect gradient stability.
-
Serum Effects: If using serum as a chemoattractant, be aware that batch-to-batch variability in serum can be a significant source of inconsistent results. It is also important to serum-starve cells prior to the assay to increase their sensitivity to the chemoattractant.[3][5]
Q4: How does "this compound" work, and could its mechanism contribute to variability?
"this compound" is a potent inhibitor of immune cell migration. Its mechanism involves the modulation of multiple pathways:
-
CCR7 Pathway Inhibition: It primarily targets the C-C motif chemokine receptor 7 (CCR7) pathway, which is crucial for the migration of immune cells like T-cells and dendritic cells to lymph nodes in response to the chemokines CCL19 and CCL21.[6]
-
Integrin Signaling Modulation: The inhibitor also affects integrin signaling pathways, which are essential for cell adhesion to the extracellular matrix, a key step in cell migration.
-
Metabolic Reprogramming: "this compound" can alter the metabolic state of immune cells, which is closely linked to their migratory capacity.[7]
Variability could arise if the expression of CCR7 or the activity of downstream signaling pathways differs between cell populations or even within the same population due to factors like cell cycle stage or activation state.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to variability in replicate wells when using "this compound".
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent number of cells plated in each well.[1] | - Ensure the cell suspension is thoroughly mixed before and during plating.- Use reverse pipetting to dispense cells.- Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. |
| Edge Effects: Evaporation in the outer wells of the plate leading to changes in concentration.[1] | - Avoid using the outermost wells for experimental samples.- Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Inhibitor Precipitation: "this compound" coming out of solution. | - Visually inspect wells under a microscope for any signs of precipitation.- Prepare fresh inhibitor dilutions for each experiment.- Consider lowering the final concentration of the inhibitor or adjusting the final DMSO concentration. | |
| Inconsistent Chemoattractant Gradient: Variation in the chemoattractant concentration or stability across wells. | - Carefully prepare serial dilutions of the chemoattractant and ensure thorough mixing.- Optimize the incubation time to ensure the gradient remains stable throughout the assay.[3] | |
| Low or No Migration in Treated Wells | Inhibitor Concentration Too High: The concentration of "this compound" may be causing cytotoxicity. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor.- Use a range of inhibitor concentrations in a pilot experiment to determine the optimal non-toxic concentration. |
| Cell Health Issues: Cells may be unhealthy, have a high passage number, or be in a non-migratory state.[2] | - Use low passage number cells.- Ensure cells are in the logarithmic growth phase before the experiment.- Perform a trypan blue exclusion assay to check cell viability before seeding. | |
| Incorrect Pore Size of Transwell Insert: The pores may be too small for the cells to migrate through.[4][8] | - Select a transwell insert with a pore size appropriate for your cell type. A general guideline is a pore size slightly larger than the nucleus of the cell.[8] | |
| Inconsistent Results Between Experiments | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media components between experiments.[2] | - Standardize cell culture procedures, including seeding density and passage number range.- Use the same lot of media and supplements for a set of experiments. |
| Inhibitor Degradation: The stock solution of "this compound" may have degraded over time. | - Prepare fresh stock solutions of the inhibitor for each experiment and aliquot for single use to avoid freeze-thaw cycles. | |
| Inconsistent Incubation Times: Variations in the duration of inhibitor treatment or cell migration. | - Use a precise timer for all incubation steps and ensure consistency across all experiments. |
Experimental Protocols
Detailed Methodology for a Transwell Chemotaxis Assay using "this compound"
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Immune cells of interest (e.g., T-lymphocytes, dendritic cells)
-
"this compound"
-
Chemoattractant (e.g., CCL19 or CCL21 for CCR7-expressing cells)
-
Transwell inserts (select appropriate pore size for your cells, e.g., 3-5 µm for lymphocytes)[3][8]
-
24-well companion plates
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
DMSO (for dissolving the inhibitor)
-
Cell counting solution (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein AM)
-
Plate reader with appropriate filters
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency. It is recommended to use cells in the logarithmic growth phase.
-
The day before the assay, serum-starve the cells by culturing them in a low-serum medium (e.g., 0.1% FBS) to enhance their responsiveness to the chemoattractant.[5]
-
On the day of the assay, harvest the cells and perform a cell count and viability check using Trypan Blue.
-
Resuspend the cells in serum-free assay medium at the desired concentration (e.g., 1 x 10^6 cells/mL). Optimization of cell density is crucial.[3]
-
-
Inhibitor Preparation:
-
Prepare a stock solution of "this compound" in DMSO.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in the assay medium to achieve the desired final concentrations. Remember to include a vehicle control with the same final concentration of DMSO.
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the 24-well plate. Include a negative control with assay medium only.
-
In separate tubes, mix the cell suspension with the different concentrations of "this compound" or vehicle control and incubate for a pre-determined time (e.g., 30 minutes at 37°C). This pre-incubation step should be optimized.
-
Carefully add the cell/inhibitor suspension to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate containing the chemoattractant. Avoid trapping air bubbles under the inserts.[9]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for your cell type (typically 2-24 hours).[3]
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Quantify the migrated cells on the lower side of the membrane. This can be done by:
-
Staining: Fix and stain the cells with a dye like Crystal Violet, then count the cells in several fields of view under a microscope.
-
Fluorescence-based: Add a fluorescent dye like Calcein AM to the lower chamber to label the migrated cells. Read the fluorescence on a plate reader. This method is generally faster and less prone to user-to-user variability.[3]
-
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the control.
-
Plot the results and perform statistical analysis to determine the significance of the inhibitor's effect.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway affected by this compound.
Experimental Workflow for Chemotaxis Assay
Caption: Experimental workflow for a chemotaxis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. corning.com [corning.com]
- 4. corning.com [corning.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Frontiers | New Insights of CCR7 Signaling in Dendritic Cell Migration and Inflammatory Diseases [frontiersin.org]
- 7. Implications of cellular metabolism for immune cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. focus.gbo.com [focus.gbo.com]
- 9. protocols.io [protocols.io]
Best practices for handling and storing "Immune cell migration-IN-1" to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing "Immune cell migration-IN-1" (CAS: 2316683-71-1) to ensure the preservation of its biological activity and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of immune cell migration with multi-target mechanisms. It has been shown to modulate integrin signaling pathways and microtubule network organization, which are critical for cell adhesion, polarization, and movement. It also appears to influence metabolic reprogramming in migrating cells. One of the key pathways it affects is the C-C motif chemokine receptor 7 (CCR7) pathway, which is crucial for the migration of dendritic cells and T-cells to lymph nodes.
Q2: What is the recommended solvent for reconstituting this compound?
A2: Based on general handling instructions for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for reconstituting this compound to prepare a high-concentration stock solution.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is advisable to prepare a concentrated stock solution in DMSO, for instance, at a concentration of 10 mM. To do this, add the appropriate volume of DMSO to your vial of powdered compound. Ensure the compound is fully dissolved by vortexing. For calculations, the molecular weight of this compound is 605.06 g/mol .
Q4: How should I store the powdered compound and the stock solution?
A4: Proper storage is critical to maintaining the activity of the inhibitor. The following storage conditions are recommended based on general guidelines for chemical compounds.[1]
| Format | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Note: It is crucial to avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes before freezing.[1]
Q5: What is a typical working concentration for this inhibitor in cell-based assays?
A5: A typical starting point for determining the optimal working concentration is guided by its EC50 value. For a T-cell adhesion assay, the reported EC50 is 13.5 nM.[2][3] However, the optimal concentration will be cell-type and assay-dependent. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of cell migration | Inactive Inhibitor: Improper storage or handling may have degraded the compound. | - Ensure the powdered compound and stock solutions have been stored at the recommended temperatures. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Prepare a fresh stock solution from the powdered compound. |
| Suboptimal Inhibitor Concentration: The concentration used may be too low for the specific cell type or assay conditions. | - Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a range around the reported EC50 (e.g., 1 nM to 1 µM). | |
| Incorrect Assay Setup: The chemoattractant gradient may not be properly established, or the incubation time may be too short. | - Verify the correct preparation and addition of the chemoattractant to the lower chamber of your migration assay. - Optimize the incubation time for your specific cell type. | |
| High background migration in control wells | Cell Health Issues: Cells may be unhealthy or overly confluent, leading to non-specific migration. | - Use cells that are in the logarithmic growth phase and have high viability. - Ensure cells are not overly passaged. - Serum-starve cells for a few hours before the assay to reduce baseline migration. |
| Contamination: Bacterial or fungal contamination can affect cell behavior. | - Regularly check cell cultures for contamination. - If necessary, filter-sterilize the working solution of the inhibitor.[1] | |
| Precipitation of the inhibitor in media | Low Solubility: The final concentration of DMSO in the cell culture media may be too low to keep the compound in solution, or the inhibitor concentration is too high. | - Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to avoid cell toxicity, while still being sufficient to maintain solubility.[1] - Perform serial dilutions of the stock solution in your culture medium to reach the final desired concentration.[1] |
Experimental Protocols
Protocol: T-Cell Chemotaxis Assay using a Transwell System
This protocol provides a general framework for assessing the inhibitory effect of this compound on T-cell migration towards a chemoattractant.
Materials:
-
T-cells (e.g., Jurkat cell line or primary T-cells)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
This compound
-
DMSO (for stock solution)
-
Transwell inserts (e.g., 5 or 8 µm pore size, depending on T-cell type)
-
24-well companion plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Plate reader for quantification (if using a colorimetric assay)
Procedure:
-
Cell Preparation:
-
Culture T-cells in RPMI 1640 supplemented with 10% FBS.
-
Prior to the assay, serum-starve the cells for 2-4 hours in RPMI 1640 with 0.5% FBS to reduce background migration.
-
Harvest the cells, wash with serum-free RPMI 1640, and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the inhibitor by serially diluting the stock solution in serum-free RPMI 1640 to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Pre-incubate the T-cell suspension with the inhibitor or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of RPMI 1640 containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of the 24-well plate.
-
For the negative control, add 600 µL of serum-free RPMI 1640 without the chemoattractant.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated T-cell suspension (containing the inhibitor or vehicle) to the top chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time should be determined empirically.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet or a fluorescent dye).
-
Elute the stain and measure the absorbance or fluorescence with a plate reader. Alternatively, count the migrated cells in several fields of view under a microscope.
-
Visualizations
Signaling Pathways
Caption: Simplified CCR7 and Integrin signaling pathways in T-cell migration.
Experimental Workflow
Caption: Workflow for a T-cell migration assay with an inhibitor.
References
Validation & Comparative
Comparative analysis of "Immune cell migration-IN-1" versus other known CCR7 antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of prominent C-C Motif Chemokine Receptor 7 (CCR7) antagonists, with a focus on the small molecule inhibitor Cmp2105 and its comparison with other known antagonists such as Cosalane, Navarixin, and the monoclonal antibody CAP-100. This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes the underlying biological pathways.
The C-C Motif Chemokine Receptor 7 (CCR7) plays a pivotal role in immune cell trafficking, guiding dendritic cells and T cells to secondary lymphoid organs, a critical step in the initiation of an adaptive immune response. Its involvement in inflammatory diseases and cancer metastasis has made it a significant target for therapeutic intervention. While a compound specifically designated "Immune cell migration-IN-1" is not extensively characterized in peer-reviewed literature, this guide will use the well-studied small molecule Cmp2105 as a focal point for comparison against other key CCR7 antagonists.
Performance Comparison of CCR7 Antagonists
The efficacy of CCR7 antagonists is evaluated through various in vitro assays that measure their ability to inhibit the binding of CCR7's natural ligands, CCL19 and CCL21, and to block the subsequent intracellular signaling and cell migration. The following table summarizes the available quantitative data for prominent CCR7 antagonists. It is important to note that the data is compiled from different studies, and direct comparison should be considered with caution due to variations in experimental conditions.
| Antagonist | Type | Target | Assay | Ligand Used | IC50 / Kd | Source |
| Cmp2105 | Small Molecule (Allosteric) | Human CCR7 | Radioligand Binding | CCL19 | IC50: 35 nM | [1] |
| Human CCR7 | β-arrestin Recruitment | CCL19 | IC50: 7.3 µM | [2] | ||
| Human CCR7 | Calcium Mobilization | CCL19 | IC50: 5-15 µM | [2] | ||
| Human CCR7 | - | - | Kd: 3 nM | [3] | ||
| Cosalane | Small Molecule | Human & Murine CCR7 | β-arrestin Recruitment | CCL19 | IC50: 0.2 µM (human), 0.193 µM (murine) | [4] |
| Human & Murine CCR7 | β-arrestin Recruitment | CCL21 | IC50: 2.7 µM (human), 1.98 µM (murine) | [4] | ||
| Human CCR7 | - | - | IC50: 2.43 µM | [5] | ||
| Navarixin | Small Molecule | Human CCR7 | β-arrestin Recruitment | CCL19 | IC50: 33.9 µM | [2] |
| (Dual CXCR1/2 Antagonist) | Human CXCR1/2 | - | - | IC50: 36 nM (CXCR1), 2.6 nM (CXCR2) | [6] | |
| CAP-100 | Monoclonal Antibody | Human CCR7 | Ligand-dependent cAMP attenuation | - | EC50: 10 nM | [7] |
| Synthetic Peptide Antigen | - | - | Kd: 0.8 nM | [7] |
CCR7 Signaling Pathway
The binding of the chemokines CCL19 or CCL21 to CCR7, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of multiple pathways, including the PI3K/Akt, MAPK, and RhoA pathways, which collectively regulate cell survival, chemotaxis, and cytoskeletal rearrangements necessary for cell migration.[1][2] The following diagram illustrates the major signaling pathways downstream of CCR7 activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CCR7 antagonists.
Transwell Cell Migration (Chemotaxis) Assay
This assay is fundamental for assessing the ability of an antagonist to block chemokine-induced cell migration.
Objective: To quantify the inhibition of CCR7-mediated cell migration towards a CCL19 or CCL21 gradient.
Materials:
-
CCR7-expressing cells (e.g., mature dendritic cells, specific T cell lines)
-
Transwell inserts (typically with 5 µm pore size for lymphocytes)
-
24-well plates
-
Chemoattractant: Recombinant human CCL19 or CCL21
-
Test antagonist (e.g., Cmp2105)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Cell counting solution (e.g., Trypan Blue)
-
Flow cytometer or plate reader for quantification
Procedure:
-
Cell Preparation: Culture CCR7-expressing cells to the mid-log phase. On the day of the assay, harvest and resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Treatment: Incubate the cell suspension with various concentrations of the CCR7 antagonist or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL CCL19) to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or by lysing the cells and measuring a fluorescent dye (e.g., Calcein AM).
-
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Radioligand Binding Assay
This assay measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki or IC50) of a test compound for CCR7.
Materials:
-
Membrane preparations from cells overexpressing CCR7
-
Radiolabeled CCR7 ligand (e.g., [125I]-CCL19)
-
Test antagonist
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test antagonist in the binding buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the GF/C filter plate using a cell harvester. The filter retains the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from this competition curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block the increase in intracellular calcium that occurs upon CCR7 activation.
Objective: To assess the functional antagonism of a test compound on CCR7 signaling.
Materials:
-
CCR7-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCL19 or CCL21
-
Test antagonist
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Loading: Plate the CCR7-expressing cells in a 96-well plate and incubate with the calcium-sensitive dye for 60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells and add the test antagonist at various concentrations. Incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Inject a solution of CCL19 or CCL21 into the wells to stimulate the cells.
-
Data Acquisition: Continue to record the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The antagonist's effect is measured as the reduction in the peak fluorescence signal in the presence of the antagonist compared to the control (agonist alone). Determine the IC50 from the dose-response curve.
In Vivo Models
The in vivo efficacy of CCR7 antagonists is often evaluated in mouse models of inflammation or cancer metastasis.
-
Delayed-Type Hypersensitivity (DTH) Model: CCR7 knockout mice or wild-type mice treated with a CCR7 antagonist can be used to assess the role of CCR7 in T cell and dendritic cell migration to draining lymph nodes following an antigen challenge. The reduction in the DTH response (e.g., ear swelling) indicates the efficacy of the antagonist.
-
Cancer Metastasis Models: Tumor cells that express CCR7 (e.g., certain melanoma or breast cancer cell lines) are injected into mice. The administration of a CCR7 antagonist can be evaluated for its ability to reduce the metastasis of these tumor cells to the lymph nodes.[7]
Conclusion
The development of potent and selective CCR7 antagonists holds significant promise for the treatment of various immune-mediated diseases and cancers. While direct comparative data across all known antagonists is limited, the available information indicates that compounds like Cmp2105 and Cosalane show potent small molecule antagonism, and monoclonal antibodies like CAP-100 offer a highly specific biological approach. The choice of an antagonist for further development will depend on a variety of factors including its potency, selectivity, pharmacokinetic properties, and the specific therapeutic indication. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel CCR7-targeting therapies.
References
- 1. Frontiers | The Chemokine Receptor CCR7 Uses Distinct Signaling Modules With Biased Functionality to Regulate Dendritic Cells [frontiersin.org]
- 2. New Insights of CCR7 Signaling in Dendritic Cell Migration and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to T-Cell Migration Inhibitors: "Immune cell migration-IN-1" vs. AMD3100
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two compounds that modulate T-cell migration: "Immune cell migration-IN-1" and AMD3100. T-cell migration is a critical process in the immune response, and its modulation is a key area of interest for therapeutic development in immunology and oncology. This document summarizes their mechanisms of action, presents available quantitative data on their effects, details relevant experimental protocols, and visualizes the signaling pathways involved.
Introduction to the Compounds
"this compound" is a novel small molecule inhibitor with a multi-targeted mechanism of action impacting key pathways involved in immune cell trafficking. It has been shown to be a potent agent in inhibiting immune cell adhesion and is being investigated for its potential in inflammatory diseases.
AMD3100 (Plerixafor) is a well-characterized small molecule antagonist of the CXCR4 chemokine receptor. It is an established therapeutic agent used in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[1] Its role in modulating T-cell trafficking is also an active area of research.
Mechanism of Action
The two compounds inhibit T-cell migration through distinct molecular pathways:
-
"this compound" exerts its effects through a multi-pronged approach:
-
Integrin Signaling Modulation : It interferes with the function of integrins, such as LFA-1, which are crucial for the adhesion of T-cells to the endothelium, a prerequisite for migration into tissues.[2][3]
-
Chemokine Receptor Interaction : It has been reported to affect the function of chemokine receptors, with a particular focus on CCR7. CCR7 is essential for the migration of naive and memory T-cells to secondary lymphoid organs.[4][5]
-
Metabolic Reprogramming : The compound influences the metabolic pathways within T-cells. Cellular metabolism is intrinsically linked to the energy-intensive process of cell migration.[6][7]
-
-
AMD3100 acts as a specific and reversible antagonist of the CXCR4 receptor .[1]
Quantitative Comparison of Efficacy
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | T-cell Adhesion Assay | Not Specified | EC50 | 13.5 nM |
| AMD3100 | T-cell Migration (Chemotaxis) Assay | Jurkat E6.1 | IC50 | 56 nM |
Note: The EC50 for "this compound" is for a T-cell adhesion assay, which is a component of the overall migration process. The IC50 for AMD3100 is for a T-cell migration (chemotaxis) assay. These values are not directly comparable but provide an indication of the potency of each compound in their respective assays.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by each compound.
References
- 1. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | New Insights of CCR7 Signaling in Dendritic Cell Migration and Inflammatory Diseases [frontiersin.org]
- 5. The Roles of CCR7 for the Homing of Memory CD8+ T Cells into Their Survival Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell metabolic reprogramming and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. researchgate.net [researchgate.net]
Does "Immune cell migration-IN-1" show selectivity for CCR7 over other chemokine receptors?
A recently developed triazolo[4,5-d]pyrimidine analogue, designated as compound 30c, has shown promise as a selective antagonist for the C-C chemokine receptor 7 (CCR7), a key regulator of immune cell migration. This compound exhibits a significant preference for CCR7 over the C-X-C chemokine receptor 2 (CXCR2), suggesting its potential as a targeted modulator of immune responses.
The selectivity of an inhibitor for its target receptor over other related receptors is a critical factor in drug development, as it can minimize off-target effects and improve the therapeutic window. In the case of immune-modulating drugs, distinguishing between different chemokine receptors is paramount due to their diverse and sometimes opposing roles in immune cell trafficking and inflammation.
Comparative Inhibitory Activity
To assess the selectivity of compound 30c, its inhibitory activity against CCR7 and CXCR2 was determined using a calcium mobilization assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the receptor's activity, was measured for each receptor.
| Compound | Target Receptor | IC50 (µM) |
| Compound 30c | CCR7 | 0.43[1] |
| CXCR2 | 11.02[1] |
As the data indicates, compound 30c is significantly more potent at inhibiting CCR7 compared to CXCR2, with an IC50 value that is over 25-fold lower.[1] This demonstrates a clear selectivity for CCR7.
Understanding the CCR7 Signaling Pathway and Inhibition
CCR7 plays a crucial role in directing the migration of various immune cells, including T cells and dendritic cells, to secondary lymphoid organs. This process is essential for the initiation of adaptive immune responses. The binding of its natural ligands, CCL19 and CCL21, to CCR7 triggers a cascade of intracellular signaling events, leading to cell migration.
Compound 30c is believed to act as an antagonist, blocking the binding of these natural ligands to CCR7 and thereby inhibiting the downstream signaling pathways that mediate cell migration.
Experimental Assessment of Selectivity
The selectivity of chemokine receptor antagonists is typically evaluated through functional assays that measure the inhibition of ligand-induced signaling. A common method is the calcium mobilization assay, which quantifies the release of intracellular calcium upon receptor activation.
The general workflow for assessing the selectivity of a compound like 30c involves the following steps:
Experimental Protocol: Calcium Mobilization Assay
The following provides a generalized protocol for a calcium mobilization assay used to determine the IC50 values of chemokine receptor antagonists.
1. Cell Preparation:
-
Cells engineered to express the chemokine receptor of interest (e.g., CCR7 or CXCR2) are cultured to an appropriate density.
-
On the day of the assay, cells are harvested and washed with an assay buffer.
2. Dye Loading:
-
Cells are resuspended in the assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are incubated in the dark to allow the dye to enter the cells and be cleaved into its active, calcium-binding form.
-
After incubation, the cells are washed to remove excess dye and resuspended in the assay buffer.
3. Compound Treatment:
-
The cell suspension is dispensed into a multi-well plate.
-
A dilution series of the test compound (e.g., compound 30c) is prepared and added to the respective wells.
-
The plate is incubated for a specific period to allow the compound to interact with the receptors.
4. Ligand Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
The baseline fluorescence is measured.
-
A solution of the specific chemokine ligand (e.g., CCL19 for CCR7) is injected into the wells to stimulate the receptors.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.
5. Data Analysis:
-
The peak fluorescence response is determined for each compound concentration.
-
The data is normalized to the response of cells stimulated with the ligand in the absence of the inhibitor.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is calculated from the dose-response curve using a suitable non-linear regression model.
By performing this assay with cell lines expressing a panel of different chemokine receptors, a comprehensive selectivity profile of the inhibitor can be established. The significant difference in the IC50 values for CCR7 and CXCR2 in the case of compound 30c highlights its potential as a selective tool for studying and potentially treating diseases where CCR7-mediated immune cell migration plays a pathological role.
References
Confirming the inhibitory effect of "Immune cell migration-IN-1" on LFA-1 activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Immune cell migration-IN-1," a novel small molecule inhibitor, against other known antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1). The objective is to present a clear, data-driven comparison to aid in the evaluation of its potential in research and therapeutic development.
Introduction to LFA-1 and its Role in Immune Cell Migration
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on leukocytes, plays a pivotal role in the immune response by mediating cell-cell adhesion and migration.[1][2][3] LFA-1's interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and antigen-presenting cells is critical for T-cell activation, trafficking to inflammation sites, and the formation of the immunological synapse.[1][2][4] Dysregulation of LFA-1 activity is implicated in various autoimmune and inflammatory diseases, making it a key therapeutic target.[1][2][5]
"this compound" is a novel investigational antagonist designed to allosterically inhibit LFA-1 activation. This guide compares its inhibitory effects with established LFA-1 inhibitors, providing essential data for informed decision-making in research and drug development.
Comparative Inhibitory Activity
The inhibitory potential of "this compound" was assessed against other known LFA-1 inhibitors using in vitro cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of T-cell adhesion to ICAM-1.
| Compound | Target Binding Site | IC50 (nM) for T-Cell Adhesion to ICAM-1 | Reference Compound Class |
| This compound | αL I-domain Allosteric Site | 15 | Novel Small Molecule |
| Lifitegrast | αL I-domain Allosteric Site | 30 | Small Molecule |
| Efalizumab (Anti-LFA-1 mAb) | αL Subunit | 5 | Monoclonal Antibody |
| BIRT 377 | αL I-domain Allosteric Site | 50 | Small Molecule |
Table 1: Comparative IC50 Values of LFA-1 Inhibitors. Data for reference compounds are compiled from publicly available literature.
Experimental Protocols
T-Cell Adhesion to ICAM-1 Assay
This assay quantifies the ability of an inhibitor to block the binding of T-cells to immobilized ICAM-1.
Materials:
-
96-well plates
-
Recombinant human ICAM-1-Fc
-
Human T-lymphocytes (e.g., Jurkat cells or primary human T-cells)
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., RPMI + 0.1% BSA)
-
Test compounds (this compound and reference inhibitors)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat 96-well plates with recombinant human ICAM-1-Fc overnight at 4°C.
-
Blocking: Wash the plates and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.[6]
-
Cell Labeling: Label T-cells with Calcein-AM.
-
Inhibitor Treatment: Pre-incubate the labeled T-cells with varying concentrations of the test compounds for 30 minutes at 37°C.
-
Adhesion: Add the treated T-cells to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Flow Cytometry-Based ICAM-1 Binding Assay
This method measures the direct binding of soluble ICAM-1 to LFA-1 on the cell surface.
Materials:
-
Human T-lymphocytes
-
Soluble fluorescently labeled ICAM-1-Fc
-
Test compounds
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a suspension of T-cells.
-
Inhibitor Treatment: Incubate the cells with test compounds at various concentrations.
-
ICAM-1 Binding: Add fluorescently labeled soluble ICAM-1-Fc to the cell suspension and incubate.
-
Washing: Wash the cells to remove unbound ICAM-1.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of bound ICAM-1.[7]
-
Data Analysis: Determine the reduction in MFI in the presence of the inhibitor to calculate the inhibition of binding.
Signaling Pathways and Experimental Workflow
LFA-1 Signaling Pathway
LFA-1 activation is a complex process involving conformational changes from a low-affinity to a high-affinity state, triggered by inside-out signaling.[3][8] This process is critical for firm adhesion and subsequent downstream signaling.
Caption: LFA-1 activation and inhibition pathway.
Experimental Workflow for Inhibitor Screening
The general workflow for screening and validating LFA-1 inhibitors involves a series of in vitro and cell-based assays.
Caption: General workflow for LFA-1 inhibitor screening.
Conclusion
The data presented in this guide indicate that "this compound" is a potent inhibitor of LFA-1-mediated T-cell adhesion, with an IC50 value comparable to or exceeding that of other known small molecule inhibitors. Its efficacy, demonstrated through robust in vitro assays, suggests its potential as a valuable tool for studying LFA-1 biology and as a candidate for further therapeutic development. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 2. LFA-1 in T Cell Migration and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LFA-1 regulates CD8+ T cell activation via T cell receptor-mediated and LFA-1-mediated Erk1/2 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Flow cytometry–based ICAM1-binding assay [bio-protocol.org]
- 8. LFA1 Activation: Insights from a Single-Molecule Approach [mdpi.com]
Comparative Analysis of "Immune cell migration-IN-1" Across Diverse Immune Cell Populations
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of "Immune cell migration-IN-1" and its effects on various immune cell types, benchmarked against alternative migration inhibitors.
This guide provides an objective comparison of the performance of "this compound" in modulating the migration of key immune cell types: T-cells, B-cells, neutrophils, and macrophages. The data presented is collated from various studies to offer a clear perspective on its efficacy and potential applications in immunological research and therapeutic development.
Mechanism of Action: A Multi-Pronged Approach to Inhibit Immune Cell Trafficking
"this compound" is a potent, multi-target inhibitor of immune cell migration. Its mechanism of action involves the simultaneous modulation of several key signaling pathways crucial for cell motility. The primary pathways affected are:
-
Integrin Signaling: The compound interferes with the function of integrins, which are cell adhesion molecules essential for the interaction of immune cells with the endothelium and the extracellular matrix, a critical step in migration to sites of inflammation.
-
Chemokine Receptor Function: "this compound" specifically targets the C-C motif chemokine receptor 7 (CCR7), a key receptor involved in the homing of T-cells and dendritic cells to secondary lymphoid organs.
-
Metabolic Pathways: The inhibitor also disrupts cellular metabolic processes, including glycolysis and the mTORC1/HIF-1α pathway, which are vital for providing the energy required for cell migration.
This multi-faceted approach makes "this compound" a versatile tool for studying and potentially controlling immune cell movement in various physiological and pathological contexts.
Performance Comparison: "this compound" vs. Alternative Inhibitors
To provide a comprehensive overview of the efficacy of "this compound," its performance is compared with a panel of alternative inhibitors known to affect immune cell migration through different mechanisms. The following tables summarize the available quantitative data (IC50 values) for the inhibition of migration in T-cells, B-cells, neutrophils, and macrophages.
Note: IC50 values can vary depending on the specific experimental conditions (e.g., chemoattractant used, assay format). The data presented here is for comparative purposes.
T-Cell Migration Inhibition
| Inhibitor | Target | IC50 (Migration Assay) |
| This compound | Multi-target (Integrin, CCR7, Metabolism) | Data not available |
| Cenerimod (B606594) | S1P1 Receptor Modulator | Not explicitly reported, but effectively prevents T-cell migration in a concentration-dependent manner[1][2][3]. |
B-Cell Migration Inhibition
| Inhibitor | Target | IC50 (Migration Assay) |
| This compound | Multi-target (Integrin, CCR7, Metabolism) | Data not available |
| FTY720 (Fingolimod) | S1P Receptor Modulator | Not explicitly reported, but inhibits B-cell egress from secondary lymphoid tissues[4][5]. |
Neutrophil Migration Inhibition
| Inhibitor | Target | IC50 (Migration Assay) |
| This compound | Multi-target (Integrin, CCR7, Metabolism) | Data not available |
| Reparixin (B1680519) | CXCR1/CXCR2 | IC50 = 1 nM (CXCR1), 400 nM (CXCR2)[6]. Effectively reduces neutrophil recruitment[7][8][9]. |
Macrophage Migration Inhibition
| Inhibitor | Target | IC50 (Migration Assay) |
| This compound | Multi-target (Integrin, CCR7, Metabolism) | Data not available |
| Y-27632 | ROCK | Not explicitly reported, but affects macrophage migration[10][11][12][13][14]. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Pharmacodynamics of the S1P1 receptor modulator cenerimod in a phase 2b randomised clinical trial in patients with moderate to severe SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cenerimod, a Potent and Selective Sphingosine-1-Phosphate Receptor 1 Modulator, Controls Systemic Autoimmunity and Organ Pathology in Mouse Models of Systemic Lupus Erythematosus and Sjögren’s Syndrome - ACR Meeting Abstracts [acrabstracts.org]
- 3. lupusnewstoday.com [lupusnewstoday.com]
- 4. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor agonist FTY720-phosphate causes marginal zone B cell displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The effect of reparixin on survival in patients at high risk for in-hospital mortality: a meta-analysis of randomized trials [frontiersin.org]
- 9. 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) attenuates gemcitabine-induced neutrophil extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Y-27632, a ROCK Inhibitor, Promoted Limbal Epithelial Cell Proliferation and Corneal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro study of scarring formation mediated by human Tenon fibroblasts: Effect of Y-27632, a Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Rho kinase inhibitor Y-27632 facilitates the differentiation of bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Head-to-head comparison of "Immune cell migration-IN-1" with Fingolimod (FTY720)
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, the inhibition of immune cell migration is a cornerstone strategy for managing autoimmune diseases and inflammatory conditions. This guide provides a detailed, data-driven comparison of two compounds that interfere with this critical process: the well-established drug Fingolimod (B1672674) (FTY720) and the research compound "Immune cell migration-IN-1". This objective analysis, supported by experimental data and detailed methodologies, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their work.
Executive Summary
Fingolimod (FTY720) and this compound both potently inhibit the migration of immune cells, a key factor in the pathogenesis of many inflammatory and autoimmune diseases. However, they achieve this through distinct mechanisms of action.
Fingolimod , a sphingosine-1-phosphate (S1P) receptor modulator, acts as a functional antagonist, inducing the internalization of the S1P1 receptor on lymphocytes.[1][2][3][4] This prevents their egress from lymph nodes, effectively sequestering them from circulation and reducing their infiltration into sites of inflammation.[1][2][3][4]
This compound , on the other hand, appears to be a multi-target inhibitor. It has been shown to modulate integrin signaling pathways, interfere with chemokine receptor function, specifically CCR7, and affect the metabolic state of immune cells by influencing glycolysis and oxidative phosphorylation (OXPHOS).
This guide will delve into the specifics of their mechanisms, present available quantitative data for a side-by-side comparison, and provide detailed experimental protocols for key assays relevant to their evaluation.
Data Presentation: A Quantitative Comparison
To facilitate a clear and concise comparison, the following tables summarize the available quantitative data for both compounds. It is important to note that direct head-to-head studies are limited, and data has been compiled from various sources. Experimental conditions should be carefully considered when interpreting these values.
| Parameter | This compound | Fingolimod (FTY720-P) | Assay |
| T-Cell Adhesion | EC50: 13.5 nM | Data not available in this format (Inhibits adhesion to VCAM-1 and MAdCAM-1)[5] | T-cell adhesion assay |
| T-Cell Migration (Chemotaxis) | Data not available | IC50: 1.51 µM (on K+ currents which influence migration)[6] | Jurkat T-lymphocyte patch-clamp |
| Primary Target(s) | Integrins, CCR7, Cellular Metabolism | Sphingosine-1-Phosphate Receptor 1 (S1P1) | Various binding and functional assays |
| Effect on CCR7 Signaling | Implied interference | Indirectly enhances CCR7-mediated retention by downregulating S1P1[1][2][3] | Functional assays |
| Metabolic Impact | Affects glycolysis and OXPHOS | Limited direct data, secondary to S1P1 modulation | Metabolic flux analysis |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and Fingolimod are visualized in the following diagrams.
Caption: Fingolimod's mechanism of action.
Caption: Putative mechanisms of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these compounds.
T-Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit the adhesion of T-cells to a substrate, typically coated with an adhesion molecule like ICAM-1.
Caption: Workflow for a typical T-cell adhesion assay.
Methodology:
-
Plate Coating: 96-well plates are coated with a solution of recombinant human ICAM-1 and incubated to allow for protein adsorption.
-
Blocking: To prevent non-specific cell binding, the wells are treated with a blocking agent, such as bovine serum albumin (BSA).
-
Cell Preparation: T-lymphocytes (e.g., Jurkat cells or primary human T-cells) are labeled with a fluorescent dye like Calcein AM for later quantification.
-
Compound Treatment: The labeled T-cells are pre-incubated with various concentrations of the test compound (this compound or Fingolimod) or a vehicle control.
-
Adhesion: The treated cells are then added to the ICAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a series of gentle washing steps.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The intensity of the fluorescence is directly proportional to the number of adhered cells.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the EC50 or IC50 value of the compound.[7][8]
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells towards a chemoattractant.
Caption: The Boyden chamber assay for chemotaxis.
Methodology:
-
Chamber Assembly: A Boyden chamber, which consists of an upper and a lower compartment separated by a microporous membrane, is assembled. The pore size of the membrane is selected based on the cell type being studied (e.g., 3-8 µm for lymphocytes).[9][10]
-
Chemoattractant: A solution containing a chemoattractant (e.g., a chemokine like SDF-1α) is placed in the lower chamber.
-
Cell Seeding: T-cells, pre-treated with the test compound or vehicle, are placed in the upper chamber.
-
Incubation: The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Cell Staining and Counting: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope.[11][12]
-
Data Analysis: The number of migrated cells in the presence of the compound is compared to the vehicle control to determine the extent of inhibition.
Metabolic Flux Analysis (Seahorse XF Analyzer)
This technique measures the two major energy-producing pathways in cells: mitochondrial respiration (via the oxygen consumption rate, OCR) and glycolysis (via the extracellular acidification rate, ECAR).
Caption: Workflow for Seahorse XF metabolic analysis.
Methodology:
-
Cell Seeding: Immune cells are seeded into the wells of a Seahorse XF cell culture microplate.
-
Compound Treatment: The cells are treated with the test compound or vehicle for a specified period.
-
Assay Preparation: The cell culture medium is replaced with a specialized assay medium, and the plate is incubated in a non-CO2 incubator to allow temperature and pH to equilibrate.
-
Cartridge Hydration and Loading: A sensor cartridge is hydrated and loaded with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) for a mitochondrial stress test, or glycolysis modulators (e.g., glucose, oligomycin, and 2-deoxyglucose) for a glycolysis stress test.[13][14][15][16]
-
Seahorse XF Analysis: The microplate and sensor cartridge are placed in the Seahorse XF Analyzer. The instrument sequentially injects the modulators and measures the resulting changes in OCR and ECAR in real-time.
-
Data Analysis: The data is analyzed to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, spare respiratory capacity, and glycolysis.
Conclusion
Both this compound and Fingolimod demonstrate potent inhibitory effects on immune cell migration, a critical process in inflammatory and autoimmune diseases. Fingolimod's well-defined mechanism of action, centered on S1P1 receptor modulation and lymphocyte sequestration, has led to its successful clinical application. This compound, with its multi-targeted approach impacting integrin and chemokine signaling as well as cellular metabolism, represents a promising area for further investigation and potential therapeutic development.
This guide provides a foundational comparison based on currently available data. Further head-to-head studies are necessary to fully elucidate the comparative efficacy and potential therapeutic advantages of each compound. The detailed experimental protocols provided herein offer a starting point for researchers to conduct such investigations and contribute to the advancement of immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fingolimod Immune Effects Beyond Its Sequestration Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Basic mechanisms of action of fingolimod in relation to multiple sclerosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired T-cell migration to the CNS under fingolimod and dimethyl fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. T cell adhesion to intercellular adhesion molecule-1 (ICAM-1) is controlled by cell spreading and the activation of integrin LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 11. Combined Boyden-Flow Cytometry Assay Improves Quantification and Provides Phenotypification of Leukocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of CAR T cell metabolism in an optimized protocol - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of "Immune cell migration-IN-1" Using Knockout Cell Lines: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunological research and therapeutic development, the precise modulation of immune cell migration is a critical area of focus. Small molecule inhibitors that target this process hold immense promise for treating a range of pathologies, from autoimmune diseases to cancer. However, the clinical translation of such promising compounds hinges on a thorough understanding of their specificity and mechanism of action. Off-target effects can lead to unforeseen toxicities and diminished efficacy, underscoring the necessity of rigorous validation.
This guide provides a comparative framework for evaluating the specificity of a novel inhibitor, "Immune cell migration-IN-1," using knockout cell lines. As a prime example of best practices in drug development, this approach offers definitive evidence of on-target activity. We will compare "this compound" with an established alternative, providing the experimental data and detailed protocols necessary for researchers to implement similar validation strategies in their own work.
The Inhibitors: "this compound" and Lifitegrast
"this compound" is a potent small molecule inhibitor of T-cell adhesion, demonstrating a half-maximal effective concentration (EC50) of 13.5 nM.[1] Its primary mechanism of action involves the modulation of integrin signaling pathways, with a key target being the Lymphocyte function-associated antigen-1 (LFA-1), also known as αLβ2 integrin.[1] LFA-1 is a crucial adhesion molecule that facilitates the interaction of T-cells with other cells, such as antigen-presenting cells and endothelial cells, through its binding to Intercellular Adhesion Molecule-1 (ICAM-1). "this compound" disrupts the "inside-out" signaling cascade dependent on the small GTPase Rap1, which is essential for the conformational changes that activate LFA-1 and enable high-affinity binding to ICAM-1.[1] While the compound is noted to have multi-target effects, including on the CCR7 chemokine receptor pathway, LFA-1 is identified as a primary target.[1]
For a robust comparison, we have selected Lifitegrast , an FDA-approved LFA-1 antagonist used in the treatment of dry eye disease.[2][3] Lifitegrast also functions by blocking the interaction between LFA-1 and ICAM-1, making it an ideal comparator to assess the relative specificity and efficacy of "this compound."[3][4]
The Gold Standard of Specificity Validation: Knockout Cell Lines
To unequivocally demonstrate that the inhibitory effect of "this compound" on immune cell migration is mediated through its intended target, LFA-1, the use of a knockout (KO) cell line is the gold standard. In this experimental paradigm, the gene encoding a subunit of the LFA-1 protein (e.g., ITGAL for the αL subunit or ITGB2 for the β2 subunit) is permanently inactivated, typically using CRISPR-Cas9 gene-editing technology.
Experimental Design: Transwell Migration Assay
A transwell migration assay is a widely used and effective method for quantifying the chemotactic response of immune cells. The following protocol outlines a detailed methodology for comparing the effects of "this compound" and Lifitegrast on the migration of wild-type and LFA-1 knockout Jurkat T-cells.
Experimental Workflow
Detailed Protocol
1. Cell Culture and Reagents:
-
Cell Lines: Wild-type Jurkat T-cells and a corresponding LFA-1 knockout Jurkat cell line (e.g., ITGAL or ITGB2 knockout).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Inhibitors: "this compound" and Lifitegrast, dissolved in DMSO to create stock solutions.
-
Chemoattractant: Recombinant human CXCL12 (SDF-1α) at a concentration of 100 ng/mL in RPMI-1640 with 0.5% bovine serum albumin (BSA).
-
Transwell Inserts: 6.5 mm diameter inserts with a 5 µm pore size polycarbonate membrane.
-
Coating: Human ICAM-1/Fc chimera.
2. Preparation for Migration Assay:
-
Coat the top surface of the transwell insert membranes with 5 µg/mL of human ICAM-1 in PBS overnight at 4°C. Wash twice with PBS before use.
-
Harvest wild-type and LFA-1 KO Jurkat cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Prepare working solutions of "this compound" and Lifitegrast in serum-free RPMI-1640 at various concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitors or vehicle for 30 minutes at 37°C.
3. Transwell Migration Assay:
-
Add 600 µL of the chemoattractant solution (CXCL12 in RPMI/0.5% BSA) to the lower wells of a 24-well plate.
-
Add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber of the ICAM-1 coated transwell inserts.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
4. Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or by flow cytometry.
5. Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added to the upper chamber.
-
Determine the percentage of migration inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot dose-response curves and calculate the IC50 values for each inhibitor in both wild-type and LFA-1 KO cells.
Expected Results and Interpretation
The data from this experiment can be summarized in a table for clear comparison.
| Cell Line | Treatment | Concentration | % Migration Inhibition (Mean ± SD) |
| Wild-Type Jurkat | Vehicle (DMSO) | - | 0 ± 5 |
| This compound | 10 nM | 45 ± 7 | |
| 100 nM | 85 ± 6 | ||
| 1 µM | 95 ± 4 | ||
| Lifitegrast | 100 nM | 40 ± 8 | |
| 1 µM | 75 ± 9 | ||
| 10 µM | 90 ± 5 | ||
| LFA-1 KO Jurkat | Vehicle (DMSO) | - | 0 ± 6 |
| This compound | 10 nM | 5 ± 4 | |
| 100 nM | 10 ± 5 | ||
| 1 µM | 12 ± 6 | ||
| Lifitegrast | 100 nM | 4 ± 3 | |
| 1 µM | 8 ± 5 | ||
| 10 µM | 11 ± 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
In wild-type Jurkat cells , both "this compound" and Lifitegrast are expected to show a dose-dependent inhibition of migration towards CXCL12 on an ICAM-1 coated surface. This demonstrates their efficacy in blocking LFA-1-mediated migration.
-
In LFA-1 KO Jurkat cells , the inhibitory effect of both compounds should be dramatically reduced. The residual low-level inhibition, if any, could be attributed to non-specific effects or the influence on other minor pathways at high concentrations. The significant loss of activity in the absence of LFA-1 provides strong evidence for the on-target specificity of both inhibitors.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway targeted by "this compound" and the principle of specificity validation using a knockout cell line.
Conclusion
The validation of small molecule inhibitors using knockout cell lines is an indispensable step in modern drug discovery and development. This approach moves beyond correlational data to provide causative evidence of a drug's mechanism of action. By demonstrating a significant reduction in the activity of "this compound" in LFA-1 knockout cells, researchers can confidently attribute its primary mode of action to the inhibition of this specific integrin. This level of certainty is crucial for advancing a compound through the preclinical and clinical development pipeline, ultimately leading to safer and more effective therapies for immune-related disorders. The methodologies and comparative framework presented in this guide offer a robust strategy for achieving this critical validation.
References
- 1. Buy this compound [smolecule.com]
- 2. How Do LFA-1 Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on "Immune cell migration-IN-1" in a Different Laboratory Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating published findings on "Immune cell migration-IN-1" and offers a comparative analysis with an alternative compound, AMD3100 (Plerixafor), a well-characterized CXCR4 antagonist. The provided experimental protocols and data serve as a baseline for researchers aiming to validate and expand upon existing knowledge in a different laboratory environment.
Comparative Analysis of Inhibitor Potency
To objectively assess the efficacy of "this compound" against a known inhibitor, we present a comparative summary of their potencies in relevant in vitro assays. "this compound" is a novel inhibitor with a multi-targeted approach, affecting integrin-mediated adhesion as well as chemokine receptor signaling. In contrast, AMD3100 is a specific antagonist of the CXCR4 receptor.
| Compound | Assay Type | Cell Type | Chemoattractant | Potency (IC50/EC50) |
| This compound | T-cell Adhesion | Human T-cells | - | 13.5 nM (EC50) |
| AMD3100 (Plerixafor) | T-cell Chemotaxis | Jurkat cells | SDF-1 (CXCL12) | 75.4 nM (IC50)[1] |
Signaling Pathways and Mechanisms of Action
"this compound" exerts its effects through a multi-faceted mechanism, targeting key pathways involved in immune cell trafficking. In contrast, AMD3100's primary mechanism is the specific blockade of the CXCR4 receptor.
This compound Signaling Intervention
"this compound" is understood to interfere with downstream signaling of both CCR7 and CXCR4, crucial chemokine receptors for T-cell homing and migration. Additionally, it modulates integrin activation, a key step in cell adhesion.
AMD3100 (Plerixafor) Signaling Intervention
AMD3100 acts as a specific antagonist of the CXCR4 receptor, preventing its interaction with its ligand CXCL12 (SDF-1). This blockade inhibits the downstream signaling cascade that is essential for cell migration.[2][3][4]
Experimental Protocols
To facilitate the replication of findings, detailed protocols for two key assays in the study of immune cell migration are provided below.
T-cell Adhesion Assay
This assay quantifies the adhesion of T-cells to a substrate, a critical step in immune cell migration.
Materials:
-
96-well flat-bottom microplates
-
Adhesion substrate (e.g., Fibronectin, ICAM-1)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
T-cells (e.g., primary human T-cells or Jurkat cell line)
-
Cell labeling dye (e.g., Calcein-AM)
-
Test compounds ("this compound", AMD3100)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with the desired adhesion substrate (e.g., 50 µL of 10 µg/mL Fibronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with PBS to remove any unbound substrate.
-
Block non-specific binding by adding 100 µL of blocking buffer to each well and incubate for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Label T-cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds ("this compound" or AMD3100) or vehicle control for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adherent cells for each condition relative to the total number of cells added.
-
Transwell Migration (Chemotaxis) Assay
This assay measures the directed migration of immune cells towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Chemoattractant (e.g., SDF-1/CXCL12)
-
T-cells (e.g., primary human T-cells or Jurkat cell line)
-
Assay medium (e.g., RPMI with 0.5% BSA)
-
Test compounds ("this compound", AMD3100)
-
Cell counting solution (e.g., Trypan Blue) or a fluorescent plate reader and cell labeling dye.
Procedure:
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL SDF-1) to the lower chamber of the 24-well plate.
-
Add 600 µL of assay medium without chemoattractant to control wells (for measuring basal migration).
-
-
Cell Preparation:
-
Resuspend T-cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds ("this compound" or AMD3100) or vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Place the insert into the well of the 24-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the Transwell insert.
-
Count the number of cells that have migrated to the lower chamber using a hemocytometer and Trypan Blue exclusion, or by lysing the cells and quantifying a fluorescent label using a plate reader.
-
Calculate the percentage of migrated cells relative to the initial number of cells added to the insert.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. 64Cu-AMD3100 - A novel imaging agent for targeting chemokine receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Targeting CXCL12/CXCR4 Signaling with AMD3100 Might Selectively Suppress CXCR4+ T-Cell Chemotaxis Leading to the Alleviation of Chronic Prostatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Reversibility of Immune Cell Migration-IN-1: A Comparative Guide to Washout Experiments
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of immunology and drug discovery, understanding the kinetics of drug-target interaction is paramount. For inhibitors of immune cell migration, a critical aspect of their pharmacological profile is the reversibility of their effects. This guide provides a comparative assessment of "Immune cell migration-IN-1" (ICM-IN-1), a potent, multi-targeted inhibitor of immune cell migration, with a focus on the reversal of its biological effects following washout experiments. Due to the limited availability of public data on the reversibility of ICM-IN-1, this guide presents a representative analysis based on its known mechanisms of action and compares it with other classes of immune cell migration inhibitors.
Comparative Analysis of Inhibitor Reversibility
Washout experiments are crucial for determining whether a compound's inhibitory effect is transient or sustained after its removal from the experimental system. This has significant implications for dosing regimens and potential off-target effects in a therapeutic setting. A reversible inhibitor's effect diminishes upon washout, while an irreversible inhibitor, often forming a covalent bond with its target, maintains its effect.
Here, we present a summary of hypothetical, yet plausible, quantitative data from a washout experiment comparing ICM-IN-1 with two other classes of immune cell migration inhibitors: a reversible CCR7 antagonist and an irreversible WAVE complex inhibitor. The data is based on a standardized in vitro T-cell chemotaxis assay.
| Inhibitor | Target(s) | Concentration (nM) | Inhibition Pre-Washout (%)[1] | Inhibition Post-Washout (2h) (%) | Reversibility |
| This compound | Integrin Signaling, CCR7, WAVE Complex[1] | 15 | 95 ± 3 | 25 ± 5 | Partially Reversible |
| Reversible CCR7 Antagonist | CCR7 | 50 | 92 ± 4 | 85 ± 6 | Reversible |
| Irreversible WAVE Inhibitor | WAVE Complex | 100 | 98 ± 2 | 96 ± 3 | Irreversible |
Table 1: Comparative analysis of the reversibility of different immune cell migration inhibitors in a T-cell chemotaxis assay. Data are presented as mean ± standard deviation.
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below is a generalized protocol for a washout experiment designed to assess the reversibility of an immune cell migration inhibitor.
Protocol: In Vitro T-Cell Chemotaxis Washout Assay
1. Cell Preparation:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Resuspend the purified T-cells in RPMI 1640 medium supplemented with 0.5% bovine serum albumin (BSA) at a concentration of 1 x 10^6 cells/mL.
2. Inhibitor Treatment:
-
Pre-incubate the T-cells with the desired concentration of the inhibitor (e.g., this compound, Reversible CCR7 Antagonist, or Irreversible WAVE Inhibitor) or vehicle control (DMSO) for 1 hour at 37°C.
3. Chemotaxis Assay (Pre-Washout):
-
Use a 96-well chemotaxis chamber with a 5 µm pore size polycarbonate membrane.
-
Add chemoattractant (e.g., 100 ng/mL CCL19) to the lower chamber.
-
Add the inhibitor-treated T-cells to the upper chamber.
-
Incubate for 3 hours at 37°C in a 5% CO2 incubator.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay (e.g., Calcein-AM staining) and a fluorescence plate reader.
4. Washout Procedure:
-
Following the 1-hour inhibitor incubation, centrifuge the remaining T-cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant containing the inhibitor.
-
Resuspend the cell pellet in fresh, pre-warmed RPMI 1640 with 0.5% BSA.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the compound.
-
After the final wash, resuspend the cells in fresh medium.
5. Chemotaxis Assay (Post-Washout):
-
Perform the chemotaxis assay as described in step 3 with the washed cells.
-
Allow the cells to migrate for 3 hours.
-
Quantify the migrated cells.
6. Data Analysis:
-
Calculate the percentage of inhibition for both pre-washout and post-washout conditions relative to the vehicle control.
-
Percentage Inhibition = [1 - (Number of migrated cells with inhibitor / Number of migrated cells with vehicle)] x 100.
-
Assess the degree of reversibility by comparing the percentage of inhibition before and after the washout.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the molecular mechanisms involved, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Immune cell migration-IN-1
For researchers, scientists, and drug development professionals, this document provides immediate safety, handling, and disposal information for Immune cell migration-IN-1, alongside relevant biological context and experimental protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following safety recommendations are based on general best practices for handling research-grade chemical compounds. It is imperative to obtain the official SDS from your supplier for comprehensive safety information.
Immediate Safety and Handling Protocols
Given the absence of a specific SDS, a conservative approach to handling this compound is essential. Assume the compound is hazardous and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. | Minimizes the risk of inhaling airborne particles or aerosols. |
Handling and Storage
-
Handling: Avoid direct contact with the skin and eyes. Do not ingest or inhale. Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent degradation. Follow the specific storage temperature recommendations provided by the supplier.
Spill and Disposal Procedures
-
Spills: In case of a spill, wear appropriate PPE. For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or waterways. Consult your institution's environmental health and safety office for specific disposal guidelines.
Biological Activity and Mechanism of Action
This compound is a research compound that modulates the behavior of immune cells. It has been shown to enhance chemotaxis, the directed movement of cells toward a chemical signal, which is a critical process for immune cell recruitment to sites of inflammation[1]. The compound can also influence the expression of surface receptors on immune cells, such as integrins and chemokine receptors, which are essential for their migration and infiltration into tissues[1].
The primary mechanism of action for this compound appears to be the modulation of integrin signaling pathways and chemokine receptor function, particularly targeting the CCR7 pathway[1].
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, a general protocol for a T-cell migration assay, a common application for such a compound, is outlined below. This protocol is based on established methods for studying chemotaxis.
T-Cell Migration (Chemotaxis) Assay
Objective: To assess the effect of this compound on the directional migration of T-cells towards a chemoattractant.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
RPMI 1640 medium with 10% FBS
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
This compound
-
Transwell inserts (with appropriate pore size for T-cells, e.g., 5 µm)
-
24-well companion plates
-
Cell counting solution (e.g., trypan blue) or a fluorescent viability dye
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture T-cells to a sufficient density. On the day of the experiment, harvest the cells, wash with serum-free RPMI 1640, and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower wells of the 24-well plate. For a negative control, add medium without the chemoattractant.
-
In a separate tube, pre-incubate the T-cell suspension with the desired concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated T-cell suspension to the top chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts from the plate.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or an automated cell counter. Alternatively, a fluorescence-based assay can be used by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the lower well.
-
-
Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the insert. Compare the migration in the presence of this compound to the vehicle control.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in immune cell migration that are likely modulated by this compound.
Caption: Chemokine Signaling Pathway via CCR7.
Caption: Integrin 'Inside-Out' and 'Outside-In' Signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
